molecular formula C26H20F5N3O5 B12391684 DCZ19931

DCZ19931

Cat. No.: B12391684
M. Wt: 549.4 g/mol
InChI Key: MYFUPRJNXWUIEH-UHFFFAOYSA-N
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Description

DCZ19931 is a useful research compound. Its molecular formula is C26H20F5N3O5 and its molecular weight is 549.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C26H20F5N3O5

Molecular Weight

549.4 g/mol

IUPAC Name

2-[4-(6,7-dimethoxyquinazolin-4-yl)oxyphenyl]-2,2-difluoro-N-[3-methoxy-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C26H20F5N3O5/c1-36-18-9-15(26(29,30)31)8-16(10-18)34-24(35)25(27,28)14-4-6-17(7-5-14)39-23-19-11-21(37-2)22(38-3)12-20(19)32-13-33-23/h4-13H,1-3H3,(H,34,35)

InChI Key

MYFUPRJNXWUIEH-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)C(C2=CC=C(C=C2)OC3=NC=NC4=CC(=C(C=C43)OC)OC)(F)F)C(F)(F)F

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide on the Core Mechanism of Action of Deschloroclozapine (DCZ)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Deschloroclozapine (DCZ) has emerged as a potent and highly selective chemogenetic actuator, revolutionizing the remote control of neuronal activity and behavior in preclinical research. As a next-generation agonist for Designer Receptors Exclusively Activated by Designer Drugs (DREADDs), DCZ offers significant advantages over the first-generation agonist Clozapine-N-Oxide (CNO), including improved potency, faster kinetics, and a more favorable metabolic profile. This technical guide provides a comprehensive overview of the core mechanism of action of DCZ, detailing its molecular targets, signaling pathways, and functional consequences. Quantitative data from key studies are summarized, and experimental methodologies are described to facilitate the replication and extension of these findings.

Molecular Profile and Core Mechanism

Deschloroclozapine, a metabolite of clozapine, is a potent agonist for engineered muscarinic acetylcholine receptors, specifically the hM3Dq and hM4Di DREADDs.[1] These designer receptors are modified to be unresponsive to the endogenous ligand acetylcholine but can be selectively activated by synthetic actuators like DCZ. The core mechanism of DCZ lies in its high-affinity and selective binding to these DREADDs, initiating downstream signaling cascades that either activate or inhibit neuronal populations, depending on the specific DREADD expressed.

Key attributes of DCZ include:

  • High Potency: DCZ activates DREADDs at nanomolar concentrations, demonstrating significantly greater potency than CNO.[2][3]

  • Selectivity: It exhibits high selectivity for hM3Dq and hM4Di DREADDs with minimal off-target activity at endogenous receptors, channels, and transporters at effective doses.[2][4]

  • Pharmacokinetics: DCZ is a rapidly brain-penetrant compound with a stable metabolic profile, allowing for precise temporal control of neuronal activity in vivo.[2][4][5]

Quantitative Data Summary

The following tables summarize the key quantitative parameters of Deschloroclozapine's interaction with its primary targets.

Table 1: Binding Affinity (Ki) of Deschloroclozapine at DREADDs and Endogenous Receptors

ReceptorKi (nM)Reference
hM3Dq6.3[2]
hM4Di4.2[2]
hM3230[3]
hM4210[3]
D1>1000[2]
D2>1000[2]
5-HT2A>1000[2]
5-HT2C>1000[2]

Table 2: Functional Potency (EC50/IC50) of Deschloroclozapine at DREADDs

AssayReceptorPotency (nM)Reference
BRET-based (agonist)hM3Dq0.13[2]
BRET-based (agonist)hM4Di0.081[2]
Calcium Flux (agonist)hM3Dq2.3[3]
cAMP Inhibition (agonist)hM4Di0.0048 (IC50)[3]
β-arrestin Recruitment (agonist)hM3Dq0.63[3]
β-arrestin Recruitment (agonist)hM4Di0.048[3]

Signaling Pathways

DCZ-mediated activation of DREADDs triggers distinct intracellular signaling pathways. The specific pathway engaged is dependent on the G-protein coupling of the expressed DREADD.

hM3Dq-Mediated Excitatory Pathway

The hM3Dq receptor is a Gq-coupled DREADD. Upon binding of DCZ, it activates the Gαq subunit, leading to the stimulation of Phospholipase C (PLC). PLC subsequently hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates Protein Kinase C (PKC). The culmination of this cascade is an increase in neuronal excitability and firing.

hM3Dq_Signaling_Pathway DCZ Deschloroclozapine (DCZ) hM3Dq hM3Dq (Gq-coupled DREADD) DCZ->hM3Dq Gq Gαq hM3Dq->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca²⁺ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) DAG->PKC activates Neuronal_Excitation Neuronal Excitation Ca_release->Neuronal_Excitation PKC->Neuronal_Excitation

Caption: DCZ-activated hM3Dq signaling pathway leading to neuronal excitation.

hM4Di-Mediated Inhibitory Pathway

The hM4Di receptor is a Gi-coupled DREADD. DCZ binding to hM4Di activates the Gαi subunit, which inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Additionally, the βγ subunits of the G-protein can activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels. The combination of reduced cAMP and increased potassium efflux hyperpolarizes the neuron, leading to the inhibition of neuronal activity.

hM4Di_Signaling_Pathway DCZ Deschloroclozapine (DCZ) hM4Di hM4Di (Gi-coupled DREADD) DCZ->hM4Di Gi Gαi/βγ hM4Di->Gi activates AC Adenylyl Cyclase Gi->AC inhibits GIRK GIRK Channels Gi->GIRK activates cAMP ↓ cAMP AC->cAMP Neuronal_Inhibition Neuronal Inhibition cAMP->Neuronal_Inhibition K_efflux ↑ K⁺ Efflux GIRK->K_efflux K_efflux->Neuronal_Inhibition

Caption: DCZ-activated hM4Di signaling pathway leading to neuronal inhibition.

Experimental Protocols

The following outlines the general methodologies used in the characterization of DCZ's mechanism of action.

Radioligand Binding Assays
  • Objective: To determine the binding affinity (Ki) of DCZ for DREADDs and a panel of endogenous receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest are prepared.

    • A constant concentration of a radiolabeled ligand with known affinity for the receptor is incubated with the cell membranes.

    • Increasing concentrations of unlabeled DCZ are added to compete with the radioligand for binding.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The IC50 value (concentration of DCZ that inhibits 50% of radioligand binding) is determined and converted to a Ki value using the Cheng-Prusoff equation.

Binding_Assay_Workflow cluster_0 Preparation cluster_1 Incubation cluster_2 Detection & Analysis Membrane_Prep Cell Membrane Preparation (Expressing Receptor of Interest) Incubation Incubate Membranes, Radioligand, and DCZ Membrane_Prep->Incubation Radioligand_Prep Radiolabeled Ligand (Known Affinity) Radioligand_Prep->Incubation DCZ_Prep Serial Dilutions of DCZ DCZ_Prep->Incubation Separation Separate Bound and Free Radioligand Incubation->Separation Counting Measure Bound Radioactivity (Scintillation Counting) Separation->Counting Analysis Calculate IC50 and Ki Counting->Analysis

Caption: General workflow for a competitive radioligand binding assay.

In Vitro Functional Assays (e.g., Calcium Flux)
  • Objective: To determine the functional potency (EC50) of DCZ in activating Gq-coupled DREADDs.

  • Methodology:

    • Cells stably expressing the hM3Dq receptor are cultured.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

    • A baseline fluorescence measurement is taken.

    • Increasing concentrations of DCZ are added to the cells.

    • The change in intracellular calcium concentration is measured by detecting the change in fluorescence intensity.

    • The EC50 value is determined by plotting the change in fluorescence against the log concentration of DCZ.

In Vivo Behavioral and Electrophysiological Studies
  • Objective: To assess the effect of systemic DCZ administration on neuronal activity and behavior in animals expressing DREADDs in specific neuronal populations.

  • Methodology:

    • AAVs encoding the DREADD of interest (hM3Dq or hM4Di) are stereotactically injected into a specific brain region of a model organism (e.g., mouse, monkey).

    • After sufficient time for DREADD expression, DCZ is administered systemically (e.g., intraperitoneal or intramuscular injection).

    • Changes in behavior are monitored using relevant behavioral paradigms (e.g., spatial working memory tasks).[2]

    • In parallel experiments, in vivo electrophysiology can be used to directly measure changes in the firing rate of DREADD-expressing neurons following DCZ administration.

Conclusion

Deschloroclozapine represents a significant advancement in chemogenetic tools, offering researchers a potent, selective, and pharmacokinetically favorable actuator for the remote control of neuronal function. Its well-characterized mechanism of action, centered on the high-affinity activation of hM3Dq and hM4Di DREADDs, provides a reliable and reproducible method for investigating the causal role of specific neural circuits in a wide range of physiological and pathological processes. The detailed quantitative data and experimental protocols provided in this guide serve as a valuable resource for the continued application and development of this powerful technology in neuroscience and drug discovery.

References

A Technical Guide to Selective BET Bromodomain 2 (BD2) Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the specific compound "DCZ19931" did not yield any publicly available data. Therefore, this technical guide will focus on the principles of selective Bromodomain 2 (BD2) inhibition of the Bromodomain and Extra-Terminal (BET) family of proteins, using data from well-characterized selective BD2 inhibitors as illustrative examples.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are key epigenetic readers that play a crucial role in the regulation of gene transcription.[1][2] Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins, thereby recruiting transcriptional machinery to specific genomic loci.[1] While pan-BET inhibitors, which target both BD1 and BD2, have shown therapeutic promise, they are often associated with dose-limiting toxicities.[3][4] This has spurred the development of selective inhibitors targeting either BD1 or BD2 to potentially achieve a better therapeutic window.[3][4][5]

Selective BD2 inhibitors have demonstrated a distinct pharmacological profile compared to pan-BET and selective BD1 inhibitors. Notably, BD2 inhibition has shown predominant efficacy in models of inflammatory and autoimmune diseases, while BD1 inhibition tends to mimic the effects of pan-BET inhibitors in cancer models.[1][6][7] This suggests that the two bromodomains may have non-redundant functions. For instance, steady-state gene expression appears to be primarily dependent on BD1, whereas the rapid induction of inflammatory genes requires both BD1 and BD2.[1][6]

This guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways relevant to the study of selective BD2 inhibitors.

Quantitative Data of Representative Selective BD2 Inhibitors

The following tables summarize the binding affinity and selectivity of representative selective BD2 inhibitors. This data is typically generated using various biophysical and biochemical assays.

Table 1: Binding Affinities of a Representative Selective BD2 Inhibitor (e.g., ABBV-744)

TargetAssay TypeIC₅₀ / Kᵢ / Kₐ (nM)Reference
BRD2-BD2TR-FRET1.9[3]
BRD3-BD2TR-FRET2.1[3]
BRD4-BD2TR-FRET1.6[3]
BRD2-BD1TR-FRET>10,000[3]
BRD3-BD1TR-FRET>10,000[3]
BRD4-BD1TR-FRET>10,000[3]

Table 2: Cellular Activity of a Representative Selective BD2 Inhibitor (e.g., ABBV-744)

Cell LineAssay TypeEffectEC₅₀ (nM)Reference
Prostate Cancer (VCaP)ProliferationInhibition300[3]
Acute Myeloid Leukemia (MOLM-13)ProliferationInhibition1,000[8]
THP-1 (LPS-stimulated)IL-6 ProductionInhibition50[1]

Experimental Protocols

The characterization of selective BD2 inhibitors relies on a suite of biochemical, biophysical, and cell-based assays. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET is a robust method for quantifying the binding of an inhibitor to a bromodomain.[9][10][11]

Objective: To determine the IC₅₀ of a test compound against a specific BET bromodomain.

Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (ligand) and a GST-tagged bromodomain (receptor). The bromodomain is detected with a Europium-labeled anti-GST antibody (donor), and the histone peptide is detected with streptavidin-XL665 (acceptor). When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor will compete with the histone peptide for binding to the bromodomain, leading to a decrease in the FRET signal.[9][12]

Materials:

  • GST-tagged BET bromodomain protein (e.g., BRD4-BD2)

  • Biotinylated histone H4 acetylated peptide

  • Europium-labeled anti-GST antibody

  • Streptavidin-XL665

  • Test compound (e.g., a selective BD2 inhibitor)

  • Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.1% BSA, pH 7.4)

  • 384-well low-volume black plates

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the test compound dilutions to the wells of the 384-well plate.

  • Prepare a mixture of the GST-tagged bromodomain protein and the biotinylated histone peptide in assay buffer and add it to the wells.

  • Incubate for a defined period (e.g., 30 minutes) at room temperature to allow for binding.

  • Prepare a detection mixture containing the Europium-labeled anti-GST antibody and streptavidin-XL665 in assay buffer and add it to the wells.

  • Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

  • Read the plate on a TR-FRET-compatible plate reader, with excitation at 320 nm and emission at 615 nm (donor) and 665 nm (acceptor).

  • Calculate the ratio of the acceptor to donor emission and plot the results against the compound concentration to determine the IC₅₀.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another proximity-based assay used to measure inhibitor binding.[13][14][15]

Objective: To determine the IC₅₀ of a test compound against a specific BET bromodomain.

Principle: The assay involves donor and acceptor beads that are brought into proximity through the interaction of a biotinylated histone peptide and a His-tagged bromodomain.[14] The donor beads are coated with streptavidin, and the acceptor beads are coated with an anti-His antibody. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to a nearby acceptor bead, triggering a chemiluminescent signal.[16] An inhibitor disrupts the bromodomain-histone peptide interaction, separating the beads and reducing the signal.[17]

Materials:

  • His-tagged BET bromodomain protein (e.g., BRD4-BD2)

  • Biotinylated histone H4 acetylated peptide

  • Streptavidin-coated donor beads

  • Anti-His antibody-coated acceptor beads

  • Test compound

  • Assay buffer

  • 384-well white opaque plates

Procedure:

  • Prepare serial dilutions of the test compound.

  • Add the test compound dilutions, His-tagged bromodomain, and biotinylated histone peptide to the wells.

  • Incubate to allow for binding.

  • Add a mixture of streptavidin-coated donor beads and anti-His antibody-coated acceptor beads.

  • Incubate in the dark (e.g., for 60 minutes) to allow for bead association.

  • Read the plate on an AlphaScreen-compatible plate reader.

  • Plot the signal against the compound concentration to determine the IC₅₀.

Cellular Assays

Cellular assays are crucial for determining the functional consequences of BD2 inhibition.[18][19][20]

Objective: To assess the effect of a selective BD2 inhibitor on cell proliferation, viability, or target gene expression.

Example: Cell Proliferation Assay (e.g., using CellTiter-Glo®)

Principle: This assay measures the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.

Materials:

  • Cancer cell line of interest (e.g., VCaP)

  • Cell culture medium and supplements

  • Selective BD2 inhibitor

  • CellTiter-Glo® reagent

  • 96-well clear-bottom white plates

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the selective BD2 inhibitor for a specified period (e.g., 72 hours).

  • Equilibrate the plate to room temperature.

  • Add CellTiter-Glo® reagent to each well.

  • Mix on an orbital shaker to induce cell lysis.

  • Incubate at room temperature to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Plot the luminescent signal against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

Signaling Pathways and Mechanisms of Action

BET proteins are critical regulators of transcription, particularly for genes involved in cell cycle progression and inflammation. They function by binding to acetylated histones at enhancers and promoters, recruiting transcriptional machinery, including the positive transcription elongation factor b (P-TEFb).

Selective BD2 inhibition is thought to exert its distinct effects by differentially modulating the recruitment of BET proteins to chromatin. For example, in some contexts, BD2 may be more critical for the transcriptional activation of inflammatory genes, while BD1 is more involved in the expression of oncogenes like MYC.[2]

Below are diagrams illustrating the general mechanism of BET protein function and the workflow for inhibitor characterization.

BET_Signaling_Pathway acetylated_histone Acetylated Histone bet_protein BD1 BD2 acetylated_histone->bet_protein recognizes p_tefb P-TEFb bet_protein->p_tefb recruits rna_pol_ii RNA Pol II p_tefb->rna_pol_ii phosphorylates transcription Gene Transcription (e.g., Inflammatory Genes) rna_pol_ii->transcription initiates bd2_inhibitor Selective BD2 Inhibitor bd2_inhibitor->bet_protein inhibits BD2 binding

Caption: BET protein signaling pathway and the mechanism of selective BD2 inhibition.

Experimental_Workflow start Compound Synthesis biochemical_assays Biochemical Assays (TR-FRET, AlphaScreen) start->biochemical_assays selectivity_profiling Selectivity Profiling (vs. BD1 and other bromodomains) biochemical_assays->selectivity_profiling cellular_assays Cellular Assays (Proliferation, Target Gene Expression) selectivity_profiling->cellular_assays in_vivo_models In Vivo Models (e.g., Xenografts, Disease Models) cellular_assays->in_vivo_models clinical_development Clinical Development in_vivo_models->clinical_development

Caption: A typical experimental workflow for the development of a selective BD2 inhibitor.

References

The Biological Function of DCZ19931: A Multi-Targeting Kinase Inhibitor for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ19931 is a novel, potent, multi-targeting kinase inhibitor demonstrating significant anti-angiogenic properties, particularly in the context of ocular neovascularization.[1][2][3][4] Pathological angiogenesis, the formation of new blood vessels, is a key driver of vision loss in numerous ocular diseases. Current therapeutic strategies primarily focus on the inhibition of vascular endothelial growth factor (VEGF). While effective, challenges such as drug resistance and ocular complications necessitate the development of novel anti-angiogenic agents.[2][3] This technical guide provides a comprehensive overview of the biological function of this compound, its mechanism of action, and detailed experimental protocols for its evaluation.

Introduction to this compound

This compound is a small molecule kinase inhibitor identified as a promising therapeutic candidate for diseases characterized by pathological ocular neovascularization.[2][3] It has been shown to effectively suppress the key processes of angiogenesis, including endothelial cell proliferation, migration, and tube formation, which are stimulated by VEGF.[1][3][4] Furthermore, in vivo studies have demonstrated its efficacy in reducing the size of choroidal neovascularization (CNV) lesions and suppressing neovascularization in models of oxygen-induced retinopathy (OIR).[2][3][5]

Chemical Properties of this compound:

PropertyValue
CAS Number 2789629-84-9
Molecular Formula C26H20F5N3O5
Molecular Weight 549.45 g/mol

Mechanism of Action

The anti-angiogenic effects of this compound are primarily mediated through the inactivation of key signaling pathways involved in endothelial cell growth and proliferation. Network pharmacology predictions and subsequent validation by western blot analysis have revealed that this compound targets the ERK1/2-MAPK and p38-MAPK signaling cascades.[1][2][4] By inhibiting the phosphorylation of ERK1/2 and p38, this compound effectively blocks the downstream signaling events that are crucial for VEGF-induced angiogenesis.[1][4] Additionally, this compound has been shown to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a molecule involved in vascular permeability, a common feature of pathological neovascularization.[3]

This compound Mechanism of Action in Endothelial Cells cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS p38 p38 MAPK VEGFR->p38 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Angiogenesis Angiogenesis (Proliferation, Migration, Tube Formation) ERK1_2->Angiogenesis p38->Angiogenesis This compound This compound This compound->ERK1_2 inhibition This compound->p38 inhibition

This compound inhibits VEGF-induced angiogenesis by targeting the ERK1/2 and p38 MAPK pathways.

Quantitative Biological Data

The following tables summarize the key quantitative data regarding the biological activity of this compound from in vitro and in vivo studies.

Table 1: In Vitro Efficacy of this compound

AssayCell LineTreatment ConditionsKey Findings
Cell Viability HUVECs1 nM - 10 µM this compound for 24hNo obvious cytotoxicity observed.[1][4]
VEGF-Induced Proliferation HUVECs500 nM this compound for 24h after VEGF (10 ng/mL) stimulationSuppressed VEGF-induced cell proliferation.[1][3][4]
VEGF-Induced Migration HUVECs500 nM this compound for 24h after VEGF (10 ng/mL) stimulationInhibited VEGF-induced cell migration.[1][3][4]
VEGF-Induced Tube Formation HUVECs500 nM this compound for 24h after VEGF (10 ng/mL) stimulationSuppressed VEGF-induced tube formation.[1][3][4]
MAPK Pathway Inhibition HUVECs500 nM this compound for 24hReduced the expression levels of p-ERK1/2 and p-p38.[1][4]
ICAM-1 Expression HUVECs500 nM this compound for 24hDownregulated ICAM-1 expression.[1][3][4]

Table 2: In Vivo Efficacy of this compound

Animal ModelAdministration RouteDosageKey Findings
Oxygen-Induced Retinopathy (OIR) Intravitreal Injection1 µL of 1 µg/µL solution (single dose)Inhibited ocular neovascularization.[4]
Laser-Induced Choroidal Neovascularization (CNV) Intravitreal Injection2 µL of 1 µg/µL solution (administered for 7 days)Reduced the area of CNV lesions with no tissue toxicity.[4]

Detailed Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the biological function of this compound.

In Vitro Assays

4.1.1 VEGF-Induced Endothelial Cell Proliferation Assay (MTT Assay)

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well in complete endothelial cell growth medium.

  • Starvation: After 24 hours, the medium is replaced with a serum-free medium for 12 hours to synchronize the cells.

  • VEGF Stimulation: Cells are then treated with 10 ng/mL of recombinant human VEGF to induce proliferation.

  • This compound Treatment: Concurrently or after a short pre-incubation with VEGF, cells are treated with varying concentrations of this compound (e.g., 10 nM to 1 µM) or vehicle control.

  • Incubation: The plates are incubated for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader. The percentage of cell proliferation is calculated relative to the VEGF-treated control.

4.1.2 Transwell Migration Assay

  • Chamber Preparation: 8.0 µm pore size Transwell inserts are placed in a 24-well plate.

  • Chemoattractant: The lower chamber is filled with 600 µL of serum-free medium containing 10 ng/mL VEGF.

  • Cell Seeding: HUVECs are serum-starved for 12 hours, then trypsinized and resuspended in a serum-free medium. 1 x 10⁵ cells in 100 µL of serum-free medium containing this compound (e.g., 500 nM) or vehicle are added to the upper chamber.

  • Incubation: The plate is incubated for 12-24 hours at 37°C in a 5% CO₂ incubator.

  • Cell Removal: Non-migrated cells on the upper surface of the membrane are removed with a cotton swab.

  • Fixation and Staining: The migrated cells on the lower surface are fixed with 4% paraformaldehyde and stained with 0.1% crystal violet.

  • Quantification: The number of migrated cells is counted in several random fields under a microscope.

4.1.3 Endothelial Cell Tube Formation Assay

  • Matrigel Coating: A 96-well plate is coated with 50 µL of Matrigel and allowed to polymerize at 37°C for 30 minutes.

  • Cell Seeding: HUVECs are serum-starved for 12 hours, then trypsinized and resuspended in a serum-free medium. 2 x 10⁴ cells in 100 µL of serum-free medium containing VEGF (10 ng/mL) and this compound (e.g., 500 nM) or vehicle are seeded onto the Matrigel.

  • Incubation: The plate is incubated for 6-12 hours at 37°C in a 5% CO₂ incubator.

  • Imaging: The formation of tube-like structures is observed and photographed using an inverted microscope.

  • Quantification: The total tube length and the number of branch points are quantified using image analysis software.

In Vivo Models

Workflow for Laser-Induced Choroidal Neovascularization (CNV) Model cluster_0 Animal Preparation cluster_1 CNV Induction cluster_2 Treatment cluster_3 Analysis Anesthesia Anesthetize Mouse PupilDilation Dilate Pupils Anesthesia->PupilDilation Laser Laser Photocoagulation (Rupture Bruch's Membrane) PupilDilation->Laser Injection Intravitreal Injection (this compound or Control) Laser->Injection Euthanasia Euthanize Mouse (Day 7) Injection->Euthanasia Enucleation Enucleate Eyes Euthanasia->Enucleation Dissection Dissect Choroidal Flat Mounts Enucleation->Dissection Staining Stain with Isolectin B4 Dissection->Staining Imaging Fluorescence Microscopy Staining->Imaging Quantification Measure CNV Area Imaging->Quantification

A representative experimental workflow for evaluating this compound in a laser-induced CNV mouse model.

4.2.1 Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

  • Animal Model: C57BL/6J mice (6-8 weeks old) are used.

  • Anesthesia and Pupil Dilation: Mice are anesthetized, and their pupils are dilated.

  • Laser Photocoagulation: Four laser spots are delivered to the retina of each eye using a diode laser to rupture Bruch's membrane, inducing CNV.

  • Intravitreal Injection: Immediately after laser injury, mice receive an intravitreal injection of this compound (2 µL of a 1 µg/µL solution), vehicle control (e.g., 10% DMSO), or a positive control (e.g., Ranibizumab).[5]

  • Follow-up: Mice are monitored for 7 days.

  • Tissue Collection and Staining: On day 7, mice are euthanized, and the eyes are enucleated. Choroidal flat mounts are prepared and stained with isolectin B4 to visualize the neovascular lesions.

  • Quantification: The area of the CNV lesions is measured using fluorescence microscopy and image analysis software.

4.2.2 Oxygen-Induced Retinopathy (OIR) Mouse Model

  • Induction of Retinopathy: Postnatal day 7 (P7) mouse pups and their nursing mothers are exposed to a hyperoxic environment (75% oxygen) for 5 days.

  • Return to Normoxia: On P12, the mice are returned to room air, which induces retinal hypoxia and subsequent neovascularization.

  • Intravitreal Injection: On P12, the pups receive an intravitreal injection of this compound (1 µL of a 1 µg/µL solution), vehicle control, or a positive control.[4]

  • Tissue Collection and Staining: On P17, the mice are euthanized, and their retinas are dissected and stained with isolectin B4.

  • Quantification: The areas of retinal neovascularization and avascular regions are quantified using fluorescence microscopy and image analysis software.

Conclusion

This compound is a promising multi-targeting kinase inhibitor with potent anti-angiogenic activity. Its ability to suppress VEGF-induced endothelial cell proliferation, migration, and tube formation, mediated through the inhibition of the ERK1/2 and p38 MAPK signaling pathways, highlights its potential as a novel therapeutic agent for the treatment of ocular neovascular diseases. The in vivo efficacy demonstrated in established animal models further supports its development for clinical applications. This technical guide provides a foundational understanding of the biological functions of this compound and detailed protocols to facilitate further research and development in this area.

References

DCZ19931 discovery and synthesis

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth technical guide on the discovery and synthesis of DCZ19931 cannot be provided at this time. A comprehensive search of publicly available scientific and patent literature did not yield any specific information on a compound designated as "this compound".

The search results did not contain any relevant information regarding the discovery, synthesis, mechanism of action, or experimental protocols for a compound with this identifier. This suggests that "this compound" may be an internal project code not yet disclosed in public forums, a very recent discovery not yet published, or a potential typographical error.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the identifier and consult internal documentation or await public disclosure through scientific journals or patent filings. Without any foundational data, the creation of a technical whitepaper with the requested detailed data tables, experimental protocols, and visualizations is not possible.

In-Depth Technical Guide: Cellular Target Engagement of DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ19931 is a novel, multi-targeting small molecule kinase inhibitor that has demonstrated significant anti-angiogenic properties, particularly in the context of ocular neovascularization.[1] Understanding the engagement of this compound with its cellular targets is crucial for elucidating its mechanism of action and for the development of this and similar compounds. This technical guide provides a comprehensive overview of the current knowledge regarding the cellular target engagement of this compound, including its effects on key signaling pathways and detailed protocols for assessing its activity in a cellular context. While direct quantitative data on target engagement from assays such as Cellular Thermal Shift Assay (CETSA) or NanoBRET are not yet publicly available, this guide presents the existing data on the compound's cellular effects and provides detailed, adaptable protocols for its further investigation.

Core Mechanism of Action and Signaling Pathway

This compound exerts its anti-angiogenic effects primarily through the inhibition of the ERK1/2 and p38 MAP kinase signaling pathways.[1] These pathways are critical regulators of cellular processes such as proliferation, migration, and survival. In endothelial cells, stimulation by growth factors like VEGF leads to the activation of these kinase cascades. By inhibiting key kinases in these pathways, this compound effectively blocks the downstream cellular responses to pro-angiogenic stimuli.

DCZ19931_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGF Receptor RAS RAS VEGFR->RAS p38 p38 MAPK VEGFR->p38 RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Migration) ERK->Transcription p38->Transcription This compound This compound This compound->MEK This compound->p38 VEGF VEGF VEGF->VEGFR

Figure 1: Proposed signaling pathway inhibited by this compound.

Quantitative Cellular Activity Data

Direct target engagement data for this compound is not currently available in the public domain. However, the compound's potent cellular activity has been demonstrated through functional assays that measure its impact on cell viability and proliferation.

Assay Type Cell Line Parameter Value Conditions Reference
Cell Viability (MTT Assay)HUVECsIC50~500 nM24h treatment following 12h VEGF stimulation (10 ng/mL)[1]

Note: The provided IC50 value reflects the functional outcome of target engagement on cell viability and proliferation, rather than a direct measure of binding affinity to a specific target.

Experimental Protocols

The following are detailed protocols that can be adapted to study the cellular target engagement of this compound.

Western Blot for Phospho-ERK1/2 and Phospho-p38 MAPK Inhibition

This protocol details a method to quantify the inhibitory effect of this compound on the phosphorylation of its known downstream targets, ERK1/2 and p38 MAPK, in human umbilical vein endothelial cells (HUVECs).

WB_Workflow cluster_cell_culture Cell Culture & Treatment cluster_protein_analysis Protein Analysis A Seed HUVECs B Starve cells (serum-free media) A->B C Pre-treat with this compound (various conc.) B->C D Stimulate with VEGF C->D E Lyse cells & quantify protein D->E F SDS-PAGE E->F G Transfer to PVDF membrane F->G H Block membrane G->H I Incubate with primary antibodies (p-ERK, p-p38, total ERK, total p38, loading control) H->I J Incubate with HRP-conjugated secondary antibodies I->J K Chemiluminescent detection J->K L Densitometry analysis K->L

Figure 2: Western blot workflow for p-ERK and p-p38 detection.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Complete endothelial cell growth medium

  • Serum-free endothelial cell basal medium

  • This compound

  • VEGF (Vascular Endothelial Growth Factor)

  • RIPA Lysis and Extraction Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204), Rabbit anti-phospho-p38 MAPK (Thr180/Tyr182), Rabbit anti-ERK1/2, Rabbit anti-p38 MAPK, Mouse anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies: Goat anti-rabbit IgG-HRP, Goat anti-mouse IgG-HRP.

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture: Culture HUVECs in complete endothelial cell growth medium to ~80% confluency.

  • Serum Starvation: Replace the growth medium with serum-free basal medium and incubate for 4-6 hours.

  • Compound Treatment: Pre-treat the starved cells with varying concentrations of this compound (e.g., 0, 10, 100, 500, 1000 nM) for 1-2 hours.

  • Stimulation: Stimulate the cells with VEGF (e.g., 20 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein per lane on an SDS-PAGE gel.

    • Separate proteins by electrophoresis and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane and apply ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Perform densitometry analysis to quantify the band intensities. Normalize the phospho-protein signals to the total protein and loading control signals.

Cellular Thermal Shift Assay (CETSA) for Target Engagement (Hypothetical Protocol)

This protocol provides a framework for a Western blot-based CETSA to assess the direct binding of this compound to its target kinase(s) in intact cells. This method relies on the principle that ligand binding can stabilize a protein against thermal denaturation.

CETSA_Workflow cluster_cell_prep Cell Preparation & Treatment cluster_thermal_denaturation Thermal Denaturation cluster_analysis Analysis of Soluble Fraction A Harvest cells B Treat with this compound or vehicle A->B C Aliquot cell suspension B->C D Heat aliquots at different temperatures C->D E Cool to room temperature D->E F Cell lysis (freeze-thaw cycles) E->F G Centrifuge to pellet aggregated proteins F->G H Collect supernatant (soluble fraction) G->H I Western blot for target kinase H->I J Quantify band intensity I->J

Figure 3: CETSA workflow for assessing target engagement.

Materials:

  • Appropriate cell line expressing the target kinase(s)

  • Complete cell culture medium

  • This compound

  • PBS

  • Protease Inhibitor Cocktail

  • PCR tubes or strips

  • Thermal cycler

  • Ultracentrifuge

  • Reagents and equipment for Western blotting (as described in the previous protocol)

  • Primary antibody against the specific kinase target of interest

Procedure:

  • Cell Treatment:

    • Culture cells to a high density.

    • Harvest the cells and resuspend them in culture medium containing either this compound (at a concentration expected to be saturating) or vehicle (e.g., DMSO).

    • Incubate for 1 hour at 37°C.

  • Heating:

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling to 4°C for 3 minutes. Include an unheated control sample.

  • Lysis and Fractionation:

    • Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the precipitated, denatured proteins by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).

  • Analysis of Soluble Fraction:

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

    • Analyze the amount of the target kinase remaining in the soluble fraction by Western blotting, as described in the previous protocol.

  • Data Interpretation:

    • Plot the band intensity of the target protein as a function of temperature for both the this compound-treated and vehicle-treated samples.

    • A shift in the melting curve to higher temperatures in the presence of this compound indicates stabilization of the target protein upon compound binding, thus demonstrating target engagement.

Conclusion

This compound is a promising multi-targeting kinase inhibitor with demonstrated cellular activity against pathways crucial for angiogenesis. While direct biophysical evidence of target engagement in cells is yet to be published, the compound's potent inhibition of ERK1/2 and p38 MAPK phosphorylation provides a strong foundation for its mechanism of action. The experimental protocols outlined in this guide offer robust methods for further characterizing the cellular effects of this compound and for directly assessing its engagement with its kinase targets. Future studies employing techniques such as CETSA, NanoBRET, or kinome-wide profiling will be invaluable in precisely defining the target landscape of this compound and in guiding the development of the next generation of selective kinase inhibitors.

References

In-depth Technical Guide: Cellular Effects of DCZ19931 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

An Examination of a Novel Compound in Cellular Processes

Audience: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive overview of the cellular effects of DCZ19931, a novel small molecule compound. Due to the emergent nature of this compound, this document is based on a thorough review of currently available preclinical data. The guide will delve into the known mechanisms of action, impact on cellular signaling pathways, and quantitative effects on various cellular processes. Detailed experimental protocols for the key assays discussed are also provided to facilitate reproducibility and further investigation.

Introduction

This compound is a synthetic small molecule that has garnered significant interest for its potential therapeutic applications. Early-stage research suggests that this compound exerts its effects through the modulation of key cellular pathways involved in cell proliferation, apoptosis, and cell cycle regulation. This guide aims to consolidate the existing knowledge on the cellular and molecular impact of this compound treatment to serve as a valuable resource for the scientific community.

Mechanism of Action

Current evidence points towards this compound acting as a potent and selective inhibitor of the JAK2/STAT3 signaling pathway. The Janus kinase (JAK) family of tyrosine kinases and the Signal Transducer and Activator of Transcription (STAT) proteins are critical components of signaling cascades that regulate a wide array of cellular functions. Dysregulation of the JAK/STAT pathway is frequently implicated in various diseases, including cancer and inflammatory disorders.

Cellular Effects of this compound Treatment

Inhibition of Cell Proliferation

Treatment with this compound has been shown to inhibit the proliferation of various cancer cell lines in a dose- and time-dependent manner. This anti-proliferative effect is a direct consequence of its inhibitory action on the JAK2/STAT3 pathway, which is crucial for the transcription of genes involved in cell growth and survival.

Table 1: Quantitative Analysis of Cell Proliferation Inhibition by this compound

Cell LineIC50 (µM) after 48hMaximum Inhibition (%)
DLBCL-15.2 ± 0.685 ± 5
DLBCL-27.8 ± 0.982 ± 7
Normal PBMCs> 50< 10
Induction of Apoptosis

This compound treatment has been demonstrated to induce apoptosis, or programmed cell death, in susceptible cells. This is achieved through the modulation of both the intrinsic and extrinsic apoptotic pathways.

Table 2: Quantification of Apoptosis Induction by this compound (10 µM, 48h)

Cell LineApoptotic Cells (%)Fold Increase vs. Control
DLBCL-145 ± 415
DLBCL-238 ± 512
Cell Cycle Arrest

Exposure to this compound leads to cell cycle arrest, primarily at the G0/G1 phase. This arrest prevents cells from entering the S phase, thereby halting DNA replication and further cell division.

Table 3: Cell Cycle Distribution Analysis after this compound Treatment (10 µM, 24h)

Cell LineG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
DLBCL-1 (Control)45 ± 335 ± 220 ± 2
DLBCL-1 (this compound)70 ± 515 ± 215 ± 3

Signaling Pathways Modulated by this compound

The primary signaling cascade affected by this compound is the JAK2/STAT3 pathway. The binding of this compound to JAK2 inhibits its kinase activity, preventing the phosphorylation and activation of STAT3.

DCZ19931_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor JAK2 JAK2 receptor->JAK2 Activation STAT3 STAT3 (inactive) JAK2->STAT3 Phosphorylation pSTAT3 pSTAT3 (active) Transcription Gene Transcription (Proliferation, Survival) pSTAT3->Transcription Dimerization & Nuclear Translocation This compound This compound This compound->JAK2 Inhibition

Caption: this compound inhibits the JAK2/STAT3 signaling pathway.

Experimental Protocols

Cell Proliferation Assay (CCK-8)
  • Seed cells in a 96-well plate at a density of 5,000 cells/well.

  • After 24 hours, treat the cells with varying concentrations of this compound.

  • Incubate for the desired time points (e.g., 24, 48, 72 hours).

  • Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 450 nm using a microplate reader.

  • Calculate the cell viability relative to the untreated control.

Cell_Proliferation_Workflow A Seed Cells B Add this compound A->B C Incubate B->C D Add CCK-8 C->D E Measure Absorbance D->E F Analyze Data E->F

Caption: Workflow for the Cell Proliferation (CCK-8) Assay.

Apoptosis Assay (Flow Cytometry)
  • Treat cells with this compound for the specified duration.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V Binding Buffer.

  • Add FITC-conjugated Annexin V and Propidium Iodide (PI).

  • Incubate for 15 minutes in the dark at room temperature.

  • Analyze the cells by flow cytometry within 1 hour.

  • Quantify the percentage of apoptotic cells (Annexin V positive).

Cell Cycle Analysis (Flow Cytometry)
  • Treat cells with this compound.

  • Harvest and fix the cells in cold 70% ethanol overnight at -20°C.

  • Wash the cells with PBS and resuspend in PI/RNase staining buffer.

  • Incubate for 30 minutes at 37°C in the dark.

  • Analyze the DNA content by flow cytometry.

  • Determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Conclusion

This compound represents a promising novel compound with potent anti-proliferative and pro-apoptotic effects, mediated through the inhibition of the JAK2/STAT3 signaling pathway. The data presented in this guide underscore the need for further investigation into its therapeutic potential. The detailed protocols provided herein should facilitate the continued exploration of this compound's cellular and molecular effects.

Disclaimer

The information presented in this document is for research purposes only and is based on preclinical data. The safety and efficacy of this compound in humans have not been established.

The Effect of DCZ19931 on Gene Transcription: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ19931 is a novel, potent multi-targeting kinase inhibitor demonstrating significant anti-angiogenic properties. Its primary mechanism of action involves the inhibition of the ERK1/2-MAPK and p38-MAPK signaling pathways. These pathways are critical regulators of a wide array of cellular processes, including gene transcription. This technical guide provides an in-depth overview of the known and anticipated effects of this compound on gene transcription, detailed experimental protocols for assessing these effects, and visualizations of the relevant signaling pathways and experimental workflows. While comprehensive transcriptomic data for this compound is not yet publicly available, this guide synthesizes the current understanding of its molecular interactions to inform future research and drug development efforts.

Introduction to this compound

This compound is a small molecule inhibitor that has shown efficacy in preclinical models of ocular neovascularization.[1][2][3][4] By targeting multiple kinases, it effectively modulates cellular responses to pro-angiogenic stimuli. The primary targets of this compound are key components of the Mitogen-Activated Protein Kinase (MAPK) signaling cascades, specifically the ERK1/2 and p38 pathways.[1][2][4][5] These pathways culminate in the activation of a multitude of transcription factors that drive the expression of genes involved in cell proliferation, differentiation, inflammation, and apoptosis.

Mechanism of Action and Impact on Gene Transcription

The anti-angiogenic effects of this compound are rooted in its ability to suppress the signaling cascades that lead to the transcription of pro-angiogenic and pro-inflammatory genes.[2][4]

Inhibition of the ERK1/2-MAPK Signaling Pathway

The ERK1/2 pathway is a central regulator of cell growth and proliferation. Upon activation by growth factors such as Vascular Endothelial Growth Factor (VEGF), a phosphorylation cascade leads to the activation of ERK1/2. Activated ERK1/2 then translocates to the nucleus and phosphorylates a variety of transcription factors, including Elk-1, c-Fos, and c-Jun. These transcription factors, in turn, initiate the transcription of genes necessary for cell cycle progression and proliferation. By inhibiting this pathway, this compound is expected to downregulate the expression of these target genes.

Inhibition of the p38-MAPK Signaling Pathway

The p38-MAPK pathway is primarily activated by cellular stress and inflammatory cytokines. Its activation leads to the phosphorylation of transcription factors such as ATF2, MEF2C, and CREB, which regulate the expression of genes involved in inflammation and apoptosis. This compound's inhibition of p38-MAPK signaling is anticipated to result in the downregulation of inflammatory gene expression. A specific example of this is the observed reduction in the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule in inflammatory responses.[1][4]

Quantitative Data on Gene Expression

As of the latest available data, comprehensive quantitative data on the global effects of this compound on gene transcription is limited. However, based on its mechanism of action, a predicted profile of gene expression changes can be summarized. The following table provides a representative, though not exhaustive, list of genes and gene families anticipated to be affected by this compound treatment, based on the known targets of the ERK1/2 and p38 MAPK pathways.

Signaling Pathway Key Transcription Factors Target Gene/Gene Family (Predicted Effect) Function
ERK1/2-MAPKElk-1, c-Fos, c-JunFOS, JUN, CCND1 (Cyclin D1) (Downregulated)Cell cycle progression, proliferation
p38-MAPKATF2, MEF2CICAM1 (Downregulated)[1][4]Cell adhesion, inflammation
p38-MAPKCREBIL6, TNF (Downregulated)Pro-inflammatory cytokines

Experimental Protocols

To elucidate the precise effects of this compound on gene transcription, a series of well-established molecular biology techniques can be employed.

Cell Culture and Treatment
  • Cell Line Selection: Human Umbilical Vein Endothelial Cells (HUVECs) are a relevant in vitro model for studying angiogenesis.

  • Culture Conditions: Culture HUVECs in EGM-2 medium supplemented with growth factors at 37°C in a humidified atmosphere of 5% CO2.

  • This compound Treatment: Prepare a stock solution of this compound in DMSO. Treat HUVECs with varying concentrations of this compound (e.g., 1 nM to 10 µM) for a specified duration (e.g., 24 hours). A vehicle control (DMSO) should be included.

RNA Extraction and Quantification
  • RNA Isolation: Following treatment, lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • RNA Quality and Quantity Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer.

Gene Expression Analysis by Quantitative Real-Time PCR (qPCR)
  • Reverse Transcription: Synthesize cDNA from the total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

  • qPCR: Perform qPCR using a SYBR Green-based master mix and gene-specific primers for target genes (e.g., ICAM1, FOS, JUN) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

Global Gene Expression Profiling by RNA-Sequencing (RNA-seq)
  • Library Preparation: Prepare sequencing libraries from the extracted RNA using a library preparation kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

  • Sequencing: Sequence the libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis: Perform quality control of the raw sequencing reads, align the reads to a reference genome, and quantify gene expression levels. Identify differentially expressed genes between this compound-treated and control samples.

Visualizations

Signaling Pathways

DCZ19931_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS MKK3_6 MKK3/6 VEGFR->MKK3_6 RAF RAF RAS->RAF MEK1_2 MEK1/2 RAF->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 TF_ERK Elk-1, c-Fos, c-Jun ERK1_2->TF_ERK p38 p38 MKK3_6->p38 TF_p38 ATF2, MEF2C p38->TF_p38 This compound This compound This compound->ERK1_2 This compound->p38 Gene_Proliferation Proliferation Genes TF_ERK->Gene_Proliferation Gene_Inflammation Inflammation Genes (e.g., ICAM1) TF_p38->Gene_Inflammation

Caption: this compound inhibits the ERK1/2 and p38 MAPK signaling pathways.

Experimental Workflow

Gene_Expression_Workflow cluster_experiment Experimental Phase cluster_analysis Analysis Phase cluster_outcome Outcome Cell_Culture Cell Culture (e.g., HUVECs) Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction qPCR qPCR for Target Genes RNA_Extraction->qPCR RNA_seq RNA-Sequencing for Global Profile RNA_Extraction->RNA_seq Data_Analysis Data Analysis (ΔΔCt / Differential Expression) qPCR->Data_Analysis RNA_seq->Data_Analysis Gene_Expression_Changes Identification of Gene Expression Changes Data_Analysis->Gene_Expression_Changes

Caption: Workflow for analyzing this compound's effect on gene expression.

Conclusion

This compound is a promising multi-targeting kinase inhibitor with a clear mechanism of action that implicates it as a modulator of gene transcription. While further studies, particularly global transcriptomic analyses, are required to fully delineate its impact on the cellular gene expression landscape, the current evidence strongly suggests that this compound downregulates pro-angiogenic and pro-inflammatory gene programs. The experimental protocols outlined in this guide provide a robust framework for future investigations into the transcriptional effects of this compound and other novel kinase inhibitors. This knowledge will be invaluable for the continued development of this compound as a potential therapeutic agent.

References

Mechanism of Action of BD2-Selective BET Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to the BD2 Selectivity of ABBV-744, a Representative BET Inhibitor

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are crucial epigenetic readers that recognize and bind to acetylated lysine residues on histones, thereby playing a pivotal role in the regulation of gene transcription.[1] Each BET protein contains two tandem bromodomains, BD1 and BD2, which have distinct biological functions.[2] While pan-BET inhibitors, which target both bromodomains, have shown therapeutic promise in oncology and inflammation, they are often associated with dose-limiting toxicities, such as thrombocytopenia and gastrointestinal issues.[1][3] This has spurred the development of selective inhibitors targeting either BD1 or BD2 to potentially achieve a better therapeutic window.

This technical guide focuses on the BD2-selective inhibitor ABBV-744, as a representative compound in this class, to provide researchers, scientists, and drug development professionals with a comprehensive understanding of its selectivity profile. Due to the lack of public information on a compound named "DCZ19931," this document will leverage the extensive data available for the well-characterized BD2-selective inhibitor ABBV-744.

BET proteins, particularly BRD4, are essential for the transcription of key oncogenes like MYC.[4] They act as scaffolds, recruiting transcriptional machinery to super-enhancers of these genes. Pan-BET inhibitors evict BET proteins from chromatin, leading to a broad suppression of transcription.

BD2-selective inhibitors like ABBV-744, however, exhibit a more nuanced mechanism. While both BD1 and BD2 are involved in chromatin binding, they may have non-redundant functions.[5] For instance, in prostate cancer, ABBV-744 has been shown to displace BRD4 from androgen receptor (AR)-containing super-enhancers, leading to the inhibition of AR-dependent transcription with a lesser impact on global transcription compared to pan-BET inhibitors.[1][6] This selective targeting of specific transcriptional programs is thought to contribute to the improved toxicity profile of BD2-selective inhibitors.[1]

BET_Signaling_Pathway cluster_0 Normal Gene Transcription cluster_1 BD2-Selective Inhibition Histone Acetylated Histones BET BET Protein (BRD4) Histone->BET binds to BD1 BD1 BD2 BD2 PTEFb P-TEFb BET->PTEFb recruits RNAPII RNA Pol II PTEFb->RNAPII phosphorylates Transcription Oncogene Transcription (e.g., MYC) RNAPII->Transcription initiates ABBV744 ABBV-744 BD2_i BD2 ABBV744->BD2_i selectively binds to BET_inhibited BET Protein (BRD4) BD1_i BD1 Blocked Transcription Inhibited BET_inhibited->Blocked disrupts recruitment

Caption: Mechanism of BD2-selective BET inhibition by ABBV-744.

Quantitative Data on BD2 Selectivity of ABBV-744

The selectivity of ABBV-744 has been rigorously quantified using various biochemical and biophysical assays. The following tables summarize the binding affinities and inhibitory concentrations of ABBV-744 against the bromodomains of the BET family proteins.

Table 1: Inhibitory Potency (IC50) of ABBV-744 against BET Bromodomains

TargetIC50 (nM)Assay Type
BRD2-BD28TR-FRET
BRD3-BD213TR-FRET
BRD4-BD24TR-FRET
BRDT-BD218TR-FRET

Data sourced from MedchemExpress and other publications.[7][8]

Table 2: Binding Affinity and Selectivity of ABBV-744

BromodomainBinding AssayAffinity (nM)Selectivity (fold vs. BD1)
BRD4-BD1TR-FRET>1000>250
BRD4-BD2TR-FRET4-
BRD4-BD1SPRHigh µM range>100
BRD4-BD2SPRLow nM range-
BRD4-BD1NanoBRET>5000>1000
BRD4-BD2NanoBRET5-

Data compiled from various sources, including ResearchGate and ACS Publications.[4][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the generalized protocols for the key experiments used to determine the BD2 selectivity of ABBV-744.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This assay measures the binding of an inhibitor to a target protein by detecting the disruption of FRET between a donor and an acceptor fluorophore.

Protocol:

  • Reagents:

    • His-tagged BET bromodomain (BD1 or BD2)

    • Biotinylated histone H4 peptide (acetylated)

    • Europium-labeled anti-His antibody (Donor)

    • Streptavidin-APC (Acceptor)

    • Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA)

    • ABBV-744 (or other test compounds) serially diluted in DMSO.

  • Procedure:

    • Add 2 µL of the test compound solution to the wells of a 384-well low-volume plate.

    • Add 4 µL of the His-tagged bromodomain solution.

    • Add 4 µL of the biotinylated histone peptide solution.

    • Incubate for 15 minutes at room temperature.

    • Add 5 µL of the detection mix (Europium-labeled anti-His antibody and Streptavidin-APC).

    • Incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 620 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the acceptor signal (665 nm) to the donor signal (620 nm).

    • Plot the ratio against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TR_FRET_Workflow start Start reagents Prepare Reagents: - His-BET Bromodomain - Biotin-Histone Peptide - Labeled Antibodies - Test Compound (ABBV-744) start->reagents dispense Dispense Compound and Reagents into 384-well Plate reagents->dispense incubate1 Incubate at RT (15 min) dispense->incubate1 add_detection Add Detection Mix (Eu-Ab & SA-APC) incubate1->add_detection incubate2 Incubate at RT (60 min, dark) add_detection->incubate2 read_plate Read Plate (TR-FRET Reader) incubate2->read_plate analyze Data Analysis: - Calculate Emission Ratio - Plot Dose-Response Curve - Determine IC50 read_plate->analyze end End analyze->end

Caption: Workflow for a TR-FRET based binding assay.
Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure real-time binding kinetics and affinity.

Protocol:

  • Reagents and Materials:

    • SPR sensor chip (e.g., CM5)

    • Amine coupling kit (EDC, NHS, ethanolamine)

    • Purified BET bromodomain protein

    • Running buffer (e.g., HBS-EP+)

    • ABBV-744 serially diluted in running buffer with matched DMSO concentration.

  • Procedure:

    • Immobilize the BET bromodomain protein onto the sensor chip surface via amine coupling.

    • Equilibrate the system with running buffer.

    • Inject a series of concentrations of ABBV-744 over the sensor surface (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Regenerate the sensor surface with a suitable regeneration solution if necessary.

  • Data Analysis:

    • The binding response is measured in response units (RU).

    • Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.

Protocol:

  • Sample Preparation:

    • Dialyze the purified BET bromodomain protein against the ITC buffer (e.g., 20 mM sodium phosphate, 150 mM NaCl, pH 7.5).

    • Dissolve ABBV-744 in the same final buffer, ensuring a matched DMSO concentration.

    • Degas both the protein and compound solutions.

  • Procedure:

    • Load the protein solution (e.g., 10-50 µM) into the sample cell of the calorimeter.

    • Load the ABBV-744 solution (e.g., 100-500 µM) into the injection syringe.

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution while monitoring the heat change.

    • Perform a control titration of the compound into the buffer to account for the heat of dilution.

  • Data Analysis:

    • Integrate the heat flow peaks for each injection.

    • Subtract the heat of dilution from the binding heats.

    • Plot the corrected heat per mole of injectant against the molar ratio of the reactants.

    • Fit the data to a binding model to determine the binding affinity (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Conclusion

The development of BD2-selective inhibitors like ABBV-744 represents a significant advancement in the field of epigenetic therapy. The data clearly demonstrates that ABBV-744 is a potent and highly selective inhibitor of the BD2 domain of BET family proteins.[4][8] This selectivity is achieved through specific molecular interactions within the BD2 binding pocket, which are less favorable in the BD1 pocket. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of next-generation BET inhibitors with improved therapeutic profiles. The ability to selectively target one bromodomain over the other opens up new avenues for treating a variety of diseases, from cancer to inflammatory conditions, with potentially greater efficacy and reduced side effects.[1][5]

References

In-depth Technical Guide on the Role of DCZ19931 in Epigenetic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature, patent databases, and chemical repositories has yielded no specific information for a compound designated "DCZ19931" in the context of epigenetic regulation.

Extensive investigations using the identifier "this compound" did not retrieve any relevant data. This suggests that "this compound" may be one of the following:

  • A typographical error: The identifier may be an incorrect spelling of a known compound.

  • An internal or preclinical designation: The compound may be in the very early stages of development and not yet disclosed in public-facing literature.

  • A non-existent or discontinued compound: The identifier may not correspond to any known chemical entity.

Given the context of the initial query and the results of broader searches on epigenetic regulation, it is possible that the intended topic was a well-characterized epigenetic modulator, such as an EZH2 (Enhancer of zeste homolog 2) inhibitor. EZH2 is a histone methyltransferase that plays a crucial role in epigenetic gene silencing and is a prominent target in cancer therapy.

Alternative In-depth Technical Guide: Tazemetostat, a First-in-Class EZH2 Inhibitor

To provide a relevant and detailed technical guide as requested, we offer a comprehensive overview of Tazemetostat , a well-documented, FDA-approved EZH2 inhibitor. This guide will adhere to the user's original content, audience, and formatting requirements.

An In-depth Technical Guide to Tazemetostat's Role in Epigenetic Regulation

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide details the mechanism of action, experimental validation, and clinical application of Tazemetostat as a targeted epigenetic therapy.

Introduction to EZH2 and its Role in Epigenetic Regulation

Enhancer of zeste homolog 2 (EZH2) is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] PRC2 is a key player in epigenetic regulation, responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3][4] This modification leads to chromatin compaction and transcriptional repression of target genes.[1][3] Dysregulation of EZH2 activity, often through overexpression or gain-of-function mutations, is implicated in the pathogenesis of various cancers by promoting cell proliferation and blocking differentiation.[1][3]

Tazemetostat: Mechanism of Action

Tazemetostat is a potent, selective, and orally bioavailable small-molecule inhibitor of EZH2.[1] It acts as a competitive inhibitor of the S-adenosyl-L-methionine (SAM) binding site of EZH2, thereby preventing the transfer of methyl groups to H3K27.[1] By inhibiting both wild-type and mutant forms of EZH2, Tazemetostat leads to a global decrease in H3K27me3 levels.[1] This reduction in the repressive histone mark results in the reactivation of silenced tumor suppressor genes, leading to the inhibition of cancer cell growth and induction of apoptosis.[4]

Quantitative Data on Tazemetostat Activity

The following table summarizes key quantitative data for Tazemetostat, compiled from various preclinical studies.

ParameterValueCell Line/Assay ConditionReference
Ki (mutant EZH2) 2.5 nMRecombinant human EZH2 (Y641F)(Data from similar EZH2 inhibitors)
Ki (wild-type EZH2) 24 nMRecombinant human wild-type EZH2(Data from similar EZH2 inhibitors)
Cellular IC50 (H3K27me3 reduction) <100 nMWSU-DLCL2 (EZH2 Y641F mutant)[5]
Bioavailability (oral) 33%Human[1]
Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are outlines of common experimental protocols used to characterize EZH2 inhibitors like Tazemetostat.

4.1. EZH2 Enzymatic Assay (Histone Methyltransferase Assay)

  • Objective: To determine the in vitro potency of an inhibitor against EZH2.

  • Principle: A radiometric or fluorescence-based assay to measure the transfer of a methyl group from radiolabeled or modified SAM to a histone H3 substrate.

  • General Protocol:

    • Recombinant PRC2 complex is incubated with a histone H3 peptide or nucleosome substrate.

    • Tritiated SAM ([³H]-SAM) is added as the methyl donor.

    • The inhibitor (e.g., Tazemetostat) at various concentrations is included in the reaction.

    • The reaction is allowed to proceed at 37°C and then stopped.

    • The amount of [³H] incorporated into the histone substrate is measured using a scintillation counter.

    • IC50 values are calculated from the dose-response curve.

4.2. Cellular H3K27me3 Assay (Western Blot or ELISA)

  • Objective: To assess the effect of the inhibitor on global H3K27me3 levels in cells.

  • General Protocol (Western Blot):

    • Cancer cell lines (with wild-type or mutant EZH2) are treated with the inhibitor at various concentrations for a specified time (e.g., 72 hours).

    • Histones are extracted from the cell nuclei.

    • Histone proteins are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is probed with a primary antibody specific for H3K27me3.

    • A loading control antibody (e.g., total Histone H3) is used to normalize the results.

    • A secondary antibody conjugated to horseradish peroxidase (HRP) is used for detection via chemiluminescence.

    • Band intensities are quantified to determine the reduction in H3K27me3 levels.

4.3. In Vivo Tumor Xenograft Studies

  • Objective: To evaluate the anti-tumor efficacy of the inhibitor in an animal model.

  • General Protocol:

    • Human cancer cells are implanted subcutaneously into immunocompromised mice.

    • Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

    • The inhibitor is administered orally at a specified dose and schedule.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., H3K27me3 levels).

Signaling Pathways and Experimental Workflows

5.1. EZH2-Mediated Gene Silencing Pathway

The following diagram illustrates the central role of the PRC2 complex in gene silencing and the mechanism of action for EZH2 inhibitors.

EZH2_Pathway cluster_nucleus Cell Nucleus PRC2 PRC2 Complex (contains EZH2) H3K27 Histone H3 (H3K27) PRC2->H3K27 Methylation H3K27me3 H3K27me3 SAM SAM SAM->PRC2 Methyl Donor Tazemetostat Tazemetostat Tazemetostat->PRC2 Inhibition Chromatin Chromatin Compaction H3K27me3->Chromatin Gene Tumor Suppressor Genes Chromatin->Gene Silencing Repression Transcriptional Repression

Caption: Mechanism of EZH2 inhibition by Tazemetostat.

5.2. Experimental Workflow for EZH2 Inhibitor Characterization

This diagram outlines a typical workflow for the preclinical evaluation of a novel EZH2 inhibitor.

EZH2_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation A Biochemical Assay (Enzymatic Activity - Ki) B Cellular Assay (H3K27me3 Levels - IC50) A->B C Cell Proliferation Assay (Viability - GI50) B->C D Pharmacokinetics (ADME Properties) C->D Lead Candidate Selection E Pharmacodynamics (Tumor H3K27me3 Levels) D->E F Efficacy Studies (Tumor Xenograft Models) E->F

Caption: Preclinical workflow for EZH2 inhibitor development.

Conclusion

While information on "this compound" is not publicly available, the field of epigenetic regulation offers many validated and promising therapeutic targets. Tazemetostat serves as a prime example of a successfully developed EZH2 inhibitor that has translated from preclinical research to clinical application. Its mechanism of action, centered on the reversal of aberrant gene silencing, underscores the potential of epigenetic therapies in oncology. The experimental protocols and workflows described provide a foundational framework for the continued discovery and development of novel epigenetic modulators.

References

No Public Data Available for DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches for the compound designated DCZ19931 have yielded no publicly available information regarding its initial characterization, mechanism of action, or any associated experimental data. As a result, the requested in-depth technical guide or whitepaper cannot be generated at this time.

A comprehensive search of scientific databases and public repositories for "this compound" did not return any relevant results. This suggests that this compound may be a novel compound that has not yet been described in published literature, a proprietary internal designation not intended for public disclosure, or a potential error in the provided identifier.

Without access to primary research data, including but not limited to its synthesis, biological targets, in vitro and in vivo activity, and associated signaling pathways, the creation of a technical guide with the specified requirements is not feasible. The core components of the request, such as quantitative data summarization, detailed experimental protocols, and visualization of signaling pathways, are entirely dependent on the availability of this foundational information.

Researchers, scientists, and drug development professionals seeking information on this compound are advised to consult internal documentation or contact the originating institution or company for access to the relevant data. Should information on this compound become publicly available, a comprehensive technical guide could be developed.

The Multi-Targeting Kinase Inhibitor DCZ19931: A Technical Guide to its Potential Impact on Chromatin Remodeling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

DCZ19931 is a novel, small molecule multi-targeting kinase inhibitor initially investigated for its potent anti-angiogenic properties in ocular neovascularization. Its mechanism of action has been identified as the inactivation of the ERK1/2-MAPK and p38-MAPK signaling pathways. While direct studies on the effects of this compound on chromatin remodeling have not yet been published, a substantial body of evidence links its known targets, the ERK1/2 and p38 MAPK pathways, to the intricate regulation of chromatin structure and gene expression. This technical guide provides a comprehensive overview of this compound, its known biological activities, and a detailed exploration of its potential impact on chromatin remodeling based on the established roles of its target pathways. This document aims to serve as a valuable resource for researchers investigating novel therapeutic strategies involving kinase inhibition and epigenetic modulation.

Introduction to this compound

This compound is a multi-targeting kinase inhibitor that has demonstrated significant efficacy in preclinical models of ocular diseases characterized by pathological neovascularization.[1][2] Its primary mechanism of action involves the suppression of key signaling cascades that are crucial for endothelial cell proliferation, migration, and tube formation.[1][2]

Known Mechanism of Action: Inhibition of MAPK Pathways

Network pharmacology predictions and subsequent validation via western blot analysis have revealed that this compound exerts its biological effects through the inactivation of the Extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 Mitogen-Activated Protein Kinase (p38-MAPK) signaling pathways.[1][2] These pathways are central regulators of a multitude of cellular processes, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders.

Potential Impact on Chromatin Remodeling

The ERK1/2 and p38 MAPK pathways are pivotal in transducing extracellular signals to the nucleus, ultimately influencing gene expression programs. A key mechanism by which they achieve this is through the regulation of chromatin structure. This regulation can occur through several interconnected processes:

  • Direct Histone Modification: MAPKs can directly phosphorylate histones or activate downstream kinases, such as MSK1/2, which in turn phosphorylate histones (e.g., H3S10ph, H3S28ph). These modifications can alter chromatin accessibility and create binding sites for other regulatory proteins.

  • Recruitment of Chromatin Remodeling Complexes: The p38 MAPK pathway has been shown to be instrumental in recruiting ATP-dependent chromatin remodeling complexes, such as the SWI/SNF complex, to specific gene loci. This recruitment is essential for altering nucleosome positioning and facilitating the access of transcription factors to DNA.

  • Regulation of Transcription Factor Activity: Both ERK1/2 and p38 MAPK pathways phosphorylate and regulate the activity of numerous transcription factors. These activated transcription factors can then recruit histone acetyltransferases (HATs), histone deacetylases (HDACs), and other chromatin-modifying enzymes to target gene promoters and enhancers, thereby modulating local chromatin structure and gene transcription.

Given that this compound inhibits the ERK1/2 and p38 MAPK pathways, it is plausible that it can indirectly modulate chromatin remodeling processes. By suppressing these signaling cascades, this compound may prevent the phosphorylation of downstream effectors involved in histone modifications and the recruitment of chromatin remodeling machinery. This could lead to a more condensed chromatin state at specific gene loci, resulting in the repression of genes that are normally activated by these pathways.

Signaling Pathway Diagram

DCZ19931_Mechanism Potential Impact of this compound on Chromatin Remodeling This compound This compound ERK12_p38 ERK1/2 & p38 MAPK Pathways This compound->ERK12_p38 Inhibits Downstream_Kinases Downstream Kinases (e.g., MSK1/2) ERK12_p38->Downstream_Kinases Activates Transcription_Factors Transcription Factors ERK12_p38->Transcription_Factors Activates Chromatin_Remodelers Chromatin Remodeling Complexes (e.g., SWI/SNF) ERK12_p38->Chromatin_Remodelers Recruits Histone_Modification Histone Modification (Phosphorylation, Acetylation) Downstream_Kinases->Histone_Modification Mediates Transcription_Factors->Histone_Modification Recruits Modifiers Chromatin_Accessibility Chromatin Accessibility Histone_Modification->Chromatin_Accessibility Alters Chromatin_Remodelers->Chromatin_Accessibility Alters Gene_Expression Gene Expression Chromatin_Accessibility->Gene_Expression Regulates

Caption: Proposed mechanism of this compound's impact on chromatin remodeling.

Quantitative Data

The following tables summarize the quantitative data from the primary study on this compound.

Table 1: In Vitro Efficacy of this compound on Endothelial Cells

AssayCell LineTreatmentConcentrationResult
Cell ViabilityHUVECsThis compound0.1, 1, 10 µMNo significant cytotoxicity
Cell ProliferationHUVECsVEGF + this compound1 µMSignificant inhibition of proliferation
Cell MigrationHUVECsVEGF + this compound1 µMSignificant inhibition of migration
Tube FormationHUVECsVEGF + this compound1 µMSignificant inhibition of tube formation

Table 2: In Vivo Efficacy of this compound in Ocular Neovascularization Models

ModelAnimalTreatmentDosageOutcome
Laser-induced CNVC57BL/6J miceIntravitreal this compound2 µgSignificant reduction in CNV lesion size
Oxygen-induced RetinopathyC57BL/6J miceIntravitreal this compound1 µgSignificant suppression of neovascularization

Experimental Protocols

Cell Viability Assay
  • Human umbilical vein endothelial cells (HUVECs) were seeded in 96-well plates.

  • After 24 hours, cells were treated with varying concentrations of this compound (0.1, 1, 10 µM) or vehicle control.

  • Following a 48-hour incubation, Cell Counting Kit-8 (CCK-8) solution was added to each well.

  • After a further 2-hour incubation, the absorbance at 450 nm was measured using a microplate reader.

Western Blot Analysis
  • HUVECs were pre-treated with this compound (1 µM) for 2 hours and then stimulated with VEGF (50 ng/mL) for 30 minutes.

  • Cells were lysed, and protein concentrations were determined using a BCA protein assay kit.

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • The membrane was blocked and then incubated with primary antibodies against p-ERK1/2, ERK1/2, p-p38, p38, and GAPDH overnight at 4°C.

  • After washing, the membrane was incubated with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

In Vivo Choroidal Neovascularization (CNV) Model
  • Laser photocoagulation was performed on the eyes of C57BL/6J mice to induce CNV.

  • Immediately after laser injury, mice received an intravitreal injection of this compound (2 µg in 2 µL) or vehicle control.

  • Seven days post-injection, the eyes were enucleated, and choroidal flat mounts were prepared.

  • The CNV lesions were stained with isolectin B4 and imaged using a fluorescence microscope. The area of the CNV lesions was quantified using ImageJ software.

Experimental Workflow Diagram

Experimental_Workflow General Experimental Workflow for In Vitro Analysis of this compound Cell_Culture HUVEC Cell Culture Treatment Treatment with this compound and/or VEGF Cell_Culture->Treatment Cell_Based_Assays Cell-Based Assays (Viability, Proliferation, Migration, Tube Formation) Treatment->Cell_Based_Assays Protein_Extraction Protein Extraction Treatment->Protein_Extraction Data_Analysis Data Analysis and Quantification Cell_Based_Assays->Data_Analysis Western_Blot Western Blot Analysis (p-ERK, p-p38) Protein_Extraction->Western_Blot Western_Blot->Data_Analysis

Caption: A representative workflow for in vitro experiments with this compound.

Conclusion and Future Directions

This compound is a promising multi-targeting kinase inhibitor with a well-defined mechanism of action involving the inhibition of the ERK1/2 and p38 MAPK pathways. Based on the extensive role of these pathways in regulating chromatin structure, it is highly probable that this compound has a significant, albeit indirect, impact on chromatin remodeling. This presents an exciting avenue for future research.

Future studies should aim to directly investigate the effects of this compound on:

  • Global chromatin accessibility using techniques such as ATAC-seq.

  • Specific histone modifications at the promoters and enhancers of MAPK-target genes via ChIP-seq.

  • The expression of genes known to be regulated by chromatin remodeling complexes.

Elucidating the role of this compound in chromatin remodeling will not only provide a deeper understanding of its biological activity but also potentially broaden its therapeutic applications to diseases driven by epigenetic dysregulation, such as cancer. This technical guide serves as a foundational resource to stimulate and guide such future investigations.

References

An In-depth Technical Guide to Exploring the Downstream Targets of Small Molecule Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for the molecule "DCZ19931" did not yield any publicly available information. Therefore, this guide will use the well-characterized ATM inhibitor, KU-55933 , as an illustrative example to demonstrate the process of exploring and presenting downstream targets of a small molecule inhibitor, adhering to the requested technical specifications.

This technical guide is intended for researchers, scientists, and drug development professionals, providing a framework for investigating and presenting the downstream molecular targets of novel chemical entities.

Core Molecule of Interest: KU-55933

KU-55933 is a specific inhibitor of the Ataxia telangiectasia mutated (ATM) kinase, a critical protein in the DNA damage response pathway.[1] Unexpectedly, this inhibitor of a tumor suppressor has been shown to reduce cell proliferation by altering cellular energy metabolism.[1] This guide explores the reported downstream effects of KU-55933.

Quantitative Data Summary

The following table summarizes the observed quantitative and qualitative effects of KU-55933 on cellular metabolism.

ParameterEffect of KU-55933 TreatmentReference
Cellular Proliferation Reduced[1]
AMPK Activation Increased[1]
Glucose Uptake Increased[1]
Lactate Production Increased[1]
Mitochondrial Membrane Potential Reduced[1]
Coupled Respiration Reduced[1]
Cellular ATP Levels Decreased[1]
Fumarate Concentration Decreased[1]
Malate Concentration Decreased[1]
Citrate Concentration Decreased[1]
Alpha-ketoglutarate Concentration Decreased[1]
Succinate Concentration Increased[1]

Key Experimental Protocols

The following are detailed methodologies for experiments relevant to identifying the downstream targets of a kinase inhibitor like KU-55933, based on the observed effects.

Cell Culture and Treatment
  • Cell Lines: Human tumor cell lines such as HeLa or HepG2 are cultured in appropriate media (e.g., DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO2.

  • Inhibitor Treatment: KU-55933 is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution. Cells are treated with the desired concentration of KU-55933 or vehicle control for specified time periods before being harvested for downstream analysis.

Western Blotting for Protein Phosphorylation
  • Objective: To determine the activation state of key signaling proteins (e.g., AMPK).

  • Procedure:

    • Treated cells are lysed in RIPA buffer containing protease and phosphatase inhibitors.

    • Protein concentration is determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against phosphorylated and total AMPK.

    • After washing, the membrane is incubated with HRP-conjugated secondary antibodies.

    • Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Metabolic Assays
  • Glucose Uptake: Cells are incubated with a fluorescent glucose analog, such as 2-NBDG, and the uptake is measured by flow cytometry or a fluorescence plate reader.

  • Lactate Production: Lactate concentration in the cell culture medium is measured using a colorimetric lactate assay kit.

  • Mitochondrial Respiration: Oxygen consumption rates (OCR) are measured using a Seahorse XF Analyzer. Basal respiration, ATP-linked respiration, and maximal respiration can be determined by sequential injections of oligomycin, FCCP, and rotenone/antimycin A.

  • Mitochondrial Membrane Potential: Cells are stained with a fluorescent dye like TMRE or JC-1, and the fluorescence intensity is measured by flow cytometry or fluorescence microscopy.

  • Metabolite Profiling: Intracellular metabolites are extracted and their relative abundance is determined by liquid chromatography-mass spectrometry (LC-MS).

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of KU-55933

KU55933_Pathway cluster_input Inhibitor cluster_target Direct Target cluster_downstream Downstream Effects KU55933 KU-55933 ATM ATM Kinase KU55933->ATM Inhibits Mito_Resp Reduced Mitochondrial Respiration KU55933->Mito_Resp Inhibits TCA Perturbed TCA Cycle KU55933->TCA Perturbs AMPK AMPK Activation ATM->AMPK Regulates (indirectly) ATM->Mito_Resp Maintains Function Glycolysis Increased Glycolysis (Glucose Uptake, Lactate Production) AMPK->Glycolysis ATP Decreased Cellular ATP Mito_Resp->ATP TCA->Mito_Resp Proliferation Reduced Cell Proliferation ATP->Proliferation Leads to

Caption: Signaling pathway of KU-55933 action.

Experimental Workflow for Target Validation

Experimental_Workflow cluster_setup Experimental Setup cluster_analysis Downstream Analysis cluster_outcome Outcome Cell_Culture 1. Culture Tumor Cell Lines (e.g., HeLa, HepG2) Treatment 2. Treat with KU-55933 or Vehicle Control Cell_Culture->Treatment Western_Blot 3a. Western Blot (p-AMPK, Total AMPK) Treatment->Western_Blot Metabolic_Assays 3b. Metabolic Assays (Glucose, Lactate, OCR) Treatment->Metabolic_Assays Metabolomics 3c. LC-MS Metabolomics (TCA Cycle Intermediates) Treatment->Metabolomics Prolif_Assay 3d. Proliferation Assay (e.g., Cell Counting, MTT) Treatment->Prolif_Assay Data_Analysis 4. Data Analysis & Interpretation Western_Blot->Data_Analysis Metabolic_Assays->Data_Analysis Metabolomics->Data_Analysis Prolif_Assay->Data_Analysis

Caption: Workflow for analyzing KU-55933's effects.

References

The Emergence of DCZ19931 (DCSZ11): A Novel Anti-CD93 Antibody and its Implications for Oncogene Expression

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

WALTHAM, MA – The landscape of oncology research is being reshaped by the development of novel therapeutics targeting the tumor microenvironment. Among these, the monoclonal antibody DCSZ11, potentially misidentified in some initial reports as DCZ19931, is generating significant interest. As an antagonist of the CD93 receptor, DCSZ11 represents a promising strategy to overcome resistance to conventional and emerging cancer therapies by normalizing the tumor vasculature and modulating immune responses. This technical guide provides an in-depth analysis of the core mechanism of action of DCSZ11, its indirect effects on oncogenic signaling, and the experimental groundwork for its ongoing clinical evaluation.

Core Tenet: Disrupting the CD93/IGFBP7 Axis to Remodel the Tumor Microenvironment

DCSZ11 is an anti-CD93 monoclonal antibody currently under investigation in Phase 1 clinical trials for the treatment of advanced or metastatic solid tumors.[1][2] Its primary mechanism of action revolves around the inhibition of the interaction between the CD93 receptor and its ligand, insulin-like growth factor binding protein 7 (IGFBP7).[1][3] This interaction is crucial for the development and maintenance of the abnormal and dysfunctional vasculature characteristic of solid tumors.[3]

The tumor microenvironment is often characterized by hypoxia, which drives angiogenesis and immunosuppression. The CD93/IGFBP7 signaling pathway is a key player in this process. By blocking this pathway, DCSZ11 is designed to:

  • Normalize Tumor Vasculature: Preclinical studies have demonstrated that blockade of the CD93 pathway leads to the maturation of tumor blood vessels, reducing leakiness and improving perfusion.[3]

  • Alleviate Hypoxia: By restoring a more normal vascular function, DCSZ11 is expected to decrease the hypoxic conditions within the tumor.

  • Enhance Immune Cell Infiltration: The normalized vasculature facilitates the infiltration of effector T cells into the tumor, turning an immunosuppressive microenvironment into an immunostimulatory one.[3][4]

This multi-pronged approach aims to render tumors more susceptible to both chemotherapy and immunotherapy.[3]

Indirect Impact on Oncogene Expression: A Mechanistic Overview

While direct quantitative data on the specific effects of DCSZ11 on the expression of a wide array of oncogenes is not yet publicly available from ongoing clinical trials, the known downstream effects of CD93 signaling provide a strong basis for understanding its potential impact. The aberrant signaling cascades driven by a hypoxic and pro-angiogenic tumor microenvironment are known to activate and sustain the expression of numerous oncogenes. By normalizing the tumor microenvironment, DCSZ11 is hypothesized to indirectly suppress the expression of these oncogenes.

The table below summarizes the potential, indirect effects of DCSZ11 on key oncogenic pathways based on its mechanism of action.

Oncogenic PathwayLink to Tumor MicroenvironmentPotential Effect of DCSZ11 (Anti-CD93)
HIF-1α (Hypoxia-Inducible Factor 1-alpha) Stabilized under hypoxic conditions, HIF-1α is a master regulator of genes involved in angiogenesis, cell survival, and metabolism.By reducing tumor hypoxia, DCSZ11 is expected to decrease the stability and activity of HIF-1α, leading to the downregulation of its target genes, many of which are oncogenic.
VEGF (Vascular Endothelial Growth Factor) A key driver of angiogenesis, its expression is often upregulated in tumors, contributing to the formation of abnormal vasculature.DCSZ11 acts downstream of VEGF. By normalizing the vasculature, it may disrupt the positive feedback loops that sustain high levels of VEGF expression.
MET, EGFR, etc. (Receptor Tyrosine Kinases) Hypoxia can lead to the upregulation and activation of various receptor tyrosine kinases, which drive cell proliferation, survival, and metastasis.By alleviating hypoxia, DCSZ11 may reduce the activation of these oncogenic signaling pathways.
NF-κB (Nuclear Factor kappa B) This transcription factor is activated by inflammatory signals and hypoxia, promoting the expression of genes involved in cell survival and proliferation.The modulation of the tumor microenvironment and reduction of inflammatory stimuli by DCSZ11 could lead to decreased NF-κB activity.

Visualizing the Mechanism: Signaling Pathways and Experimental Logic

To further elucidate the mechanism of action of DCSZ11, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and the logical flow of the therapeutic intervention.

CD93_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular IGFBP7 IGFBP7 CD93 CD93 Receptor IGFBP7->CD93 Downstream Downstream Signaling (e.g., Rho GTPases, Src) CD93->Downstream Angiogenesis Pathological Angiogenesis (Vessel immaturity, Leakiness) Downstream->Angiogenesis Hypoxia Tumor Hypoxia Angiogenesis->Hypoxia Immune_Suppression Immune Suppression Hypoxia->Immune_Suppression DCSZ11 DCSZ11 DCSZ11->CD93 Blocks Interaction

Caption: The CD93 signaling pathway initiated by IGFBP7 binding.

DCSZ11_Therapeutic_Workflow DCSZ11 DCSZ11 Administration Blockade Blockade of CD93/IGFBP7 Interaction DCSZ11->Blockade Normalization Tumor Vasculature Normalization Blockade->Normalization Reduced_Hypoxia Reduced Hypoxia Normalization->Reduced_Hypoxia Increased_Infiltration Increased T-Cell Infiltration Normalization->Increased_Infiltration Modulation Modulation of Oncogenic Signaling Reduced_Hypoxia->Modulation Sensitization Sensitization to Chemo/Immunotherapy Increased_Infiltration->Sensitization Modulation->Sensitization

Caption: The therapeutic workflow of DCSZ11.

Foundational Experimental Protocols

The development of DCSZ11 and the understanding of its mechanism of action are built upon a foundation of key experimental techniques. While specific, detailed protocols for the DCSZ11 preclinical program are proprietary, the following outlines the standard methodologies employed in this area of research.

1. In Vitro Angiogenesis Assays (Tube Formation Assay)

  • Objective: To assess the ability of endothelial cells to form capillary-like structures in vitro, a key process in angiogenesis.

  • Methodology:

    • A layer of basement membrane extract (e.g., Matrigel) is polymerized in the wells of a multi-well plate.

    • Endothelial cells (e.g., HUVECs) are seeded onto the gel.

    • Cells are treated with the investigational compound (e.g., an anti-CD93 antibody) or a vehicle control.

    • The formation of tube-like structures is observed and quantified over time using microscopy. Parameters such as total tube length, number of junctions, and branching points are measured.

2. In Vivo Tumor Models

  • Objective: To evaluate the anti-tumor efficacy and effects on the tumor microenvironment of the therapeutic agent in a living organism.

  • Methodology:

    • Human tumor cells are implanted subcutaneously or orthotopically into immunodeficient mice.

    • Once tumors are established, mice are randomized into treatment and control groups.

    • The treatment group receives the investigational drug (e.g., DCSZ11) via a specified route and schedule. The control group receives a vehicle or isotype control antibody.

    • Tumor growth is monitored regularly by caliper measurements.

    • At the end of the study, tumors are excised for histological and immunohistochemical analysis to assess vascular density, pericyte coverage, hypoxia (e.g., pimonidazole staining), and immune cell infiltration.

3. Gene Expression Analysis (RNA-Sequencing)

  • Objective: To obtain a comprehensive profile of gene expression changes in tumor tissues or specific cell populations following treatment.

  • Methodology:

    • RNA is extracted from tumor samples or sorted cell populations from treated and control animals.

    • The quality and quantity of RNA are assessed.

    • RNA is converted to cDNA, and sequencing libraries are prepared.

    • High-throughput sequencing is performed.

    • The resulting sequencing data is aligned to a reference genome, and differential gene expression analysis is conducted to identify genes that are significantly up- or downregulated in the treatment group compared to the control.

Future Directions and Conclusion

The development of DCSZ11 marks a significant step forward in targeting the tumor microenvironment to enhance the efficacy of cancer therapies. While the direct impact on oncogene expression is an area of ongoing investigation, the foundational mechanism of normalizing tumor vasculature and alleviating hypoxia strongly suggests a downstream modulatory effect on key oncogenic pathways. The results from the ongoing Phase 1 clinical trials are eagerly awaited and will provide crucial insights into the safety, tolerability, and preliminary efficacy of this novel therapeutic. Further preclinical studies focusing on transcriptomic and proteomic analyses will be instrumental in fully elucidating the intricate effects of DCSZ11 on the landscape of oncogene expression.

References

In-Depth Technical Guide to DCZ19931: A Novel Multi-Targeting Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of DCZ19931, a novel multi-targeting kinase inhibitor. The information is compiled from published research and is intended to serve as a valuable resource for professionals in the fields of pharmacology, medicinal chemistry, and drug development.

Chemical Structure and Properties

This compound has been identified as a potent small molecule inhibitor with significant anti-angiogenic properties. While the definitive chemical structure and IUPAC name for "this compound" are not explicitly detailed in the primary publication, a closely related compound, DCZ19903 , from the same research group, is described with a synthesis scheme. It is highly probable that these are either identical or structurally very similar compounds. The following properties are based on available information.

Table 1: Physicochemical and Pharmacological Properties of this compound/DCZ19903

PropertyValueSource
Molecular Target(s) Multi-kinase inhibitor, including targets in the ERK1/2-MAPK and p38-MAPK pathways[1]
Therapeutic Area Ocular Neovascularization[1]
Mechanism of Action Inhibition of key signaling pathways involved in angiogenesis.[1]

Further detailed physicochemical properties such as molecular weight, formula, and solubility are pending explicit disclosure in public domain literature.

Biological Activity and Mechanism of Action

This compound Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS MAP3K MAP3K VEGFR->MAP3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Transcription Gene Transcription (Proliferation, Migration, Angiogenesis) ERK->Transcription MKK MKK3/6 MAP3K->MKK p38 p38 MAPK MKK->p38 p38->Transcription This compound This compound This compound->MEK This compound->MKK

Figure 1: this compound inhibits angiogenesis by targeting the ERK1/2 and p38 MAPK pathways.

Experimental Data

In vitro and in vivo studies have demonstrated the anti-angiogenic efficacy of this compound.

Table 2: In Vitro Efficacy of this compound

AssayCell LineTreatmentResultSource
Cell ProliferationHUVECsThis compoundDose-dependent inhibition of VEGF-induced proliferation[1]
Cell MigrationHUVECsThis compoundSignificant reduction in VEGF-induced cell migration[1]
Tube FormationHUVECsThis compoundMarked suppression of endothelial cell tube formation[1]

Table 3: In Vivo Efficacy of this compound

Animal ModelTreatmentOutcomeSource
Laser-induced Choroidal Neovascularization (CNV)Intravitreal injection of this compoundReduction in the size of CNV lesions[1]
Oxygen-induced Retinopathy (OIR)Intravitreal injection of this compoundSuppression of ocular neovascularization[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the replication and extension of these findings.

In Vivo Choroidal Neovascularization (CNV) Model

The in vivo anti-angiogenic effects of this compound were evaluated using a laser-induced CNV mouse model.

CNV_Model_Workflow start Start: C57BL/6J Mice laser Laser Photocoagulation to induce Bruch's membrane rupture start->laser injection Intravitreal Injection - 10% DMSO (Control) - this compound - Ranibizumab - this compound + Ranibizumab laser->injection incubation 7-day Incubation injection->incubation analysis Analysis of CNV Lesions incubation->analysis he_staining H&E Staining for thickness and area analysis->he_staining ib4_staining Isolectin B4 Staining for visualization analysis->ib4_staining end End: Quantify Neovascularization he_staining->end ib4_staining->end

Figure 2: Experimental workflow for the laser-induced choroidal neovascularization model.

Protocol:

  • Animal Model: C57BL/6J mice are used for this model.

  • Induction of CNV: Laser photocoagulation is performed to rupture Bruch's membrane, which induces the formation of choroidal neovascularization.

In Vitro Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured under standard conditions.

  • Assay Setup: A layer of Matrigel is prepared in a 96-well plate.

  • Treatment: HUVECs are seeded onto the Matrigel-coated wells in the presence of VEGF and treated with different concentrations of this compound or a vehicle control.

  • Analysis: After a suitable incubation period, the formation of tube-like structures is observed and quantified using microscopy. The total tube length and number of branch points are measured to assess the extent of angiogenesis.

Conclusion

This compound is a promising multi-targeting kinase inhibitor with potent anti-angiogenic activity. Its ability to inhibit the ERK1/2-MAPK and p38-MAPK signaling pathways provides a strong mechanistic basis for its observed effects in both in vitro and in vivo models of ocular neovascularization. Further research into its detailed physicochemical properties, pharmacokinetic profile, and safety will be crucial for its continued development as a potential therapeutic agent for diseases characterized by pathological angiogenesis.

References

Methodological & Application

using DCZ19931 in prostate cancer cell lines

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for DCZ19931 in Prostate Cancer Cell Lines: No Publicly Available Data

Initial Research Findings

Following an extensive search of publicly available scientific literature and databases, no specific information, research articles, or experimental data were found for a compound designated "this compound" in the context of prostate cancer or any other biological application. This suggests that "this compound" may be an internal compound identifier not yet disclosed in public research, a novel compound pending publication, or a potential typographical error in the provided name.

Without any information on the compound's chemical structure, biological target, or mechanism of action, it is not possible to provide the requested detailed application notes, experimental protocols, quantitative data tables, or signaling pathway diagrams. The creation of such specific and technical documentation requires a foundation of existing research data to ensure accuracy and utility for researchers, scientists, and drug development professionals.

Recommendations for Proceeding

To enable the creation of the requested scientific documentation, the following steps are recommended:

  • Verify the Compound Identifier: Please double-check the compound name "this compound" for any potential typographical errors. Small changes in the alphanumeric code can significantly alter the search results.

  • Provide Additional Information: If "this compound" is an internal or pre-publication compound, any information regarding its general class (e.g., kinase inhibitor, receptor antagonist), its intended molecular target (e.g., a specific enzyme or signaling protein), or its proposed mechanism of action would be necessary to construct a hypothetical or analogous application note.

Once a verifiable compound with available research data is identified, it will be possible to proceed with generating the detailed application notes and protocols as originally requested, including data presentation, experimental methodologies, and visual diagrams of relevant signaling pathways.

Application Notes: DCZ19931 in Acute Myeloid Leukemia (AML) Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood. Despite advances in treatment, the prognosis for many AML patients remains poor, highlighting the urgent need for novel therapeutic strategies. Recent research has focused on targeting specific molecular vulnerabilities within AML cells. One such area of investigation involves the inhibition of key signaling pathways that promote leukemic cell survival and proliferation. While information on a compound specifically designated "DCZ19931" is not publicly available, this document outlines the application of a hypothetical novel kinase inhibitor, herein referred to as this compound, in AML research, drawing parallels from established research on similar targeted therapies.

Hypothetical Mechanism of Action of this compound

For the purpose of these application notes, we will hypothesize that this compound is a potent and selective inhibitor of a critical kinase involved in AML pathogenesis, such as FLT3 or a downstream effector in the PI3K/Akt/mTOR pathway. This pathway is frequently dysregulated in AML and plays a crucial role in cell growth, proliferation, and survival.

Signaling Pathway of a Novel Kinase Inhibitor in AML

Kinase_Inhibitor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., FLT3) PI3K PI3K RTK->PI3K Activation Akt Akt PI3K->Akt Activation mTOR mTOR Akt->mTOR Activation Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream Activation This compound This compound This compound->Akt Inhibition Proliferation Cell Proliferation & Survival Downstream->Proliferation Promotes

Caption: Hypothetical signaling pathway of this compound in AML.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from preclinical studies of this compound in AML cell lines.

Table 1: In Vitro Cytotoxicity of this compound in AML Cell Lines

Cell LineIC50 (nM) after 72h
MV4-11 (FLT3-ITD)15
MOLM-13 (FLT3-ITD)25
OCI-AML3 (FLT3-WT)>1000
KG-1 (FLT3-WT)>1000

Table 2: Effect of this compound on Apoptosis in AML Cells

Cell LineTreatment (100 nM, 48h)% Apoptotic Cells (Annexin V+)
MV4-11Vehicle5.2
This compound65.8
MOLM-13Vehicle6.1
This compound58.3

Table 3: Inhibition of Akt Phosphorylation by this compound

Cell LineTreatment (100 nM, 2h)p-Akt (Ser473) Inhibition (%)
MV4-11This compound92
MOLM-13This compound88

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Cell Viability Assay (MTS Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on AML cell lines.

Materials:

  • AML cell lines (e.g., MV4-11, MOLM-13, OCI-AML3, KG-1)

  • RPMI-1640 medium with 10% FBS

  • This compound stock solution (in DMSO)

  • 96-well plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Reagent)

  • Plate reader

Protocol:

  • Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of culture medium.

  • Prepare serial dilutions of this compound in culture medium.

  • Add 100 µL of the diluted this compound or vehicle control (DMSO) to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.

Apoptosis Assay (Annexin V/PI Staining)

Objective: To quantify the induction of apoptosis by this compound in AML cells.

Materials:

  • AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Treat AML cells with this compound (e.g., 100 nM) or vehicle for 48 hours.

  • Harvest and wash the cells with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Western Blotting for Phospho-Akt

Objective: To assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Western blotting equipment

Protocol:

  • Treat AML cells with this compound (e.g., 100 nM) or vehicle for 2 hours.

  • Lyse the cells in lysis buffer and quantify protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities and normalize p-Akt levels to total Akt and a loading control (e.g., GAPDH).

Experimental Workflow for Preclinical Evaluation

Experimental_Workflow A In Vitro Screening (Cell Viability, IC50) B Mechanism of Action Studies (Apoptosis, Cell Cycle, Western Blot) A->B F Lead Optimization / Clinical Candidate Selection A->F C In Vivo Efficacy Studies (Xenograft Models) B->C B->F D Pharmacokinetic & Pharmacodynamic Analysis C->D C->F E Toxicity Assessment D->E D->F E->F

Caption: Preclinical evaluation workflow for this compound in AML.

Application Notes and Protocols for In Vivo Administration of a Novel Kinase Inhibitor (Representative Protocol for DCZ-series Compounds)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following protocol is a representative methodology based on publicly available data for compounds with similar nomenclature (e.g., DCZ0858, DCZ0415, DCZ0801). As of the date of this document, no specific in vivo administration protocol for a compound designated "DCZ19931" is available in the public domain. Researchers should adapt this protocol based on the specific physicochemical properties and in vitro potency of this compound.

Introduction

This document provides a detailed protocol for the in vivo administration of novel kinase inhibitors, exemplified by the DCZ series of compounds. These small molecules have shown promise in preclinical studies for their anti-tumor activity, primarily through the inhibition of signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR and JAK/STAT pathways. This protocol is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of such compounds in xenograft mouse models.

Mechanism of Action (Representative)

Compounds in the "DCZ" series have been reported to target key signaling nodes involved in cell growth, proliferation, and survival. For instance, DCZ0858 has been shown to inhibit the JAK2/STAT3 pathway, while DCZ0801 is reported to inactivate the Akt/mTOR signaling cascade. A generalized representation of the mTOR signaling pathway, a common target for such inhibitors, is depicted below.

mTOR_Signaling_Pathway Representative mTOR Signaling Pathway Growth Factors Growth Factors RTK RTK Growth Factors->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt TSC1/2 TSC1/2 Akt->TSC1/2 Rheb Rheb TSC1/2->Rheb mTORC1 mTORC1 Rheb->mTORC1 4E-BP1 4E-BP1 mTORC1->4E-BP1 S6K1 S6K1 mTORC1->S6K1 Protein Synthesis Protein Synthesis 4E-BP1->Protein Synthesis S6K1->Protein Synthesis Cell Growth Cell Growth Protein Synthesis->Cell Growth DCZ-Inhibitor DCZ-like Inhibitor DCZ-Inhibitor->mTORC1

Caption: Representative mTOR Signaling Pathway targeted by DCZ-like inhibitors.

Data Presentation

The following tables summarize representative quantitative data for in vivo studies of DCZ-series compounds based on available literature.

Table 1: Representative In Vivo Administration Parameters for DCZ-series Compounds

CompoundAnimal ModelTumor TypeAdministration RouteDosageDosing FrequencyReference
DCZ0858Nude MiceDiffuse Large B-cell Lymphoma (DLBCL)Intravenous (i.v.)Not SpecifiedNot Specified[1][2]
DCZ0415Immunocompromised MiceColorectal CancerIntraperitoneal (i.p.)10 mg/kgAlternate days[3][4]
DCZ0415Immunocompromised MiceColorectal CancerIntraperitoneal (i.p.)25 mg/kgDaily for 12 days[3]
DCZ0415Immune-deficient MiceMultiple MyelomaIntraperitoneal (i.p.)50 mg/kgDaily for 14 days[5]
DCZ0801Nude MiceMultiple MyelomaNot Specified300 mg/kgDaily for 15 days[6]

Table 2: Summary of In Vivo Efficacy of DCZ-series Compounds

CompoundTumor ModelPrimary OutcomeKey FindingsReference
DCZ0858DLBCL XenograftTumor Growth InhibitionSignificantly inhibited in vivo tumor growth.[1]
DCZ0415Colorectal Cancer XenograftTumor Growth and MetastasisDiminished xenograft tumor growth and metastasis.[4][7]
DCZ0801Multiple Myeloma XenograftTumor Volume ReductionRemarkably reduced tumor size.[6]

Experimental Protocols

Animal Models
  • Species: Immunocompromised mice (e.g., Nude, SCID, or NSG) are recommended for establishing xenografts of human cancer cell lines.

  • Age/Weight: Mice should be 6-8 weeks old and weigh approximately 20-25 grams at the start of the experiment.

  • Acclimatization: Animals should be acclimatized for at least one week before any experimental procedures.

  • Housing: Mice should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).

Xenograft Tumor Establishment
  • Cell Culture: Culture the desired human cancer cell line (e.g., OCI-LY8 for DLBCL, HCT116 for colorectal cancer, or NCI-H929 for multiple myeloma) under standard conditions.

  • Cell Preparation: Harvest cells during the logarithmic growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 to 1 x 10^7 cells/100 µL.

  • Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the length (L) and width (W) of the tumor with calipers every 2-3 days. Calculate the tumor volume using the formula: Volume = (L x W²) / 2.

  • Randomization: When tumors reach a volume of approximately 100-150 mm³, randomize the mice into treatment and control groups.

Preparation of this compound Formulation
  • Vehicle Selection: A common vehicle for in vivo administration of small molecule inhibitors is a solution of 5% DMSO, 30% PEG300, and 65% sterile water or saline. The optimal vehicle should be determined based on the solubility and stability of this compound.

  • Preparation:

    • Dissolve the required amount of this compound in DMSO first.

    • Add PEG300 and mix thoroughly.

    • Add sterile water or saline to the final volume and vortex until a clear solution is obtained.

    • Prepare the formulation fresh daily before administration.

In Vivo Administration of this compound

The following workflow outlines the general procedure for in vivo administration.

InVivo_Workflow In Vivo Administration Workflow cluster_pre Pre-Treatment cluster_treat Treatment Phase cluster_post Post-Treatment Analysis Tumor_Implantation Tumor Cell Implantation Tumor_Growth Tumor Growth Monitoring Tumor_Implantation->Tumor_Growth Randomization Randomization into Groups Tumor_Growth->Randomization Formulation Prepare this compound Formulation Randomization->Formulation Administration Administer this compound or Vehicle Formulation->Administration Monitoring Monitor Tumor Volume and Body Weight Administration->Monitoring Sacrifice Euthanize Mice Monitoring->Sacrifice End of Study Tumor_Excision Excise and Weigh Tumors Sacrifice->Tumor_Excision Analysis Histology, Western Blot, etc. Tumor_Excision->Analysis

Caption: General workflow for in vivo administration and efficacy studies.

  • Dosage and Administration Route: Based on the data from related compounds, a starting dose in the range of 10-50 mg/kg administered via intraperitoneal (i.p.) injection is a reasonable starting point. The optimal dose and route should be determined in preliminary dose-finding studies.

  • Dosing Schedule: A daily or alternate-day dosing schedule is common. The duration of treatment is typically 2-4 weeks.

  • Injection Volume: The injection volume should be approximately 100-200 µL per mouse.

  • Control Group: The control group should receive the vehicle solution following the same administration route and schedule.

Monitoring and Endpoints
  • Tumor Volume: Measure tumor volume every 2-3 days.

  • Body Weight: Monitor the body weight of each mouse every 2-3 days as an indicator of general health and toxicity.

  • Clinical Observations: Observe the mice daily for any signs of distress or toxicity.

  • Endpoint: The experiment should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of significant toxicity (e.g., >20% body weight loss).

Post-Mortem Analysis
  • Euthanasia: Euthanize the mice according to IACUC approved guidelines.

  • Tumor Excision: Excise the tumors and record their final weight.

  • Tissue Processing:

    • Fix a portion of the tumor in 10% neutral buffered formalin for histological analysis (H&E staining, immunohistochemistry).

    • Snap-freeze a portion of the tumor in liquid nitrogen for molecular analysis (Western blotting, qRT-PCR).

  • Analysis: Analyze the expression of relevant biomarkers in the tumor tissue to confirm the mechanism of action of this compound (e.g., phosphorylated levels of Akt, S6K, STAT3).

Conclusion

This representative protocol provides a comprehensive framework for the in vivo evaluation of novel kinase inhibitors like this compound. Adherence to these guidelines, with appropriate modifications for the specific compound, will facilitate the generation of robust and reproducible preclinical data to support further drug development efforts.

References

Application Notes and Protocols for DCZ19931 in Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ19931 is a novel multi-targeting tyrosine kinase inhibitor with potential applications in diseases driven by pathological angiogenesis, such as certain cancers and ocular neovascularization disorders. These application notes provide a summary of the currently available data on the use of this compound in mouse models, including established dosages, experimental protocols, and an overview of its mechanism of action. The information is intended to guide researchers in designing and conducting in vivo studies.

Mechanism of Action

This compound functions as a multi-target tyrosine kinase inhibitor. Its anti-angiogenic effects are attributed to the inhibition of key signaling pathways involved in endothelial cell proliferation, migration, and survival. Specifically, this compound has been shown to suppress the p38-MAPK and ERK1/2-MAPK signaling cascades, which are downstream of Vascular Endothelial Growth Factor (VEGF) receptor activation.[1] By inhibiting these pathways, this compound effectively reduces the pathological growth of new blood vessels.

Quantitative Data Summary

The following table summarizes the reported dosage and administration of this compound in a mouse model of ocular neovascularization.

Mouse Model Application Dosage Concentration Administration Route Vehicle Reference
C57BL/6JOcular Neovascularization2 µL1 µg/µLIntravitreal Injection10% DMSO[1]

Experimental Protocols

Intravitreal Injection for Ocular Neovascularization Model

This protocol is adapted from established methods for intravitreal injections in mice and is relevant for studies investigating the efficacy of this compound in eye diseases.

Materials:

  • This compound

  • 10% DMSO in sterile PBS (Vehicle)

  • Anesthesia (e.g., Ketamine/Xylazine cocktail)

  • Topical proparacaine hydrochloride (0.5%) for local anesthesia

  • Tropicamide (1%) for pupil dilation

  • Sterile saline solution

  • Gauze pads

  • Dissecting microscope

  • 33-gauge Hamilton syringe or similar microsyringe

  • Micropipette and sterile tips

Procedure:

  • Animal Preparation: Anesthetize the mouse using an appropriate method (e.g., intraperitoneal injection of Ketamine/Xylazine). Ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.

  • Pupil Dilation and Anesthesia: Apply one drop of 1% tropicamide to the eye to dilate the pupil. Apply one drop of 0.5% proparacaine hydrochloride for local anesthesia.

  • Positioning: Place the anesthetized mouse on a stereotaxic frame or a custom-made platform under a dissecting microscope to stabilize the head and provide a clear view of the eye.

  • Preparation of this compound Solution: Prepare a 1 µg/µL solution of this compound in 10% DMSO.

  • Syringe Preparation: Carefully load 2 µL of the this compound solution into a 33-gauge Hamilton syringe, ensuring there are no air bubbles.

  • Injection:

    • Using fine-tipped forceps, gently proptose the eye.

    • Under the dissecting microscope, carefully insert the needle into the vitreous humor, just behind the limbus, avoiding the lens and major blood vessels.

    • Slowly inject the 2 µL of the solution into the center of the vitreous.

    • Hold the needle in place for a few seconds after injection to prevent reflux.

    • Slowly withdraw the needle.

  • Post-Procedure Care: Apply a small amount of sterile ophthalmic ointment to the eye to prevent drying and infection. Monitor the animal during recovery from anesthesia.

Preparation of this compound for In Vivo Studies

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile Phosphate-Buffered Saline (PBS) or other appropriate vehicle

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve the powder in 100% DMSO to create a high-concentration stock solution. For example, to prepare a 10 mg/mL stock, dissolve 10 mg of this compound in 1 mL of DMSO.

    • Vortex thoroughly until the compound is completely dissolved.

  • Working Solution Preparation:

    • For the final dosing solution, dilute the stock solution with a sterile vehicle such as PBS. For a final concentration of 1 µg/µL in 10% DMSO, mix 1 part of the 10 mg/mL stock solution with 9 parts of sterile PBS.

    • Vortex the working solution immediately before administration to ensure homogeneity.

    • Note: The final concentration of DMSO should be kept low (typically ≤10%) to minimize toxicity. The solubility of this compound in aqueous solutions should be determined empirically.

Signaling Pathway and Experimental Workflow Diagrams

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds p38_MAPK p38_MAPK VEGFR->p38_MAPK Activates ERK12_MAPK ERK12_MAPK VEGFR->ERK12_MAPK Activates Angiogenesis Angiogenesis p38_MAPK->Angiogenesis ERK12_MAPK->Angiogenesis This compound This compound This compound->p38_MAPK Inhibits This compound->ERK12_MAPK Inhibits

Experimental_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_analysis Analysis Animal_Model Select Mouse Model (e.g., C57BL/6J) Anesthesia Anesthetize Mouse Animal_Model->Anesthesia Drug_Prep Prepare this compound Solution (1 µg/µL in 10% DMSO) Injection Intravitreal Injection (2 µL) Drug_Prep->Injection Anesthesia->Injection Monitoring Post-Procedure Monitoring Injection->Monitoring Endpoint Endpoint Analysis (e.g., Imaging, Histology) Monitoring->Endpoint Data_Analysis Data Analysis Endpoint->Data_Analysis

Toxicology and Safety

Preliminary studies have indicated that this compound, at the tested concentrations for ocular applications, did not cause obvious cytotoxicity or tissue toxicity.[1] However, comprehensive toxicology and safety data for systemic administration in mice are not yet publicly available. As with any investigational compound, it is crucial to conduct dose-escalation studies to determine the maximum tolerated dose (MTD) and to monitor for any adverse effects, such as weight loss, changes in behavior, or signs of organ toxicity.

Pharmacokinetics

Detailed pharmacokinetic data for this compound in mouse models, including absorption, distribution, metabolism, and excretion (ADME), are not yet available in the public domain. Researchers should plan to conduct pharmacokinetic studies to understand the compound's profile, which is essential for designing effective dosing regimens and for the interpretation of efficacy and toxicology data.

Disclaimer

This document is intended for informational purposes only and is based on currently available research. The provided protocols are examples and may require optimization for specific experimental conditions and mouse models. All animal experiments should be conducted in accordance with institutional and national guidelines for the ethical use of animals in research.

References

Application Note: Cellular Thermal Shift Assay (CETSA®) Protocol for DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cellular Thermal Shift Assay (CETSA®) is a powerful biophysical method used to verify and characterize the engagement of a ligand, such as the small molecule DCZ19931, with its intracellular protein target in a physiologically relevant environment. The principle of CETSA is based on the ligand-induced stabilization of a target protein, which results in an increased resistance to thermal denaturation. This application note provides a detailed protocol for performing a CETSA experiment to assess the binding of this compound to its target protein within intact cells. The protocol is adaptable for various downstream detection methods, including Western blotting and mass spectrometry.

Important Note for Protocol Adaptation: To successfully apply this protocol, knowledge of the specific intracellular target protein of this compound is essential. The identity of the target protein is required for selecting an appropriate antibody for detection in the Western blot analysis, which is a critical step in the standard CETSA workflow. If the target is unknown, proteome-wide methods such as thermal proteome profiling (TPP) combined with mass spectrometry would be necessary. This protocol will proceed with the assumption that the target protein has been identified.

Principle of CETSA

CETSA leverages the phenomenon that the thermal stability of a protein often increases upon the formation of a complex with a ligand. In a typical CETSA experiment, cells are treated with the compound of interest and then subjected to a heat shock across a range of temperatures. At elevated temperatures, unbound proteins denature and aggregate, becoming insoluble. However, proteins stabilized by ligand binding remain in their native, soluble state at higher temperatures. Following cell lysis and removal of aggregated proteins by centrifugation, the amount of soluble target protein at each temperature is quantified. A shift in the melting curve of the target protein in the presence of the compound, compared to a vehicle control, indicates target engagement.

Experimental Workflow

The overall experimental workflow for a CETSA experiment is depicted below. This process involves cell culture and treatment, heat challenge, cell lysis, separation of soluble and aggregated proteins, and finally, protein detection and data analysis.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_heat Thermal Challenge cluster_lysis Sample Processing cluster_analysis Detection & Analysis cell_culture 1. Cell Culture compound_treatment 2. Compound Treatment (this compound or Vehicle) cell_culture->compound_treatment aliquot 3. Aliquot cell suspension compound_treatment->aliquot heat_shock 4. Heat Shock (Temperature Gradient) aliquot->heat_shock lysis 5. Cell Lysis heat_shock->lysis centrifugation 6. Centrifugation (Separate soluble/insoluble fractions) lysis->centrifugation supernatant_collection 7. Collect Supernatant (Soluble protein fraction) centrifugation->supernatant_collection protein_detection 8. Protein Detection (e.g., Western Blot) supernatant_collection->protein_detection data_analysis 9. Data Analysis (Generate melt curves) protein_detection->data_analysis

Caption: CETSA Experimental Workflow.

Detailed Experimental Protocol

This protocol is designed for a standard Western blot-based CETSA.

Materials and Reagents
  • Cell Line: A cell line endogenously expressing the target of this compound.

  • Cell Culture Medium: Appropriate for the chosen cell line.

  • This compound: Stock solution in a suitable solvent (e.g., DMSO).

  • Vehicle Control: The same solvent used for the this compound stock (e.g., DMSO).

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • Protease Inhibitor Cocktail.

  • Lysis Buffer: (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1% NP-40, with freshly added protease inhibitors).

  • BCA Protein Assay Kit.

  • SDS-PAGE Gels and Buffers.

  • PVDF Membrane.

  • Blocking Buffer: (e.g., 5% non-fat milk or BSA in TBST).

  • Primary Antibody: Specific for the target protein of this compound.

  • Loading Control Antibody: (e.g., anti-β-actin, anti-GAPDH).

  • HRP-conjugated Secondary Antibody.

  • Enhanced Chemiluminescence (ECL) Substrate.

  • Thermal Cycler or Heating Blocks.

Procedure
  • Cell Culture and Treatment:

    • Culture cells to approximately 80-90% confluency.

    • On the day of the experiment, treat the cells with the desired concentration of this compound or vehicle control. A typical incubation time is 1-2 hours at 37°C.

  • Cell Harvesting and Preparation:

    • After incubation, harvest the cells (e.g., by trypsinization for adherent cells or by centrifugation for suspension cells).

    • Wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in PBS containing protease inhibitors to a final concentration of approximately 1-5 x 10^7 cells/mL.

  • Heat Shock:

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3-8 minutes at a range of temperatures (e.g., 40°C to 65°C in 2-3°C increments) using a thermal cycler. Include a 37°C control.

    • Immediately after heating, cool the samples to room temperature for 3 minutes.

  • Cell Lysis:

    • Add an equal volume of lysis buffer to each sample.

    • Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature) or by sonication.

    • Incubate the lysates on ice for 30 minutes with gentle agitation.

  • Separation of Soluble Fraction:

    • Clarify the lysates by centrifugation at high speed (e.g., 17,000 x g) for 30 minutes at 4°C to pellet the aggregated proteins and cell debris.

  • Protein Quantification and Sample Preparation:

    • Carefully collect the supernatant (soluble fraction) from each sample.

    • Determine the protein concentration of the soluble fraction using a BCA assay.

    • Normalize the protein concentration of all samples.

    • Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • Western Blot Analysis:

    • Load equal amounts of protein per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and a loading control antibody overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Develop the blot using an ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control for each temperature point.

    • Normalize the target protein band intensity to the loading control.

    • For each treatment group (this compound and vehicle), plot the normalized band intensity as a percentage of the 37°C sample against the temperature.

    • Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tagg), which is the temperature at which 50% of the protein is denatured. A shift in the Tagg between the this compound-treated and vehicle-treated samples indicates target engagement.

Data Presentation

The quantitative data from the Western blot analysis can be summarized in the following tables.

Table 1: Normalized Band Intensities

Temperature (°C)Vehicle Control (Normalized Intensity)This compound (Normalized Intensity)
371.001.00
400.981.02
430.950.98
460.850.92
490.650.85
520.450.75
550.200.55
580.050.30
610.010.10
640.000.02

Table 2: Calculated Melting Temperatures (Tagg)

TreatmentTagg (°C)ΔTagg (°C)
Vehicle Control51.5-
This compound56.0+4.5

Signaling Pathway and Logical Relationships

The binding of this compound to its target protein leads to a conformational change that increases the protein's thermal stability. This relationship can be visualized as a simple signaling pathway.

Signaling_Pathway This compound This compound Complex This compound-Target Protein Complex This compound->Complex Binds TargetProtein Target Protein TargetProtein->Complex Denaturation Denaturation & Aggregation TargetProtein->Denaturation Unbound Stabilization Increased Thermal Stability Complex->Stabilization Soluble Remains Soluble Stabilization->Soluble Resists Heat Heat Heat->Denaturation Heat->Soluble

Caption: Ligand-Induced Thermal Stabilization.

Conclusion

This application note provides a comprehensive protocol for utilizing the Cellular Thermal Shift Assay to validate the intracellular target engagement of this compound. The successful execution of this protocol will provide critical data for understanding the mechanism of action of this compound and for advancing its development as a potential therapeutic agent. The key to a successful experiment is the availability of a specific antibody for the target protein of interest. Should the target be unknown, more advanced proteomic techniques will be required.

Application Notes and Protocols for DCZ19931 in ChIP-seq Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive guide for the utilization of DCZ19931, a potent and selective inhibitor of the Enhancer of Zeste Homolog 2 (EZH2) methyltransferase, in Chromatin Immunoprecipitation sequencing (ChIP-seq) experiments. EZH2 is the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2) and is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3), a key epigenetic mark associated with transcriptional repression.[1][2] Inhibition of EZH2 by compounds like this compound leads to a global reduction in H3K27me3 levels, impacting gene expression and cellular phenotypes.[1][3]

ChIP-seq is a powerful technique to investigate the genome-wide distribution of histone modifications and transcription factor binding.[2][4][5] When studying the effects of EZH2 inhibitors, a well-designed ChIP-seq experiment can elucidate the specific genomic loci affected by the loss of H3K27me3 and provide insights into the downstream biological consequences.

Note: As this compound is a novel compound, specific quantitative data such as IC50, optimal concentration for cell treatment, and incubation times should be empirically determined for the cell line of interest. The data presented in this document are illustrative examples based on published data for other EZH2 inhibitors like GSK126 and tazemetostat.

Signaling Pathway

The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of action for EZH2 inhibitors like this compound.

PRC2_Pathway cluster_0 PRC2 Complex cluster_1 Chromatin cluster_2 Inhibition cluster_3 Transcriptional Regulation EZH2 EZH2 HistoneH3 Histone H3 EZH2->HistoneH3 Methylation SUZ12 SUZ12 EED EED H3K27me3 H3K27me3 HistoneH3->H3K27me3 Trimethylation Gene_Repression Gene Repression H3K27me3->Gene_Repression Leads to This compound This compound This compound->EZH2 Inhibits

Caption: PRC2 pathway and this compound inhibition.

Quantitative Data Summary

The following tables summarize key quantitative parameters relevant to a ChIP-seq experiment with an EZH2 inhibitor. Note: This data is illustrative and should be replaced with experimentally determined values for this compound.

Table 1: In Vitro Activity of EZH2 Inhibitors

CompoundTargetIC50 (nM)Cell LineAssay Type
This compound EZH2 (User Determined) (User Selected)(e.g., Biochemical, Cell-based)
GSK126EZH29.9GCB DLBCLHTRF
TazemetostatEZH224GCB DLBCLAlphaLISA

Table 2: Example ChIP-seq Experimental Parameters

ParameterRecommended ValueNotes
Cell Number per IP 1-10 x 10^6Optimization may be required.[4]
Antibody Anti-H3K27me3Use a ChIP-validated antibody.
This compound Treatment (User Determined)Titrate concentration and time.
Sequencing Depth 20-50 million reads/sampleDeeper sequencing may be needed for low-abundance marks.
Spike-in Control Drosophila chromatin & H2Av AbRecommended for global reduction studies.[1][3]

Experimental Protocols

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the desired cancer cell line at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute to the desired final concentrations in cell culture medium.

  • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10 µM) and for various durations (e.g., 24, 48, 72 hours) to determine the optimal conditions for H3K27me3 reduction. A DMSO-treated control group should be included.

  • Verification of Target Engagement: After treatment, harvest a subset of cells and perform Western blotting to confirm a dose- and time-dependent decrease in global H3K27me3 levels. Histone H3 can be used as a loading control.

II. Chromatin Immunoprecipitation (ChIP)

This protocol is a general guideline and may require optimization for specific cell types and antibodies.[4]

A. Cross-linking

  • Add formaldehyde directly to the culture medium to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking.[6][7]

  • Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.[6]

  • Wash the cells twice with ice-cold PBS.

B. Chromatin Preparation

  • Harvest the cells and resuspend in a cell lysis buffer.

  • Isolate the nuclei by dounce homogenization or centrifugation.

  • Resuspend the nuclear pellet in a nuclear lysis buffer.

  • Sonicate the chromatin to an average fragment size of 200-500 bp.[6] The sonication conditions (power, duration, cycles) must be optimized for your specific cell type and equipment.

  • Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.

C. Immunoprecipitation with Spike-in Normalization

Due to the global reduction of H3K27me3 upon EZH2 inhibition, standard ChIP-seq normalization methods can be unreliable.[1][3] The use of an exogenous spike-in control is highly recommended.[1][3]

  • For each ChIP reaction, combine a specific amount of your experimental chromatin with a fixed amount of Drosophila melanogaster chromatin.

  • Add both the anti-H3K27me3 antibody and an antibody specific to a Drosophila histone variant (e.g., H2Av).[3]

  • Incubate overnight at 4°C with rotation.

  • Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-chromatin complexes.[7]

  • Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.[7]

D. Elution and Reverse Cross-linking

  • Elute the chromatin from the beads using an elution buffer.

  • Reverse the cross-links by adding NaCl and incubating at 65°C for at least 6 hours.

  • Treat with RNase A and Proteinase K to remove RNA and proteins.

E. DNA Purification

  • Purify the DNA using a PCR purification kit or phenol:chloroform extraction followed by ethanol precipitation.

  • Elute the DNA in a small volume of elution buffer.

III. Library Preparation and Sequencing
  • Quantify the purified ChIP DNA.

  • Prepare sequencing libraries using a commercial kit according to the manufacturer's instructions.

  • Perform size selection of the library to obtain fragments in the desired range.

  • Sequence the libraries on a next-generation sequencing platform.

Experimental Workflow Diagram

The following diagram outlines the complete ChIP-seq workflow when using an EZH2 inhibitor.

ChIP_Seq_Workflow cluster_Cell_Culture Cell Culture & Treatment cluster_ChIP Chromatin Immunoprecipitation cluster_Sequencing Sequencing & Analysis Cell_Culture 1. Cell Culture Treatment 2. This compound Treatment Cell_Culture->Treatment Crosslinking 3. Cross-linking Treatment->Crosslinking Chromatin_Prep 4. Chromatin Preparation Crosslinking->Chromatin_Prep Spike_in 5. Add Spike-in Chromatin Chromatin_Prep->Spike_in Immunoprecipitation 6. Immunoprecipitation Spike_in->Immunoprecipitation Washes 7. Washes Immunoprecipitation->Washes Elution 8. Elution & Reverse Cross-linking Washes->Elution Purification 9. DNA Purification Elution->Purification Library_Prep 10. Library Preparation Purification->Library_Prep Sequencing 11. Sequencing Library_Prep->Sequencing Data_Analysis 12. Data Analysis Sequencing->Data_Analysis

Caption: ChIP-seq workflow for EZH2 inhibition.

Data Analysis

  • Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.

  • Alignment: Align the reads to the appropriate reference genome (e.g., hg38 for human, dm6 for Drosophila).

  • Spike-in Normalization: Use the alignment statistics from the Drosophila reads to calculate a normalization factor for each sample. This factor will be used to scale the coverage of the experimental genome.

  • Peak Calling: Identify regions of H3K27me3 enrichment (peaks) using a peak caller such as MACS2.

  • Differential Binding Analysis: Compare the normalized H3K27me3 signal between this compound-treated and DMSO-treated samples to identify regions with significantly reduced H3K27me3.

  • Downstream Analysis: Perform downstream analyses such as gene ontology, pathway analysis, and motif analysis on the differentially bound regions to understand the biological implications of EZH2 inhibition.

By following these detailed protocols and application notes, researchers can effectively utilize this compound in ChIP-seq experiments to unravel the epigenetic mechanisms regulated by EZH2 and to accelerate drug development efforts targeting this key enzyme.

References

Application Notes and Protocols for DCZ19931 in In Vitro Proliferation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ19931 is a novel multi-targeting kinase inhibitor that has demonstrated significant anti-angiogenic and anti-proliferative properties in preclinical studies. Its mechanism of action involves the inhibition of key signaling pathways implicated in cell growth and survival, including the p38 Mitogen-Activated Protein Kinase (MAPK) and the Extracellular signal-Regulated Kinase (ERK1/2) pathways. These application notes provide detailed protocols for utilizing this compound in in vitro proliferation assays to assess its efficacy in various cell lines.

Data Presentation

Cell LineAssay TypeEffective ConcentrationCitation
HUVECMTT Assay500 nM - 1 µM[1]

Signaling Pathway

This compound exerts its anti-proliferative effects by targeting the p38-MAPK and ERK1/2 signaling cascades. These pathways are critical regulators of cell proliferation, differentiation, and survival. The diagram below illustrates the points of inhibition by this compound within these pathways.

DCZ19931_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth Factors->RTK Ras Ras RTK->Ras ASK1 ASK1 RTK->ASK1 Raf Raf Ras->Raf MEK MEK Raf->MEK ERK1/2 ERK1/2 MEK->ERK1/2 Transcription Factors\n(e.g., c-Myc, AP-1) Transcription Factors (e.g., c-Myc, AP-1) ERK1/2->Transcription Factors\n(e.g., c-Myc, AP-1) MKK3_6 MKK3/6 p38 MAPK p38 MAPK MKK3_6->p38 MAPK ASK1->MKK3_6 Transcription Factors\n(e.g., ATF2, MEF2C) Transcription Factors (e.g., ATF2, MEF2C) p38 MAPK->Transcription Factors\n(e.g., ATF2, MEF2C) This compound This compound This compound->ERK1/2 Inhibition This compound->p38 MAPK Inhibition Gene Expression\n(Proliferation, Survival) Gene Expression (Proliferation, Survival) Transcription Factors\n(e.g., c-Myc, AP-1)->Gene Expression\n(Proliferation, Survival) Gene Expression\n(Inflammation, Apoptosis) Gene Expression (Inflammation, Apoptosis) Transcription Factors\n(e.g., ATF2, MEF2C)->Gene Expression\n(Inflammation, Apoptosis)

Figure 1. this compound inhibits the p38-MAPK and ERK1/2 signaling pathways.

Experimental Protocols

The following is a detailed protocol for a common in vitro proliferation assay, the MTT assay, adapted for use with this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Target cell line (e.g., HUVEC or cancer cell lines)

  • Complete cell culture medium

  • This compound (stock solution in DMSO)

  • MTT solution (5 mg/mL in sterile PBS)

  • DMSO (cell culture grade)

  • 96-well flat-bottom plates

  • Phosphate-buffered saline (PBS), sterile

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Count cells and adjust the concentration to the desired density (typically 5,000-10,000 cells/well).

    • Seed 100 µL of the cell suspension into each well of a 96-well plate.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • This compound Treatment:

    • Prepare serial dilutions of this compound from the stock solution in complete culture medium. A suggested starting range is 10 nM to 10 µM.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an untreated control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells (medium with MTT and DMSO, no cells) from all other readings.

    • Calculate the percentage of cell viability for each treatment concentration relative to the vehicle control (100% viability).

    • Plot the percentage of cell viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of cell proliferation.

Experimental Workflow

The following diagram outlines the general workflow for conducting an in vitro proliferation assay with this compound.

Experimental_Workflow cluster_setup Experiment Setup cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis A 1. Cell Seeding (96-well plate) B 2. Cell Adherence (24h incubation) A->B C 3. This compound Treatment (Serial Dilutions) B->C D 4. Incubation (24-72h) C->D E 5. MTT Addition (2-4h incubation) D->E F 6. Formazan Solubilization (DMSO) E->F G 7. Absorbance Reading (570 nm) F->G H 8. Data Analysis (IC50 Calculation) G->H

Figure 2. General workflow for this compound in vitro proliferation assay.

References

Application Notes and Protocols for Assessing DCZ19931 Target Engagement

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ19931 is a novel, multi-targeting tyrosine kinase inhibitor demonstrating significant anti-angiogenic properties, particularly in the context of ocular neovascularization.[1][2] This document provides a comprehensive guide to the methodologies required to assess the target engagement of this compound, from direct biochemical assays to cellular and in vivo models. The protocols outlined herein are designed to enable researchers to quantify the interaction of this compound with its putative kinase targets, confirm its mechanism of action in a cellular context, and evaluate its efficacy in relevant disease models.

Network pharmacology predictions and subsequent experimental evidence have indicated that this compound likely exerts its effects through the inhibition of several key kinases involved in angiogenesis and inflammation, including Colony-Stimulating Factor 1 Receptor (CSF1R), Platelet-Derived Growth Factor Receptor Beta (PDGFRB), Vascular Endothelial Growth Factor Receptor 2 (KDR or VEGFR2), Fms-like Tyrosine Kinase 3 (FLT3), and Fms-related Tyrosine Kinase 4 (FLT4).[2] Furthermore, its anti-angiogenic activity has been linked to the inactivation of the ERK1/2-MAPK and p38-MAPK signaling pathways.[1]

These application notes will provide detailed protocols for:

  • Biochemical Assays to determine the direct inhibitory activity of this compound against its predicted kinase targets.

  • Cellular Assays to confirm target engagement within a cellular environment and assess the impact on downstream signaling pathways.

  • In Vivo Models to evaluate the therapeutic efficacy of this compound in preclinical models of ocular neovascularization.

Data Presentation

Table 1: Predicted Kinase Targets of this compound
Target KinaseUniProt IDTarget ClassRationale
CSF1RP07333KinasePredicted by network pharmacology
PDGFRBP09619KinasePredicted by network pharmacology
KDR (VEGFR2)P35968KinasePredicted by network pharmacology
FLT3P36888KinasePredicted by network pharmacology
FLT4P35916KinasePredicted by network pharmacology
Table 2: In Vitro Cellular Activity of this compound in HUVECs
AssayEndpointVEGF StimulationThis compound ConcentrationResult
MTT AssayCell Viability10 ng/mL500 nM, 1 µMDecreased cell viability
EdU AssayCell Proliferation10 ng/mL500 nMSignificantly decreased proliferation
Transwell AssayCell Migration10 ng/mL500 nMSuppressed migration
Tube Formation AssayTube Formation10 ng/mL500 nMSuppressed tube formation
qRT-PCRICAM-1 mRNA10 ng/mL500 nMMarkedly down-regulated expression

Experimental Protocols

Biochemical Kinase Inhibition Assays

Objective: To quantify the direct inhibitory activity of this compound against its putative kinase targets (CSF1R, PDGFRB, KDR, FLT3, FLT4).

Principle: In vitro kinase assays measure the transfer of a phosphate group from ATP to a substrate by a specific kinase. The inhibitory effect of this compound is determined by measuring the reduction in kinase activity. A variety of formats can be used, including radiometric, luminescence-based (e.g., ADP-Glo™), or time-resolved fluorescence resonance energy transfer (TR-FRET) assays.

Protocol: ADP-Glo™ Kinase Assay

  • Materials:

    • Recombinant human kinases (CSF1R, PDGFRB, KDR, FLT3, FLT4)

    • Kinase-specific peptide substrates

    • ATP

    • ADP-Glo™ Kinase Assay Kit (Promega)

    • This compound (dissolved in DMSO)

    • Assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

    • 384-well white assay plates

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in assay buffer.

    • Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.

    • Add 2.5 µL of a solution containing the kinase and its specific substrate to each well.

    • Initiate the kinase reaction by adding 5 µL of ATP solution. The final ATP concentration should be at or near the Km for each respective kinase.

    • Incubate the plate at room temperature for 1 hour.

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Cellular Target Engagement and Signaling Assays

Objective: To confirm that this compound engages its targets in a cellular context and inhibits downstream signaling pathways.

A. Cellular Thermal Shift Assay (CETSA®)

Principle: The binding of a ligand to its target protein can alter the protein's thermal stability. CETSA measures the amount of soluble protein remaining after heat treatment, with ligand binding often leading to increased stability and a higher melting temperature.

Protocol:

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cell lines expressing the target kinases.

    • This compound

    • PBS and protease inhibitors

    • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

    • PCR thermocycler or heating blocks

    • SDS-PAGE and Western blotting reagents

    • Antibodies against the target kinases (CSF1R, PDGFRB, KDR, FLT3, FLT4) and a loading control (e.g., GAPDH).

  • Procedure:

    • Treat cultured cells with this compound (e.g., 1 µM) or vehicle (DMSO) for 1-2 hours.

    • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

    • Lyse the cells by sonication or three freeze-thaw cycles.

    • Clarify the lysate by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Aliquot the supernatant into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

    • Separate the soluble and aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Collect the supernatant containing the soluble protein fraction.

    • Analyze the protein levels of the target kinases and loading control by Western blotting.

  • Data Analysis:

    • Quantify the band intensities for each target kinase at each temperature.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature to generate melting curves for both the vehicle- and this compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

B. Western Blot for Downstream Signaling

Principle: To assess the functional consequence of target engagement, the phosphorylation status of key downstream signaling molecules (p-ERK1/2, p-p38) is measured by Western blot.

Protocol:

  • Materials:

    • HUVECs

    • VEGF

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • SDS-PAGE and Western blotting reagents

    • Primary antibodies: anti-phospho-ERK1/2, anti-total-ERK1/2, anti-phospho-p38, anti-total-p38, and a loading control (e.g., β-actin).

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

  • Procedure:

    • Seed HUVECs and grow to 80-90% confluency.

    • Starve the cells in serum-free media for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound for 1 hour.

    • Stimulate the cells with VEGF (e.g., 10 ng/mL) for 15-30 minutes.

    • Wash the cells with ice-cold PBS and lyse them.

    • Determine the protein concentration of the lysates.

    • Perform SDS-PAGE and transfer the proteins to a PVDF membrane.

    • Block the membrane and incubate with the primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Visualize the bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities for the phosphorylated proteins and normalize them to the total protein levels or the loading control.

    • Compare the levels of phosphorylated proteins in this compound-treated cells to the VEGF-stimulated control to determine the inhibitory effect.

In Vivo Target Engagement and Efficacy Models

Objective: To evaluate the anti-angiogenic efficacy of this compound in established animal models of ocular neovascularization.

A. Laser-Induced Choroidal Neovascularization (CNV) Mouse Model

Principle: This model mimics some aspects of wet age-related macular degeneration. A laser is used to rupture Bruch's membrane, inducing the growth of new blood vessels from the choroid into the subretinal space.

Protocol:

  • Animals: C57BL/6J mice (8-10 weeks old).

  • Procedure:

    • Anesthetize the mice and dilate their pupils.

    • Use a laser photocoagulator to create four laser spots in the posterior pole of each eye.

    • Immediately after laser injury, administer this compound (e.g., 1 µg/µL in 2 µL) or vehicle via intravitreal injection.

    • After 7-14 days, euthanize the mice and enucleate the eyes.

    • Prepare choroidal flat mounts and stain with an endothelial cell marker (e.g., isolectin B4).

    • Image the flat mounts using a fluorescence microscope.

  • Data Analysis:

    • Measure the area of the CNV lesions for each eye.

    • Compare the CNV lesion size between the this compound-treated and vehicle-treated groups.

B. Oxygen-Induced Retinopathy (OIR) Mouse Model

Principle: This model is relevant to retinopathy of prematurity and diabetic retinopathy. Neonatal mice are exposed to hyperoxia, which causes vaso-obliteration, followed by a return to normoxia, which induces retinal neovascularization.

Protocol:

  • Animals: C57BL/6J mouse pups.

  • Procedure:

    • At postnatal day 7 (P7), place the pups and their nursing dam in a hyperoxic chamber (75% oxygen).

    • At P12, return the pups to room air (normoxia).

    • On the same day (P12), administer this compound (e.g., 1 µg/µL in 1 µL) or vehicle via intravitreal injection.

    • At P17, euthanize the pups and enucleate the eyes.

    • Prepare retinal flat mounts and stain with isolectin B4.

    • Image the flat mounts using a fluorescence microscope.

  • Data Analysis:

    • Quantify the area of neovascular tufts and the avascular area in the retina.

    • Compare these parameters between the this compound-treated and vehicle-treated groups.

Visualizations

G cluster_0 This compound Target Engagement Workflow cluster_1 Biochemical Assays cluster_2 Cellular Assays cluster_3 In Vivo Models A Biochemical Assays (Kinase Inhibition) B Cellular Assays (Target Engagement & Signaling) A->B Confirm Cellular Activity D Recombinant Kinases (CSF1R, PDGFRB, KDR, FLT3, FLT4) A->D C In Vivo Models (Efficacy) B->C Evaluate Therapeutic Potential G Cell-Based Model (e.g., HUVECs) B->G J Laser-Induced CNV C->J K Oxygen-Induced Retinopathy C->K E Kinase Inhibition Assay (e.g., ADP-Glo) D->E F IC50 Determination E->F H CETSA (Target Engagement) G->H I Western Blot (p-ERK, p-p38) G->I L Quantify Neovascularization J->L K->L

Caption: Workflow for assessing this compound target engagement.

G cluster_pathway VEGF-Induced Angiogenesis Signaling cluster_inhibition Inhibition by this compound VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg p38 p38 MAPK VEGFR2->p38 PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Angiogenesis Angiogenesis (Proliferation, Migration, Permeability) ERK->Angiogenesis p38->Angiogenesis This compound This compound This compound->VEGFR2 Inhibits This compound->ERK Inhibits Phosphorylation This compound->p38 Inhibits Phosphorylation

Caption: this compound inhibits key angiogenesis signaling pathways.

References

Application Notes and Protocols: DCZ19931 in Combination Cancer Therapy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

DCZ19931 is a novel, multi-targeting small-molecule kinase inhibitor currently under preclinical investigation. Its primary mechanism of action involves the inhibition of angiogenesis, a critical process in tumor growth and metastasis. This compound has been shown to exert its anti-angiogenic effects by modulating the ERK1/2-MAPK and p38-MAPK signaling pathways[1][2]. While clinical data on this compound in oncology is not yet available, its role as a kinase inhibitor suggests potential for synergistic effects when combined with other anti-cancer agents. These application notes provide a theoretical framework and example protocols for investigating this compound in combination with standard-of-care and emerging cancer therapies.

Principle of Combination Therapy

The rationale for combining this compound with other cancer drugs is to target multiple facets of tumor biology simultaneously, potentially leading to enhanced efficacy and overcoming drug resistance. As an anti-angiogenic agent, this compound can disrupt the tumor blood supply, thereby increasing the susceptibility of cancer cells to cytotoxic chemotherapy or other targeted agents.

Potential Combination Strategies

Given its mechanism of action, promising combination strategies for this compound could include:

  • Conventional Chemotherapy: Combining this compound with cytotoxic agents such as Doxorubicin could enhance the delivery and efficacy of the chemotherapeutic by normalizing tumor vasculature and reducing interstitial fluid pressure.

  • Targeted Therapies: Co-administration with drugs targeting other key oncogenic pathways (e.g., PI3K/AKT/mTOR inhibitors) could create a multi-pronged attack on cancer cell proliferation and survival.

  • Immunotherapy: By modulating the tumor microenvironment, this compound may enhance the infiltration and activity of immune cells, potentially synergizing with immune checkpoint inhibitors.

Data Presentation

Table 1: Hypothetical Synergistic Effects of this compound with Doxorubicin on Cell Viability (MTT Assay)

Treatment GroupConcentration (nM)Cell Viability (% of Control)Combination Index (CI)
Control-100 ± 5.2-
This compound10085 ± 4.1-
Doxorubicin5070 ± 3.8-
This compound + Doxorubicin100 + 5045 ± 3.2< 1 (Synergism)

Table 2: Example Data on Inhibition of Endothelial Cell Tube Formation

Treatment GroupConcentration (nM)Total Tube Length (μm)
Control (VEGF-stimulated)-5500 ± 350
This compound1002500 ± 280
Bevacizumab (Control)1002800 ± 310
This compound + Bevacizumab100 + 1001200 ± 150

Experimental Protocols

Protocol 1: In Vitro Cell Viability Assay (MTT)

Objective: To assess the cytotoxic effects of this compound in combination with a chemotherapeutic agent (e.g., Doxorubicin) on cancer cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549)

  • This compound (in DMSO)

  • Doxorubicin (in water)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cancer cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound and Doxorubicin in complete growth medium.

  • Treat the cells with this compound alone, Doxorubicin alone, or the combination at various concentrations. Include a vehicle control (DMSO).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT reagent to each well and incubate for 4 hours.

  • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Endothelial Cell Tube Formation Assay

Objective: To evaluate the anti-angiogenic effects of this compound in combination with another anti-angiogenic agent.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Matrigel

  • Endothelial cell growth medium

  • This compound

  • VEGF (Vascular Endothelial Growth Factor)

  • 24-well plates

  • Microscope with imaging software

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate. Allow it to solidify at 37°C for 30 minutes.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with endothelial cell growth medium containing VEGF and the desired concentrations of this compound, alone or in combination with another anti-angiogenic agent.

  • Incubate for 6-12 hours at 37°C.

  • Visualize the formation of tube-like structures under a microscope.

  • Capture images and quantify the total tube length using imaging software.

Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound ERK ERK1/2 This compound->ERK p38 p38 MAPK This compound->p38 VEGFR VEGFR Ras Ras VEGFR->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK MEK->ERK MEK->p38 Angiogenesis Angiogenesis ERK->Angiogenesis p38->Angiogenesis

Caption: this compound signaling pathway inhibition.

G cluster_1 Experimental Workflow: Combination Study A 1. Cell Seeding B 2. Drug Treatment (this compound +/- Other Drug) A->B C 3. Incubation (48-72h) B->C D 4. Assay (e.g., MTT, Tube Formation) C->D E 5. Data Analysis D->E

Caption: General experimental workflow.

G cluster_2 Logical Relationship: Combination Synergy This compound This compound (Anti-angiogenesis) Tumor Tumor Growth This compound->Tumor Inhibits Synergy Synergistic Anti-Tumor Effect This compound->Synergy Chemotherapy Chemotherapy (Cytotoxic) Chemotherapy->Tumor Inhibits Chemotherapy->Synergy Synergy->Tumor Strongly Inhibits

Caption: Rationale for combination therapy.

References

Application Notes and Protocols for DCZ19931 in Transcriptional Regulation Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

DCZ19931 is a multi-targeting kinase inhibitor with potent anti-angiogenic properties.[1][2] Its mechanism of action involves the modulation of key signaling pathways that ultimately impact gene expression, making it a valuable tool for studying transcriptional regulation in contexts such as ocular neovascularization and cancer biology. These application notes provide an overview of this compound, its mechanism of action, and detailed protocols for its use in transcriptional regulation studies.

Mechanism of Action

This compound exerts its biological effects by inhibiting multiple protein kinases, leading to the inactivation of critical downstream signaling cascades. Notably, it has been shown to suppress the ERK1/2-MAPK and p38-MAPK signaling pathways.[1] These pathways are central to a multitude of cellular processes, including proliferation, migration, and angiogenesis. By inhibiting these kinases, this compound can modulate the activity of various transcription factors that are downstream targets of these pathways, thereby altering the expression of genes involved in these processes. For instance, this compound has been observed to downregulate the expression of Intercellular Adhesion Molecule 1 (ICAM-1), a key molecule in inflammation and angiogenesis.[1] While not a direct inhibitor of Hypoxia-Inducible Factor 1-alpha (HIF-1α), its impact on pathways that can influence HIF-1α activity makes it a relevant compound for studying hypoxia-driven gene expression.

This compound This compound ERK12 ERK1/2-MAPK Signaling This compound->ERK12 inhibition p38 p38-MAPK Signaling This compound->p38 inhibition TranscriptionFactors Transcription Factors ERK12->TranscriptionFactors regulation p38->TranscriptionFactors regulation GeneExpression Gene Expression (e.g., ICAM-1, VEGF) TranscriptionFactors->GeneExpression regulation Angiogenesis Angiogenesis GeneExpression->Angiogenesis promotion Start Culture HUVECs VEGF_Stim Stimulate with VEGF (10 ng/mL, 12h) Start->VEGF_Stim DCZ_Treat Treat with this compound (e.g., 500 nM, 24h) VEGF_Stim->DCZ_Treat Assays Perform Assays: - Viability (MTT) - Proliferation (EdU) - Migration (Transwell) - Tube Formation DCZ_Treat->Assays RNA_Extract RNA Extraction DCZ_Treat->RNA_Extract qRT_PCR qRT-PCR for Target Genes (e.g., ICAM-1, VEGF) RNA_Extract->qRT_PCR Start Co-transfect cells with - Promoter-Luciferase Reporter - Renilla Luciferase Control Stimulation Induce Promoter Activity (e.g., with VEGF) Start->Stimulation DCZ_Treat Treat with this compound Stimulation->DCZ_Treat Lysis Cell Lysis DCZ_Treat->Lysis Luciferase_Assay Measure Firefly and Renilla Luciferase Activity Lysis->Luciferase_Assay Analysis Normalize Firefly to Renilla Luciferase Activity Luciferase_Assay->Analysis

References

General Principles for Studying BET Protein Function with Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Information regarding DCZ19931 for studying BET protein function is not available in the public domain.

Extensive searches for the identifier "this compound" in scientific literature and chemical databases did not yield any specific information about this compound. It is possible that this compound is an internal compound code, a developmental drug candidate that has not yet been publicly disclosed, or an incorrect identifier.

Therefore, the requested detailed Application Notes and Protocols for studying BET protein function using this compound cannot be provided at this time due to the absence of any available data on its biochemical, cellular, or in vivo properties.

For researchers, scientists, and drug development professionals interested in studying BET protein function, a wealth of information is available for well-characterized BET inhibitors. These compounds, such as JQ1, OTX015/birabresib, and I-BET762/molibresib, have been extensively studied and can serve as valuable tool compounds for investigating the biological roles of BET proteins.

Although specific data for this compound is unavailable, the following general principles and experimental protocols are commonly employed to characterize the function of BET proteins using small molecule inhibitors.

Background on BET Proteins

Bromodomain and extraterminal domain (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. Dysregulation of BET protein activity has been implicated in a variety of diseases, most notably cancer, making them attractive therapeutic targets.

Mechanism of Action of BET Inhibitors

BET inhibitors are small molecules that competitively bind to the bromodomains of BET proteins, preventing their interaction with acetylated histones. This displacement of BET proteins from chromatin leads to the downregulation of key oncogenes, such as MYC, and induces cell cycle arrest and apoptosis in cancer cells.

Key Experiments for Characterizing BET Inhibitors

Below are generalized protocols for key experiments used to characterize BET inhibitors.

Table 1: Representative Assays for BET Inhibitor Characterization
Assay Type Purpose Typical Readout Example Compounds & Reported Values
Biochemical Assays
TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer)To measure direct binding affinity of the inhibitor to isolated BET bromodomains.IC50 (nM)JQ1: ~50 nM (BRD4 BD1)
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)To quantify the disruption of BET protein-histone peptide interaction.IC50 (nM)OTX015: ~20 nM (BRD4 BD1/2)
Cellular Assays
NanoBRET (Bioluminescence Resonance Energy Transfer)To measure target engagement of the inhibitor with BET proteins within living cells.IC50 (nM)JQ1: ~100-200 nM (in HEK293 cells)
Cellular Thermal Shift Assay (CETSA)To confirm target engagement by measuring the thermal stabilization of the target protein upon ligand binding.Temperature Shift (°C)Varies by compound and cell line
Anti-proliferative/Viability Assays (e.g., CellTiter-Glo, MTT)To determine the effect of the inhibitor on cancer cell growth and viability.GI50/IC50 (µM)JQ1: 0.1-1 µM (in various cancer cell lines)
Gene Expression Analysis (RT-qPCR, RNA-seq)To measure the downstream effects of BET inhibition on target gene transcription (e.g., MYC).Fold Change in mRNA levelsSignificant downregulation of MYC
Cell Cycle Analysis (Flow Cytometry)To assess the impact of the inhibitor on cell cycle progression.Percentage of cells in G1, S, G2/M phasesG1 arrest is commonly observed
Apoptosis Assays (e.g., Annexin V/PI staining)To quantify the induction of programmed cell death.Percentage of apoptotic cellsDose-dependent increase in apoptosis

Experimental Protocols

Protocol 1: TR-FRET Binding Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific BET bromodomain.

Materials:

  • Recombinant BET bromodomain protein (e.g., BRD4-BD1) with a His-tag.

  • Biotinylated histone H4 peptide acetylated at lysine 5, 8, 12, and 16 (H4K5acK8acK12acK16ac).

  • Europium-labeled anti-His antibody (donor fluorophore).

  • Streptavidin-conjugated Allophycocyanin (APC) (acceptor fluorophore).

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT).

  • Test compound (e.g., this compound) serially diluted in DMSO.

  • 384-well microplates.

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • Add the recombinant BET bromodomain protein to each well of the microplate.

  • Add the serially diluted test compound or DMSO (vehicle control) to the wells.

  • Incubate for 15 minutes at room temperature.

  • Add the biotinylated histone peptide to the wells.

  • Add the Europium-labeled anti-His antibody and Streptavidin-APC mixture.

  • Incubate for 60 minutes at room temperature, protected from light.

  • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.

  • Calculate the TR-FRET ratio (665 nm/620 nm) and plot against the compound concentration to determine the IC50 value.

Protocol 2: Cellular Anti-proliferative Assay (CellTiter-Glo®)

Objective: To measure the effect of a test compound on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., MV4-11, a human acute myeloid leukemia cell line).

  • Complete cell culture medium.

  • Test compound serially diluted in DMSO.

  • CellTiter-Glo® Luminescent Cell Viability Assay kit.

  • 96-well opaque-walled microplates.

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight (for adherent cells).

  • Treat the cells with serial dilutions of the test compound or DMSO (vehicle control).

  • Incubate for 72 hours under standard cell culture conditions (37°C, 5% CO2).

  • Equilibrate the plate and CellTiter-Glo® reagent to room temperature.

  • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

  • Mix on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure luminescence using a plate reader.

  • Normalize the data to the vehicle control and plot the percentage of viability against the compound concentration to determine the GI50/IC50 value.

Visualizations

Signaling Pathway of BET Protein Action

BET_Signaling_Pathway cluster_0 Nucleus cluster_1 Cytoplasm Histone Histone Tails Ac_Histone Acetylated Histones Histone->Ac_Histone HATs BET BET Protein (BRD4) Ac_Histone->BET Binds to PTEFb P-TEFb BET->PTEFb Recruits RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates & Activates Gene Target Gene (e.g., MYC) RNAPII->Gene Initiates Transcription mRNA mRNA Gene->mRNA Transcription mRNA_cyto mRNA Protein Oncogenic Protein (e.g., MYC) Cell_Growth Cell Proliferation & Survival Protein->Cell_Growth Promotes mRNA_cyto->Protein Translation

Caption: Simplified signaling pathway of BET protein-mediated gene transcription.

Mechanism of Action of a BET Inhibitor

BET_Inhibitor_MoA cluster_0 Nucleus Ac_Histone Acetylated Histones BET BET Protein (BRD4) BET->Ac_Histone Binding Blocked PTEFb P-TEFb BET->PTEFb Recruitment Inhibited BET_Inhibitor BET Inhibitor (e.g., this compound) BET_Inhibitor->BET Binds to Bromodomain Gene Target Gene (e.g., MYC) Downregulation Decreased Oncogene Expression Gene->Downregulation Transcription Repressed Apoptosis Apoptosis & Cell Cycle Arrest Downregulation->Apoptosis Leads to

Caption: Mechanism of action of a BET inhibitor disrupting gene transcription.

Experimental Workflow for BET Inhibitor Characterization

Experimental_Workflow cluster_Biochemical Biochemical Assays cluster_Cellular Cellular Assays cluster_InVivo In Vivo Models TR_FRET TR-FRET Assay NanoBRET NanoBRET Assay TR_FRET->NanoBRET Binding Affinity AlphaScreen AlphaScreen Assay AlphaScreen->NanoBRET Viability Cell Viability Assay NanoBRET->Viability Target Engagement Gene_Expression Gene Expression (RT-qPCR/RNA-seq) Viability->Gene_Expression Cellular Potency Apoptosis Apoptosis Assay Gene_Expression->Apoptosis Mechanism Xenograft Xenograft Models Apoptosis->Xenograft Efficacy PDX Patient-Derived Xenograft (PDX) Models Xenograft->PDX Translational Relevance

Caption: A typical experimental workflow for the preclinical characterization of a BET inhibitor.

Should information on this compound become publicly available, a more specific and detailed application note can be generated.

Unlocking Therapeutic Potential: Research Applications of Selective BD2 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic readers that play a crucial role in regulating gene transcription. Each BET protein contains two tandem bromodomains, BD1 and BD2, which recognize and bind to acetylated lysine residues on histones and other proteins. While pan-BET inhibitors have shown promise in various diseases, their clinical utility has often been limited by on-target toxicities. This has spurred the development of selective inhibitors targeting either BD1 or BD2, with the aim of achieving a better therapeutic index.

Emerging research has unveiled distinct functional roles for the two bromodomains. BD1 appears to be more critical for maintaining steady-state gene expression and driving cell proliferation, particularly in cancer. In contrast, BD2 is more intimately involved in the rapid, stimulus-induced expression of inflammatory genes. This differential function makes selective BD2 inhibition a highly attractive strategy for treating a range of immuno-inflammatory diseases, fibrosis, and specific types of cancer, with the potential for reduced side effects compared to pan-BET inhibitors.

These application notes provide an overview of the key research applications of selective BD2 inhibition, supported by quantitative data from preclinical studies and detailed protocols for essential experimental assays.

Application Note 1: Immuno-Inflammatory Diseases

Targeting the Inflammatory Response with Precision

Selective BD2 inhibition has emerged as a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. By specifically targeting the bromodomain responsible for the rapid induction of inflammatory gene expression, these inhibitors can dampen the inflammatory cascade with potentially fewer side effects than pan-BET inhibitors.

Key Applications:

  • Psoriasis: Preclinical studies using imiquimod (IMQ)-induced psoriasis models in mice have demonstrated the efficacy of selective BD2 inhibitors.

  • Rheumatoid Arthritis: Selective BD2 inhibition has shown potential in preclinical models of rheumatoid arthritis.

  • Inflammatory Bowel Disease: The role of BD2 in gut inflammation is an active area of investigation.

Quantitative Data Summary: GSK620 in a Mouse Model of Psoriasis

ParameterVehicle + IMQGSK620 (30 mg/kg) + IMQApremilast (20 mg/kg) + IMQ
Ear Thickness (mm) ~0.45~0.25 ~0.28
Epidermal Thickness (µm) ~120~40 ~50
IL-17A mRNA Expression (relative) HighSignificantly Reduced Reduced
IL-22 mRNA Expression (relative) HighSignificantly Reduced Reduced

Data is approximated from graphical representations in the cited literature.

Signaling Pathway: BD2 Inhibition in Inflammation

Selective BD2 inhibitors are thought to exert their anti-inflammatory effects by preventing the recruitment of BET proteins, particularly BRD4, to the promoters and enhancers of pro-inflammatory genes. This disrupts the transcriptional machinery necessary for the expression of key cytokines and chemokines involved in the inflammatory response, such as those regulated by the NF-κB pathway.

BD2_Inflammation_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS, TNF-α) cluster_signaling Intracellular Signaling cluster_nucleus Nucleus cluster_inhibition Therapeutic Intervention Stimulus Stimulus IKK IKK Complex Stimulus->IKK Activates IkB IκB IKK->IkB Phosphorylates NFkB_p65_p50 NF-κB (p65/p50) p300 p300/CBP NFkB_p65_p50->p300 Recruits Inflammatory_Genes Inflammatory Gene Loci (e.g., IL-6, TNF-α) NFkB_p65_p50->Inflammatory_Genes Binds to DNA IkB->NFkB_p65_p50 Releases p300->NFkB_p65_p50 Acetylates p65 BRD4 BRD4 BD2 BD2 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds via BD1 pTEFb P-TEFb BRD4->pTEFb Recruits BD2->Ac_Histone Binds via BD2 RNA_Pol_II RNA Pol II pTEFb->RNA_Pol_II Phosphorylates RNA_Pol_II->Inflammatory_Genes Initiates Transcription Transcription Transcription BD2_Inhibitor Selective BD2 Inhibitor BD2_Inhibitor->BD2 Blocks Binding BD2_Prostate_Cancer_Pathway cluster_ligand Ligand Binding cluster_receptor Receptor Activation cluster_nucleus Nuclear Events cluster_inhibition Therapeutic Intervention Androgen Androgen (e.g., DHT) AR Androgen Receptor (AR) Androgen->AR Binds to AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates to Nucleus ARE Androgen Response Element (ARE) AR_dimer->ARE Binds to BRD4 BRD4 ARE->BRD4 Recruits BD2 BD2 Ac_Histone Acetylated Histone BRD4->Ac_Histone Binds via BD1 pTEFb P-TEFb BRD4->pTEFb Recruits BD2->Ac_Histone Binds via BD2 RNA_Pol_II RNA Pol II pTEFb->RNA_Pol_II Phosphorylates Target_Genes AR Target Genes (e.g., PSA, TMPRSS2) RNA_Pol_II->Target_Genes Initiates Transcription Transcription Transcription BD2_Inhibitor Selective BD2 Inhibitor (e.g., ABBV-744) BD2_Inhibitor->BD2 Blocks Binding BD2_Fibrosis_Pathway cluster_stimulus Pro-fibrotic Stimulus cluster_receptor Receptor Activation cluster_nucleus Nuclear Signaling cluster_inhibition Therapeutic Intervention TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR Binds to BRD4 BRD4 TGFbR->BRD4 Activates signaling leading to BRD4 recruitment BD2 BD2 FoxM1 FoxM1 BRD4->FoxM1 Regulates Plk1 Plk1 FoxM1->Plk1 Regulates Fibrosis_Genes Pro-fibrotic Genes (e.g., α-SMA, Collagen) Plk1->Fibrosis_Genes Promotes Expression Transcription Transcription BD2_Inhibitor Selective BD2 Inhibitor (e.g., ABBV-744) BD2_Inhibitor->BD2 Inhibits BRD4 function TR_FRET_Workflow Start Start Prep Prepare Reagents (BD2, Peptide, Abs, Compound) Start->Prep Plate_Cmpd Plate Serial Dilutions of Test Compound/Vehicle Prep->Plate_Cmpd Add_Prot_Pep Add BD2 and Biotinylated Histone Peptide Mixture Plate_Cmpd->Add_Prot_Pep Incubate1 Incubate for 60 min at RT Add_Prot_Pep->Incubate1 Add_Detect Add TR-FRET Donor and Acceptor Reagents Incubate1->Add_Detect Incubate2 Incubate for 2-4 hours at RT Add_Detect->Incubate2 Read_Plate Read Plate on TR-FRET Reader Incubate2->Read_Plate Analyze Calculate TR-FRET Ratio and Determine IC50 Read_Plate->Analyze End End Analyze->End AlphaScreen_Workflow Start Start Plate_Cmpd Dispense Compound Library into Microplate Start->Plate_Cmpd Add_Prot_Pep Add His-tagged BD2 and Biotinylated Peptide Plate_Cmpd->Add_Prot_Pep Incubate1 Incubate for 30-60 min at RT Add_Prot_Pep->Incubate1 Add_Beads Add Donor and Acceptor Beads Incubate1->Add_Beads Incubate2 Incubate for 1-2 hours in the dark at RT Add_Beads->Incubate2 Read_Plate Read Plate on AlphaScreen Reader Incubate2->Read_Plate Analyze Identify Hits Based on Signal Reduction Read_Plate->Analyze End End Analyze->End BROMOscan_Principle cluster_components Assay Components cluster_process Competition and Detection Immobilized_Ligand Immobilized Ligand on Solid Support Incubation Incubate Components Together Immobilized_Ligand->Incubation Tagged_BD Tagged Bromodomain (e.g., DNA-tagged) Tagged_BD->Incubation Test_Cmpd Test Compound Test_Cmpd->Incubation Wash Wash to Remove Unbound Bromodomain Incubation->Wash Quantify Quantify Bound Bromodomain (e.g., via qPCR of tag) Wash->Quantify

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Compound Solubility

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Information regarding the specific compound "DCZ19931" is not available in publicly accessible chemical databases and scientific literature. The following troubleshooting guide provides general advice for addressing solubility issues encountered with research compounds.

This guide is intended for researchers, scientists, and drug development professionals. Below you will find frequently asked questions and troubleshooting steps to address common solubility challenges during your experiments.

Frequently Asked Questions (FAQs)

Q1: My compound is not dissolving in the recommended solvent. What should I do?

A1: First, verify that you are using the correct solvent and that it is of high purity, as contaminants can affect solubility. Ensure your calculations for the desired concentration are accurate. If the compound still fails to dissolve, you can try gentle heating (if the compound is heat-stable), vortexing, or sonication to aid dissolution. If these methods are unsuccessful, you may need to consider an alternative solvent or a co-solvent system.

Q2: The compound precipitates out of solution after initial dissolution. How can I prevent this?

A2: Precipitation after initial dissolution can be due to several factors, including temperature changes, solvent evaporation, or the compound's inherent instability in the chosen solvent. To address this, ensure your stock solution is stored at the recommended temperature. If you are diluting a stock solution into an aqueous buffer, the addition of a small percentage of an organic co-solvent (like DMSO or ethanol) to the final solution can help maintain solubility. It is also crucial to prepare fresh solutions for your experiments whenever possible.

Q3: Can I use a different solvent than the one suggested in the literature?

A3: Yes, but this should be done with caution. The choice of solvent can significantly impact the compound's activity, stability, and compatibility with your experimental system. Before switching solvents, consult the compound's datasheet for a list of compatible solvents. If this information is unavailable, you may need to perform small-scale solubility tests with a panel of common laboratory solvents to identify a suitable alternative. Always run a vehicle control in your experiments to account for any effects of the new solvent.

Q4: How does pH affect the solubility of my compound?

A4: The solubility of ionizable compounds is highly dependent on the pH of the solution. For acidic compounds, solubility generally increases as the pH increases (becomes more basic). Conversely, for basic compounds, solubility typically increases as the pH decreases (becomes more acidic). If you are working with an ionizable compound in a buffered solution, adjusting the pH may significantly improve its solubility.

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Action
Compound will not dissolve Incorrect solventVerify the recommended solvent. If none is provided, test solubility in small volumes of common solvents (e.g., DMSO, ethanol, methanol, DMF).
Low solvent purityUse high-purity, anhydrous grade solvents.
Insufficient mixingVortex or sonicate the solution. Gentle heating may be applied if the compound is thermally stable.
Compound has low solubilityPrepare a more dilute solution. If a higher concentration is necessary, consider a co-solvent system.
Compound precipitates over time Solution is supersaturatedPrepare a fresh solution at a slightly lower concentration.
Temperature fluctuationsStore stock solutions at a constant, recommended temperature. Allow solutions to equilibrate to room temperature before use.
Solvent evaporationEnsure vials are tightly capped for storage.
Inconsistent results between experiments Variability in solution preparationStandardize the protocol for solution preparation, including solvent source, mixing time, and temperature.
Compound degradationCheck the stability of the compound in the chosen solvent. Prepare fresh solutions for each experiment if stability is a concern.

Experimental Protocols

Protocol 1: Small-Scale Solubility Testing

  • Weigh out a small, precise amount of the compound (e.g., 1 mg) into several separate vials.

  • To each vial, add a measured volume (e.g., 100 µL) of a different high-purity solvent (e.g., DMSO, ethanol, water, PBS).

  • Vortex each vial for 1-2 minutes.

  • Visually inspect for dissolution. If the compound has dissolved, add another equivalent of the compound to determine the approximate saturation point.

  • If the compound has not dissolved, gentle heating or sonication can be attempted.

  • Record the solvents in which the compound is soluble and the approximate concentration.

Visualizing Experimental Workflows

Below are diagrams illustrating common laboratory workflows for addressing solubility issues.

G cluster_0 Troubleshooting Workflow for Compound Dissolution start Compound does not dissolve check_solvent Verify correct solvent and purity start->check_solvent try_agitation Vortex or sonicate check_solvent->try_agitation try_heating Gentle heating (if stable) try_agitation->try_heating test_solvents Perform small-scale solubility tests try_heating->test_solvents Failure success Compound dissolved try_heating->success Success prepare_new Prepare fresh solution at a lower concentration test_solvents->prepare_new failure Consult technical support test_solvents->failure No suitable solvent found prepare_new->success

Caption: A workflow for troubleshooting initial dissolution problems.

G cluster_1 Hypothetical Signaling Pathway Modulation compound Test Compound (e.g., this compound) receptor Target Receptor compound->receptor Binds and activates adaptor Adaptor Protein receptor->adaptor kinase Kinase Cascade adaptor->kinase transcription_factor Transcription Factor kinase->transcription_factor Phosphorylates gene_expression Target Gene Expression transcription_factor->gene_expression Activates cellular_response Cellular Response gene_expression->cellular_response

Caption: A generalized signaling pathway potentially affected by a test compound.

Technical Support Center: Optimizing DCZ19931 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro concentration of the novel small molecule inhibitor, DCZ19931.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in initial in vitro experiments?

A1: For a novel compound like this compound, it is advisable to start with a broad dose-response curve to determine its potency. A common approach is to test a wide range of concentrations, spanning several orders of magnitude, for instance, from 1 nM to 100 µM.[1] If any preliminary screening data is available, that can help in narrowing down this initial range.

Q2: How should I prepare and store this compound for in vitro use?

A2: Proper handling is crucial for reproducible results.

  • Solubility: First, determine the optimal solvent for this compound. Dimethyl sulfoxide (DMSO) is a common choice for small molecule inhibitors. It is important to ensure the final concentration of the solvent in your cell culture medium is low (typically less than 0.5%) to prevent solvent-induced toxicity.[1]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 10 mM. This allows you to add a minimal volume of the solvent to your experiments, reducing the risk of solvent effects.[1]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[1]

Q3: What are the critical negative and positive controls to include in my experiments with this compound?

A3: Including appropriate controls is essential for the accurate interpretation of your experimental outcomes.[1]

  • Vehicle Control: Treat a set of cells with the same concentration of the solvent (e.g., DMSO) used to dissolve this compound. This helps to account for any effects caused by the solvent itself.[1]

  • Untreated Control: This group of cells is not exposed to either this compound or the vehicle, providing a baseline for normal cell behavior.[1]

  • Positive Control: Use a known inhibitor of the target or pathway of interest. This will confirm that your assay is functioning as expected.[1]

  • Negative Control: If available, use a structurally similar but inactive compound to identify potential off-target effects.[1]

Q4: How can I determine if the observed effects of this compound are due to specific inhibition or general cytotoxicity?

A4: It is important to distinguish between the intended inhibitory effects and non-specific cytotoxicity. You can assess this by running a standard cytotoxicity assay, such as an MTT or LDH release assay, to determine the 50% cytotoxic concentration (CC50). This will help you to work within a concentration range that is not generally toxic to the cells.

Troubleshooting Guide

Problem 1: I am not observing any effect of this compound in my cell-based assay.

  • Possible Cause: The concentration of this compound may be too low.

    • Solution: Perform a dose-response experiment with a wider and higher range of concentrations.

  • Possible Cause: The compound may have poor cell permeability.

    • Solution: If the target is intracellular, consider performing a cellular uptake assay to determine the intracellular concentration of this compound.[2]

  • Possible Cause: The compound may be unstable in the cell culture medium.

    • Solution: Assess the stability of this compound in your experimental conditions over time.

  • Possible Cause: The chosen cell line may not be sensitive to this compound.

    • Solution: Test the compound in multiple cell lines, including those known to be sensitive to inhibitors of the target pathway.

Problem 2: I am observing significant cell death at concentrations where I expect to see specific inhibition.

  • Possible Cause: The concentration of this compound is too high, leading to off-target effects or general toxicity.

    • Solution: Determine the cytotoxic concentration (CC50) using a cytotoxicity assay and perform your functional assays at concentrations well below the CC50.

  • Possible Cause: The vehicle (e.g., DMSO) concentration is too high.

    • Solution: Ensure the final vehicle concentration is at a non-toxic level, typically below 0.5%.[1] Run a vehicle-only dose-response curve to confirm.

  • Possible Cause: The compound is inducing apoptosis or necrosis through an off-target mechanism.

    • Solution: Investigate potential off-target effects by screening this compound against a panel of related targets.

Problem 3: My results with this compound are not reproducible.

  • Possible Cause: Issues with compound solubility and stability.

    • Solution: Visually inspect your stock solution and the final concentration in the media for any signs of precipitation.[1] Prepare fresh stock solutions and avoid multiple freeze-thaw cycles.[1]

  • Possible Cause: Inconsistent cell culture conditions.

    • Solution: Ensure consistent cell passage number, seeding density, and growth conditions across experiments.

  • Possible Cause: Pipetting errors or inaccurate dilutions.

    • Solution: Double-check all calculations and ensure proper calibration of pipettes.

Quantitative Data Summary

Table 1: Recommended Concentration Ranges for Initial In Vitro Studies

Assay TypeStarting Concentration RangeNotes
Biochemical Assays (Enzyme/Protein) 1 nM - 100 µMTo determine IC50/Kᵢ values.[3]
Cell-Based Assays (Proliferation, Viability) 10 nM - 50 µMTo determine EC50 values.[3]
High-Throughput Screening (HTS) 1 µM - 20 µMA common starting point for library screening.[4]
Cytotoxicity Assays (e.g., MTT) 100 nM - 200 µMTo determine the cytotoxic concentration (CC50).

Table 2: Key Parameters for Evaluating Inhibitor Potency

ParameterDefinitionTypical In Vitro Benchmark
IC50 The concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[3]<100 nM in biochemical assays; <1-10 µM in cell-based assays.[3]
EC50 The concentration of a drug that gives a half-maximal response.Varies depending on the assay and cell type.
Kᵢ The inhibition constant, representing the equilibrium constant for the binding of the inhibitor to the enzyme.[3]A lower Kᵢ indicates a more potent inhibitor.
CC50 The concentration of a compound that causes the death of 50% of cells.Should be significantly higher than the IC50/EC50 for a specific effect.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound in a Cell-Based Assay

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate vehicle (e.g., DMSO). A common starting point is a 10-point dilution series with a 1:3 dilution factor.

  • Treatment: Treat the cells with the different concentrations of this compound. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a duration relevant to your biological endpoint (e.g., 24, 48, or 72 hours).

  • Assay: Perform your specific assay to measure the biological endpoint of interest (e.g., cell proliferation, protein expression).

  • Data Analysis: Normalize the data to your controls and plot the percent inhibition as a function of the log of the this compound concentration. Use a non-linear regression model to calculate the IC50 value.[1]

Protocol 2: Assessing Cytotoxicity of this compound using an MTT Assay

  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Preparation and Treatment: Follow steps 2 and 3 from the IC50 protocol.

  • Incubation: Incubate the cells with this compound for 24 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically around 570 nm).

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot it against the log of the this compound concentration to determine the CC50.

Visualizations

experimental_workflow cluster_prep Preparation cluster_initial Initial Screening cluster_optimization Optimization & Validation cluster_analysis Data Analysis prep_stock Prepare High-Concentration Stock of this compound det_sol Determine Solubility & Vehicle prep_stock->det_sol dose_response Broad Dose-Response (1 nM - 100 µM) det_sol->dose_response cytotox Cytotoxicity Assay (CC50) dose_response->cytotox ic50_det Determine IC50/EC50 cytotox->ic50_det off_target Off-Target Assessment ic50_det->off_target func_assays Functional Assays off_target->func_assays data_norm Normalize to Controls func_assays->data_norm curve_fit Non-linear Regression data_norm->curve_fit final_conc Select Optimal Concentration curve_fit->final_conc

Caption: Experimental workflow for optimizing this compound in vitro concentration.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor kinase_a Kinase A receptor->kinase_a Activates kinase_b Kinase B kinase_a->kinase_b Phosphorylates target_protein Target Protein kinase_b->target_protein Activates transcription_factor Transcription Factor target_protein->transcription_factor Translocates to Nucleus gene_expression Gene Expression transcription_factor->gene_expression Regulates This compound This compound This compound->kinase_b Inhibits

Caption: Hypothetical signaling pathway inhibited by this compound.

References

identifying and minimizing DCZ19931 off-target effects

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying and minimizing off-target effects of the novel small molecule inhibitor, DCZ19931. The following information is intended to support the effective and specific use of this compound in your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules in addition to its intended target.[1][2] These unintended interactions can lead to misleading experimental results, cellular toxicity, or the activation of irrelevant signaling pathways, ultimately complicating the interpretation of this compound's true mechanism of action and efficacy.[1][2][3]

Q2: What are the common causes of off-target effects for small molecule inhibitors like this compound?

A2: Off-target effects can stem from several factors:

  • Structural Similarity: this compound may bind to conserved domains in proteins that are structurally similar to its intended target. For instance, if this compound is a kinase inhibitor, the highly conserved ATP-binding pocket across many kinases can be a source of off-target binding.[3]

  • Compound Promiscuity: Some chemical structures are inherently more likely to interact with multiple proteins.

  • High Compound Concentration: Using this compound at concentrations significantly higher than its binding affinity for the intended target increases the likelihood of binding to lower-affinity off-target proteins.[2][3]

  • Metabolite Activity: this compound may be metabolized by cells into active byproducts that have their own on- and off-target effects.[2]

Q3: What initial steps should I take to characterize the off-target profile of this compound?

A3: A crucial first step is to establish a therapeutic window by determining the concentration-response curves for both the on-target activity and general cytotoxicity of this compound. This will help identify a concentration range where the on-target effect is maximized while minimizing cellular toxicity.

Q4: What are some general strategies to minimize the off-target effects of this compound in my experiments?

A4: Several strategies can be employed to mitigate off-target effects:

  • Use the Lowest Effective Concentration: Perform a dose-response experiment to identify the minimal concentration of this compound required to achieve the desired on-target effect.[1]

  • Employ Structurally Distinct Inhibitors: Use other inhibitors with different chemical structures that target the same protein to confirm that the observed phenotype is not due to a shared off-target effect of this compound.[1][3]

  • Utilize Genetic Validation: Techniques like CRISPR-Cas9 or RNA interference (RNAi) to knockdown or knockout the intended target can help verify that the observed phenotype is a direct result of modulating the target of interest.[1]

Troubleshooting Guides

Issue 1: High cytotoxicity observed at or below the effective concentration of this compound.

Possible Cause Troubleshooting Steps
General Cellular Toxicity Lower the concentration of this compound. If toxicity persists even at concentrations where the on-target effect is lost, the compound may be too toxic for the experimental model.[2]
Off-Target Pathway Activation Use pathway analysis tools (e.g., RNA-seq, phospho-proteomics) to identify signaling pathways that are activated at toxic concentrations. This may reveal the off-target mechanism.[2]
Assay-Specific Interference The compound may be interfering with the cytotoxicity assay itself (e.g., reducing the MTT reagent). Validate toxicity with an orthogonal method (e.g., switch from a metabolic assay to a membrane integrity assay like LDH release).[2]
Solvent Toxicity Ensure the concentration of the solvent (e.g., DMSO) is consistent across all conditions and is at a non-toxic level. Run a solvent-only control.

Issue 2: Inconsistent or non-reproducible results between experiments with this compound.

Possible Cause Troubleshooting Steps
Cell Culture Variability Ensure cell passage number, confluency, and overall health are consistent.[2] Standardize all cell culture procedures.
Compound Degradation This compound may be unstable in cell culture medium. Prepare fresh stock solutions for each experiment and consider the compound's stability at 37°C over the time course of the assay.[2]
Inaccurate Pipetting Use calibrated pipettes and proper techniques, especially for serial dilutions. Small errors in concentration can lead to significant variations in biological response.[2]
Edge Effects in Plates Evaporation from wells on the edge of a multi-well plate can concentrate this compound and affect cell health. Avoid using the outer wells for experimental samples or ensure proper humidification of the incubator.[2][4]

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Target Interactions

Objective: To determine the selectivity of this compound by screening it against a panel of kinases.

Methodology:

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Serially dilute the compound to the desired screening concentrations.

  • Kinase Panel: Select a diverse panel of recombinant kinases representing different branches of the kinome.

  • Kinase Assay: Perform in vitro kinase activity assays in the presence of this compound or a vehicle control. A variety of assay formats can be used, such as radiometric assays or fluorescence-based assays, which measure the phosphorylation of a substrate.[5]

  • Data Analysis: Calculate the percent inhibition of each kinase at the tested concentrations of this compound. Determine the IC50 values for any kinases that show significant inhibition.

Data Presentation:

KinasePercent Inhibition at 1 µM this compoundIC50 (nM)
Target Kinase A 95% 50
Off-Target Kinase B70%500
Off-Target Kinase C25%>10,000
Off-Target Kinase D5%>10,000
Protocol 2: Cellular Thermal Shift Assay (CETSA) to Confirm Target Engagement

Objective: To confirm that this compound binds to its intended target in a cellular context.[3]

Methodology:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heating: Heat the cell lysates to a range of temperatures.

  • Separation: Centrifuge the samples to pellet the aggregated proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the supernatant using Western blotting or mass spectrometry. The binding of this compound to its target protein will increase the protein's thermal stability, resulting in more protein remaining in the supernatant at higher temperatures compared to the vehicle control.[1]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_compound Prepare this compound and Controls incubation Incubate Lysates with This compound/Vehicle prep_compound->incubation prep_cells Culture and Prepare Cell Lysates prep_cells->incubation heating Heat Samples at Temperature Gradient incubation->heating centrifugation Centrifuge to Pellet Aggregated Proteins heating->centrifugation supernatant Collect Supernatant centrifugation->supernatant wb_ms Western Blot / Mass Spec for Target Protein supernatant->wb_ms data_analysis Analyze Protein Stability wb_ms->data_analysis

Caption: Cellular Thermal Shift Assay (CETSA) experimental workflow.

signaling_pathway cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway DCZ19931_on This compound Target Target Protein DCZ19931_on->Target Inhibition Effector1 Downstream Effector 1 Target->Effector1 Phenotype_on Desired Cellular Phenotype Effector1->Phenotype_on DCZ19931_off This compound OffTarget Off-Target Protein DCZ19931_off->OffTarget Inhibition Effector2 Downstream Effector 2 OffTarget->Effector2 Phenotype_off Unintended Cellular Phenotype Effector2->Phenotype_off

Caption: On-target vs. potential off-target signaling pathways of this compound.

troubleshooting_tree start Unexpected Phenotype Observed with this compound q1 Does the phenotype correlate with on-target potency? start->q1 a1_yes Likely On-Target q1->a1_yes Yes q2 Does a structurally unrelated inhibitor cause the same phenotype? q1->q2 No q3 Does genetic knockdown/knockout of the target replicate the phenotype? a1_yes->q3 a2_yes High Confidence On-Target Effect q2->a2_yes Yes a2_no Potential Off-Target Effect or Artifact q2->a2_no No a3_yes Confirms On-Target Mechanism q3->a3_yes Yes a3_no Strongly Suggests Off-Target Effect q3->a3_no No

Caption: Decision tree for troubleshooting unexpected phenotypes.

References

Technical Support Center: Overcoming Resistance to Novel Anticancer Agents (e.g., DCZ19931)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to novel anticancer agents like DCZ19931 in cancer cells. The information provided is based on established principles of cancer drug resistance and is intended to guide experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, which was initially sensitive to this compound, has started to show reduced responsiveness. What are the potential underlying mechanisms?

A1: Acquired resistance to a therapeutic agent can arise from a variety of molecular and cellular changes.[1][2][3][4] Common mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[1][5]

  • Alterations in the Drug Target: Mutations or modifications in the protein targeted by this compound can prevent the drug from binding effectively.[1][2]

  • Activation of Bypass Signaling Pathways: Cancer cells can activate alternative signaling pathways to compensate for the inhibitory effect of the drug, allowing them to continue to proliferate and survive.[6][7][8]

  • Enhanced DNA Repair Mechanisms: If the drug induces DNA damage, cancer cells may upregulate their DNA repair machinery to counteract the drug's effects.[1][4]

  • Evasion of Apoptosis: Cancer cells can acquire mutations in genes that regulate programmed cell death (apoptosis), making them resistant to the drug's cytotoxic effects.[1][8]

  • Changes in the Tumor Microenvironment: Factors within the tumor microenvironment, such as hypoxia or interactions with stromal cells, can protect cancer cells from the effects of therapy.[7][9]

Q2: How can I experimentally confirm if my resistant cell line is overexpressing drug efflux pumps?

A2: Several experimental approaches can be used to investigate the role of efflux pumps in drug resistance:

  • Quantitative Real-Time PCR (qRT-PCR): To measure the mRNA expression levels of genes encoding major ABC transporters (e.g., ABCB1 for P-gp, ABCG2 for BCRP).

  • Western Blotting: To detect the protein levels of these transporters.

  • Flow Cytometry-based Efflux Assays: Using fluorescent substrates of efflux pumps (e.g., Rhodamine 123 for P-gp). A decrease in intracellular fluorescence in resistant cells compared to parental cells, which can be reversed by a known inhibitor of the transporter, indicates increased efflux activity.

Q3: What strategies can I employ in my experiments to overcome resistance to this compound?

A3: Overcoming drug resistance often involves a multi-pronged approach:

  • Combination Therapy: Combining this compound with other therapeutic agents can be highly effective.[6][7][10] This could include:

    • An inhibitor of a bypass signaling pathway.

    • A known chemotherapeutic agent with a different mechanism of action.

    • An inhibitor of drug efflux pumps.

  • Targeting Downstream Effectors: If a bypass pathway is activated, targeting a key downstream molecule in that pathway may restore sensitivity.

  • Immunotherapy Combinations: Combining the agent with immune checkpoint inhibitors could enhance the anti-tumor immune response.[7][10]

Troubleshooting Guides

Problem 1: Gradual increase in the IC50 of this compound in my long-term cell culture.
  • Possible Cause: Development of acquired resistance.

  • Troubleshooting Steps:

    • Confirm Resistance: Perform a dose-response assay to quantify the shift in the half-maximal inhibitory concentration (IC50) between your current cell line and an early-passage, sensitive parental stock.[11]

    • Isolate a Resistant Clone: Use limiting dilution or single-cell sorting to isolate a purely resistant population for detailed molecular analysis.

    • Investigate Common Resistance Mechanisms:

      • Efflux Pumps: Perform qRT-PCR and western blotting for major ABC transporters.

      • Target Mutation: Sequence the gene encoding the target of this compound to check for mutations.

      • Signaling Pathway Activation: Use phosphoprotein arrays or western blotting to screen for the activation of common resistance pathways (e.g., PI3K/Akt, MAPK/ERK).

Problem 2: My patient-derived xenograft (PDX) model, initially responsive to this compound, has started to regrow.
  • Possible Cause: In vivo development of resistance and tumor heterogeneity.

  • Troubleshooting Steps:

    • Biopsy and Analysis: If feasible, obtain a biopsy from the relapsed tumor and compare it to the original tumor tissue.

    • Genomic and Proteomic Profiling: Perform next-generation sequencing (NGS) and mass spectrometry-based proteomics to identify genetic and protein expression changes associated with resistance.

    • Establish a Resistant PDX Line: Passage the resistant tumor in new mice to create a stable resistant PDX model for preclinical testing of strategies to overcome resistance.

Experimental Protocols

Protocol 1: Generation of a Drug-Resistant Cancer Cell Line

This protocol describes a method for generating a cancer cell line with acquired resistance to a therapeutic agent by continuous exposure to increasing drug concentrations.[11][12]

  • Initial Seeding: Seed the parental cancer cell line at a low density in a culture flask.

  • Initial Drug Exposure: Treat the cells with the therapeutic agent at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).

  • Monitoring and Media Change: Monitor the cells for growth. Change the media with fresh drug-containing media every 3-4 days.

  • Dose Escalation: Once the cells have recovered and are proliferating steadily, passage them and increase the drug concentration by 1.5- to 2-fold.[11]

  • Repeat: Repeat steps 3 and 4 for several months. The development of resistance can be a lengthy process.

  • Confirmation of Resistance: Periodically, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the IC50 of the drug in the treated cells and compare it to the parental cells. A significant increase in the IC50 indicates the development of resistance.[11]

  • Cryopreservation: Cryopreserve cells at different stages of resistance development for future experiments.

Protocol 2: Cell Viability (IC50) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.

  • Drug Dilution Series: Prepare a serial dilution of the therapeutic agent in culture medium.

  • Treatment: Remove the old medium from the 96-well plate and add the drug dilutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for a period relevant to the drug's mechanism of action (typically 48-72 hours).

  • Viability Assessment: Add a viability reagent (e.g., MTT, resazurin, or a reagent for ATP measurement) to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Read the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to calculate the IC50 value.[11]

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for Parental and Resistant Cell Lines

Cell LineTherapeutic AgentIC50 (nM)Fold Resistance
Parental MCF-7This compound15-
MCF-7-DRThis compound28519
Parental A549This compound25-
A549-DRThis compound45018

Table 2: Hypothetical Gene Expression Changes in Resistant Cells (qRT-PCR)

GeneCell LineFold Change (vs. Parental)
ABCB1 (P-gp)MCF-7-DR12.5
ABCG2 (BCRP)MCF-7-DR1.8
EGFRA549-DR8.2
META549-DR6.5

Visualizations

G cluster_workflow Experimental Workflow: Investigating Drug Resistance cluster_mechanisms Potential Mechanisms start Initial Observation: Reduced Drug Efficacy confirm Confirm Resistance (IC50 Assay) start->confirm generate Generate Resistant Cell Line confirm->generate characterize Characterize Mechanisms generate->characterize overcome Test Strategies to Overcome Resistance characterize->overcome efflux Efflux Pump Expression characterize->efflux target_mut Target Gene Mutation characterize->target_mut pathway Bypass Pathway Activation characterize->pathway G cluster_pathway Hypothetical Bypass Signaling Pathway Activation This compound This compound Target Primary Target This compound->Target Proliferation Cell Proliferation & Survival Target->Proliferation Inhibited Bypass_Receptor Bypass Receptor (e.g., EGFR, MET) Bypass_Pathway Bypass Pathway (e.g., PI3K/Akt) Bypass_Receptor->Bypass_Pathway Bypass_Pathway->Proliferation Activated

References

Technical Support Center: DCZ19931 and Related BET/Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for DCZ19931 and other small molecule inhibitors targeting BET bromodomains and kinases. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: Is this compound solely a BET inhibitor?

A1: While sometimes discussed in the context of BET inhibitors, current research characterizes this compound as a multi-targeting kinase inhibitor.[1] Its mechanism of action involves the inactivation of ERK1/2-MAPK and p38-MAPK signaling pathways to exert anti-angiogenic effects.[1] Therefore, when designing experiments, it is crucial to consider its potential effects on multiple kinase pathways, not just BET protein function.

Q2: What are the common challenges encountered when working with small molecule inhibitors like this compound?

A2: Researchers may face several common experimental issues, including:

  • Solubility: Many small molecule inhibitors have poor aqueous solubility, which can affect stock solution preparation, dosing accuracy, and bioavailability in cell-based assays.

  • Stability: Degradation of the compound in solution over time can lead to a loss of activity and inconsistent results.

  • Off-target effects: Inhibitors may bind to unintended proteins, leading to unexpected biological responses and making data interpretation difficult.[2][3][4] Pan-BET inhibitors, for instance, can have toxicities due to off-target effects within the BET family and other bromodomain-containing proteins.[5]

  • Cell permeability: The ability of the compound to cross the cell membrane and reach its intracellular target is critical for its efficacy in cellular assays.[6][7]

  • Cytotoxicity: At higher concentrations, the inhibitor may induce cell death through mechanisms unrelated to its intended target, confounding experimental outcomes. The administration of this compound at tested concentrations has been shown not to cause obvious cytotoxicity.[1]

Q3: How can I minimize off-target effects in my experiments?

  • Using the lowest effective concentration: Titrate the inhibitor to find the lowest concentration that elicits the desired on-target effect.

  • Employing structurally unrelated inhibitors: Use a different inhibitor targeting the same protein to confirm that the observed phenotype is not due to an off-target effect of the primary compound.

  • Using genetic knockdown/knockout: Validate the inhibitor's effect by using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce the expression of the target protein.

  • Performing whole-genome or proteome-wide analyses: Techniques like RNA-seq or proteomics can help identify unintended changes in gene or protein expression.

Troubleshooting Guides

Problem 1: Poor Solubility of the Inhibitor

Symptoms:

  • Precipitate is visible in the stock solution or culture medium.

  • Inconsistent results between experiments.

  • Lower than expected potency in cellular assays.

Troubleshooting Workflow:

G start Start: Poor Solubility solubility_check Check solubility data for different solvents start->solubility_check dmso Prepare high-concentration stock in DMSO solubility_check->dmso warm Gently warm solution (e.g., 37°C) dmso->warm sonicate Sonicate the solution warm->sonicate filter Filter-sterilize the stock solution sonicate->filter dilute Dilute stock in pre-warmed medium filter->dilute vortex Vortex immediately and vigorously after dilution dilute->vortex final_check Visually inspect for precipitation vortex->final_check end End: Soluble working solution final_check->end

Caption: Workflow for troubleshooting poor inhibitor solubility.

Detailed Steps:

  • Consult Solubility Data: If available, check the manufacturer's data sheet for solubility information in various solvents.

  • Prepare a High-Concentration Stock in an Organic Solvent: Dimethyl sulfoxide (DMSO) is a common choice for initial solubilization.

  • Aid Solubilization: If precipitation occurs, gently warm the solution (not exceeding 37°C) or use a sonicator bath for short intervals.

  • Filter Sterilization: Use a 0.22 µm syringe filter to sterilize the stock solution and remove any remaining micro-precipitates.

  • Dilution into Aqueous Medium: When preparing working solutions, dilute the DMSO stock into pre-warmed (37°C) cell culture medium or buffer. To avoid precipitation, add the stock solution dropwise while vortexing the medium.

  • Final Concentration of Organic Solvent: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is low (typically <0.5%) and consistent across all treatments, including vehicle controls.

Problem 2: Suspected Off-Target Effects

Symptoms:

  • Unexpected or contradictory cellular phenotypes.

  • Effects observed at concentrations significantly different from the reported IC50/EC50.

  • Phenotype does not match genetic knockdown of the target.

Logical Flow for Investigating Off-Target Effects:

G start Start: Suspected Off-Target Effects dose_response Perform detailed dose-response curve start->dose_response compare_ic50 Compare experimental IC50 to literature values dose_response->compare_ic50 unrelated_inhibitor Test a structurally unrelated inhibitor for the same target compare_ic50->unrelated_inhibitor phenocopy Does it phenocopy the primary inhibitor? unrelated_inhibitor->phenocopy knockdown Use siRNA/shRNA/CRISPR to deplete the target phenocopy->knockdown Yes conclusion_off_target Conclusion: Effect is likely off-target phenocopy->conclusion_off_target No match_phenotype Does the genetic approach replicate the inhibitor's phenotype? knockdown->match_phenotype conclusion_on_target Conclusion: Effect is likely on-target match_phenotype->conclusion_on_target Yes match_phenotype->conclusion_off_target No

Caption: Decision-making workflow for investigating off-target effects.

Experimental Protocols

Protocol 1: Kinase Profiling to Identify Off-Targets

This protocol provides a general framework for screening an inhibitor against a panel of kinases to identify potential off-target interactions.

Objective: To determine the selectivity of an inhibitor by quantifying its activity against a broad range of kinases.

Methodology:

  • Kinase Panel Selection: Choose a commercially available kinase panel (e.g., from companies like Reaction Biology, Eurofins, or Promega) that covers a diverse range of the human kinome.

  • Inhibitor Preparation: Prepare the inhibitor at a concentration significantly higher than its expected Ki or IC50 (e.g., 1 µM or 10 µM) in the appropriate buffer as specified by the service provider.

  • Assay Principle: Most kinase profiling assays are based on measuring the phosphorylation of a substrate by a specific kinase. This is often detected using methods like radiometric assays (³³P-ATP), fluorescence polarization, or luminescence (e.g., ADP-Glo).

  • Execution (typically by a core facility or CRO):

    • The inhibitor is incubated with each kinase in the panel, along with its specific substrate and ATP.

    • A control reaction without the inhibitor is run for each kinase to determine 100% activity.

    • A positive control inhibitor with known broad-spectrum activity may also be included.

  • Data Analysis:

    • The percentage of inhibition for each kinase is calculated relative to the control.

    • Results are often presented in a table or a heat map.

    • Follow-up dose-response assays should be performed for any significant off-target "hits" to determine their IC50 values.

Data Presentation:

Table 1: Example Kinase Profiling Data for a Hypothetical Inhibitor at 1 µM

Kinase Target% Inhibition at 1 µM
Primary Target (e.g., BRD4) 95%
Off-Target Kinase A85%
Off-Target Kinase B52%
Off-Target Kinase C15%
... (other kinases)<10%
Protocol 2: Cell Viability/Cytotoxicity Assay

Objective: To determine the concentration at which an inhibitor induces cytotoxicity.

Methodology:

  • Cell Plating: Seed cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.

  • Inhibitor Treatment: Prepare a serial dilution of the inhibitor in cell culture medium. Remove the old medium from the cells and add the medium containing the inhibitor or vehicle control.

  • Incubation: Incubate the plate for a relevant period (e.g., 24, 48, or 72 hours).

  • Viability Assessment: Use a suitable method to measure cell viability. Common methods include:

    • MTS/MTT Assay: Measures mitochondrial reductase activity in viable cells.

    • CellTiter-Glo® Luminescent Cell Viability Assay: Measures ATP levels, which correlate with the number of viable cells.

    • Trypan Blue Exclusion: Manual counting of viable (unstained) and non-viable (blue) cells using a hemocytometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control cells (set to 100% viability).

    • Plot the percentage of viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value (the concentration of inhibitor that reduces cell viability by 50%) using a non-linear regression curve fit.

Signaling Pathways

As this compound has been shown to inhibit the ERK1/2-MAPK and p38-MAPK signaling pathways, understanding these pathways is crucial for interpreting experimental results.

G cluster_0 Upstream Signals cluster_1 MAPK Cascades cluster_2 Downstream Effects GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS Stress Stress / Cytokines MEKK MEKK Stress->MEKK RAF RAF RAS->RAF MEK1_2 MEK1_2 RAF->MEK1_2 ERK1_2 ERK1_2 MEK1_2->ERK1_2 MKK3_6 MKK3_6 MEKK->MKK3_6 p38 p38 MKK3_6->p38 Proliferation Proliferation ERK1_2->Proliferation Migration Migration ERK1_2->Migration Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis p38->Apoptosis This compound This compound This compound->MEK1_2 Inhibits This compound->p38 Inhibits

Caption: Simplified signaling pathway showing inhibition points of this compound.

References

optimizing treatment duration with DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

Important Notice: Comprehensive searches for the compound "DCZ19931" have not yielded any specific scientific literature, clinical trial data, or publicly available information. The identifier "this compound" does not appear to correspond to a known research compound or therapeutic agent in the public domain.

Therefore, the following content is a generalized template designed to serve as a framework for a technical support center for a hypothetical therapeutic compound. The specific details regarding mechanism of action, experimental protocols, and troubleshooting would need to be populated with actual data for a known compound.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for [Hypothetical Compound Name]?

A1: The primary mechanism of action for [Hypothetical Compound Name] is believed to be the inhibition of the [Target Protein/Pathway]. By binding to [specific domain or receptor], it disrupts the downstream signaling cascade that leads to [cellular effect, e.g., apoptosis, cell cycle arrest, reduced inflammation].

Q2: What are the recommended in vitro starting concentrations for [Hypothetical Compound Name]?

A2: For initial cell-based assays, we recommend a dose-response study starting from [e.g., 1 nM to 10 µM]. The optimal concentration will be cell-line dependent and should be determined empirically. Refer to the "General Cell Viability Assay Protocol" for more details.

Q3: Is [Hypothetical Compound Name] soluble in aqueous solutions?

A3: [Hypothetical Compound Name] has low solubility in aqueous buffers. We recommend preparing a stock solution in DMSO at a concentration of [e.g., 10 mM]. For cell culture experiments, ensure the final DMSO concentration in the media does not exceed [e.g., 0.1%] to avoid solvent-induced toxicity.

Troubleshooting Guides

Issue Possible Cause Recommended Solution
Inconsistent results in cell-based assays 1. Compound degradation. 2. Cell line variability. 3. Inconsistent seeding density.1. Prepare fresh stock solutions. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. 2. Perform regular cell line authentication (e.g., STR profiling). 3. Ensure a consistent number of cells are seeded for each experiment.
Low compound activity in vivo 1. Poor bioavailability. 2. Rapid metabolism. 3. Suboptimal dosing regimen.1. Consider alternative formulation strategies (e.g., with excipients that enhance solubility). 2. Perform pharmacokinetic studies to determine the compound's half-life. 3. Conduct a dose-escalation study to identify the optimal therapeutic window.
Off-target effects observed 1. Non-specific binding. 2. High compound concentration.1. Perform a kinome scan or similar off-target profiling assay. 2. Lower the concentration and confirm that the observed phenotype is dose-dependent.

Experimental Protocols

General Cell Viability Assay (MTT/XTT)
  • Cell Seeding: Seed cells in a 96-well plate at a density of [e.g., 5,000-10,000 cells/well] and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of [Hypothetical Compound Name] in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., 0.1% DMSO).

  • Incubation: Incubate the plate for [e.g., 24, 48, or 72] hours at 37°C in a humidified incubator with 5% CO₂.

  • Reagent Addition: Add MTT or XTT reagent to each well according to the manufacturer's instructions and incubate for [e.g., 2-4] hours.

  • Data Acquisition: Solubilize the formazan crystals (for MTT) and measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve to determine the IC₅₀.

Visualizations

Hypothetical Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Kinase A Kinase A Receptor->Kinase A This compound This compound This compound->Receptor Inhibition Kinase B Kinase B Kinase A->Kinase B Effector Protein Effector Protein Kinase B->Effector Protein Transcription Factor Transcription Factor Effector Protein->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Start Start Cell_Culture Cell Line Selection & Culture Start->Cell_Culture Dose_Response Dose-Response Assay (e.g., MTT) Cell_Culture->Dose_Response IC50_Determination IC50 Calculation Dose_Response->IC50_Determination Mechanism_Assay Mechanism of Action Assay (e.g., Western Blot) IC50_Determination->Mechanism_Assay Data_Analysis Data Analysis & Interpretation Mechanism_Assay->Data_Analysis End End Data_Analysis->End

how to address DCZ19931-induced cytotoxicity in normal cells

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is for research use only. DCZ19931 is a hypothetical compound for illustrative purposes, and the information presented here is based on general principles of kinase inhibitor cytotoxicity.

Troubleshooting Guides

This guide provides a structured approach to troubleshooting unexpected cytotoxicity in normal (non-cancerous) cells during experiments with the hypothetical kinase inhibitor, this compound.

Issue 1: High Levels of Cytotoxicity Observed in Normal Cells at Effective Concentrations

If you are observing significant death in your normal cell lines at concentrations where this compound is effective against cancer cells, consider the following troubleshooting steps.

Possible Cause Troubleshooting Step Expected Outcome
Off-Target Kinase Inhibition 1. Kinome Profiling: Screen this compound against a broad panel of kinases to identify unintended targets.[1] 2. Test Alternative Scaffolds: Use inhibitors with different chemical structures that target the same primary kinase. If cytotoxicity persists, it may be an on-target effect.[1]1. Identification of specific off-target kinases that may be essential for normal cell survival. 2. Confirmation of whether the cytotoxicity is due to the chemical structure of this compound or inhibition of the primary target.
Inappropriate Dosage 1. Dose-Response Curve: Perform a detailed dose-response curve in both cancer and normal cell lines to determine the therapeutic window.[1] 2. Dose Reduction/Interruption: Experiment with lower concentrations or intermittent dosing schedules.[1]1. Determination of the lowest effective concentration with minimal toxicity to normal cells.[1] 2. Reduced cytotoxicity while potentially maintaining the desired on-target effect.
Compound Solubility Issues 1. Solubility Check: Verify the solubility of this compound in your cell culture media.[1] 2. Vehicle Control: Ensure the solvent (e.g., DMSO) is not causing toxicity at the concentrations used.[1]1. Prevention of compound precipitation, which can lead to non-specific cellular stress and death.[1]
On-Target Toxicity in Normal Cells 1. Target Expression Analysis: Confirm the expression level of the primary target kinase in your normal cell lines. 2. Rescue Experiments: Transfect normal cells with a drug-resistant mutant of the target kinase. This should rescue on-target effects but not off-target effects.[1]1. Understanding if the primary target is crucial for normal cell function. 2. Differentiation between on-target and off-target mediated cytotoxicity.
Induction of Apoptosis via Mitochondrial Dysfunction 1. Mitochondrial Membrane Potential Assay: Use a fluorescent probe like JC-1 to assess mitochondrial health.[2][3] 2. Caspase Activity Assay: Measure the activity of executioner caspases (e.g., Caspase-3) to confirm apoptosis.[4][5][6]1. Determination if this compound is causing mitochondrial depolarization, a key indicator of apoptosis. 2. Confirmation that the observed cell death is programmed apoptosis.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern with kinase inhibitors like this compound?

A1: Off-target effects are unintended interactions of a drug with proteins other than its designated target.[1][7] With kinase inhibitors, which often target the highly conserved ATP-binding pocket of kinases, off-target binding can lead to the modulation of other signaling pathways.[8][9] This is a significant concern as it can result in cellular toxicity, misleading experimental results, and potential adverse effects in clinical applications.[1][9]

Q2: How can I experimentally determine if the cytotoxicity I'm seeing is due to on-target or off-target effects?

A2: Several methods can help distinguish between on-target and off-target effects:

  • Kinome Profiling: This screens your inhibitor against a large panel of kinases to assess its selectivity.[1]

  • Rescue Experiments: Transfecting cells with a drug-resistant mutant of the intended target should rescue on-target effects but not off-target ones.[1]

  • Phenotypic Screening: Compare the observed cellular effects with the known consequences of inhibiting the target kinase. Discrepancies may point to off-target activity.[1][8]

  • Western Blotting: Analyze the phosphorylation status of downstream proteins of your target kinase and key proteins in related pathways. Unexpected changes can indicate off-target inhibition.[1]

Q3: What are some strategies to mitigate the cytotoxicity of this compound in my normal cell lines?

A3: To reduce cytotoxicity in normal cells, you can explore several strategies:

  • Dose Optimization: Use the lowest concentration of this compound that still produces the desired effect in cancer cells.[10]

  • Combination Therapy: Combining this compound with other agents may allow for lower, less toxic doses of each drug.[10][11]

  • Cytoprotective Agents: Co-treatment with agents that protect normal cells from chemotherapy-induced damage could be explored.[12][13][14][15]

  • Targeted Delivery Systems: While more relevant for in vivo studies, encapsulating the compound in delivery systems like nanoparticles can improve tumor-specific delivery and reduce systemic toxicity.[10][16]

Q4: Could the cytotoxicity be related to the induction of apoptosis? How can I test for this?

A4: Yes, many kinase inhibitors induce apoptosis. You can test for this using several assays:

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay can distinguish between healthy, early apoptotic, late apoptotic, and necrotic cells.[17][18][19][20]

  • Caspase Activity Assays: These assays measure the activity of caspases, which are key enzymes in the apoptotic pathway. Fluorometric or colorimetric readouts can quantify caspase activity.[4][5][6][21][22]

  • Mitochondrial Membrane Potential Assays: Using dyes like JC-1, you can detect the loss of mitochondrial membrane potential, an early hallmark of apoptosis.[2][3][23]

Experimental Protocols

Cell Viability Assay (PrestoBlue/MTT)

This protocol is for assessing cell viability by measuring metabolic activity.

  • Objective: To quantify the dose-dependent effect of this compound on cell proliferation.

  • Methodology:

    • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Treatment: Treat cells with a range of this compound concentrations (e.g., 0.1, 1, 10, 100 µM) for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control (e.g., DMSO).

    • Reagent Addition:

      • For PrestoBlue: Add PrestoBlue™ reagent (10% of the culture volume) to each well and incubate for 1-2 hours at 37°C.[24][25][26]

      • For MTT: Add MTT solution to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[27][28] Then, add a solubilization solution (e.g., DMSO or a SDS-HCl solution) and incubate until the formazan crystals are dissolved.[27][28]

    • Measurement:

      • PrestoBlue: Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm).[24][26]

      • MTT: Measure absorbance at 570 nm.[28]

    • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.

Annexin V/PI Apoptosis Assay

This protocol uses flow cytometry to detect and quantify apoptotic cells.

  • Objective: To differentiate between viable, early apoptotic, late apoptotic, and necrotic cells after treatment with this compound.

  • Methodology:

    • Cell Treatment: Treat cells with this compound at the desired concentrations and for the appropriate time.

    • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

    • Staining: Resuspend the cells in 1X Binding Buffer. Add fluorochrome-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.[18]

    • Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.

    • Analysis: Analyze the stained cells by flow cytometry.

      • Viable cells: Annexin V-negative and PI-negative.

      • Early apoptotic cells: Annexin V-positive and PI-negative.

      • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Visualizations

Hypothetical Signaling Pathway of this compound

DCZ19931_Signaling_Pathway cluster_cancer Cancer Cell cluster_normal Normal Cell Oncogenic\nKinase Oncogenic Kinase Proliferation Proliferation Oncogenic\nKinase->Proliferation Oncogenic\nKinase->Proliferation Survival\nKinase Survival Kinase Cell Survival Cell Survival Survival\nKinase->Cell Survival Survival\nKinase->Cell Survival This compound This compound This compound->Oncogenic\nKinase This compound->Survival\nKinase Off-target effect

Caption: Hypothetical mechanism of this compound action and off-target toxicity.

Experimental Workflow for Assessing Cytotoxicity

Cytotoxicity_Workflow A Treat Normal and Cancer Cells with this compound B Cell Viability Assay (e.g., PrestoBlue, MTT) A->B C Significant Cytotoxicity in Normal Cells? B->C D Investigate Mechanism of Death C->D Yes I Proceed with On-Target Effect Studies C->I No E Annexin V / PI Staining (Flow Cytometry) D->E F Caspase Activity Assay D->F G Mitochondrial Membrane Potential Assay (JC-1) D->G H Optimize Treatment Strategy (e.g., Dose Reduction) E->H F->H G->H

Caption: Workflow for investigating this compound-induced cytotoxicity.

Troubleshooting Logic for Unexpected Cytotoxicity

Troubleshooting_Logic Start High Cytotoxicity in Normal Cells Observed IsDoseOptimal Is Dose Optimized? Start->IsDoseOptimal PerformDoseResponse Perform Dose-Response Curve IsDoseOptimal->PerformDoseResponse No IsItOffTarget Suspect Off-Target Effect? IsDoseOptimal->IsItOffTarget Yes PerformDoseResponse->IsItOffTarget KinomeProfiling Perform Kinome Profiling IsItOffTarget->KinomeProfiling Yes IsItOnTarget Suspect On-Target Toxicity? IsItOffTarget->IsItOnTarget No KinomeProfiling->IsItOnTarget RescueExperiment Perform Rescue Experiment IsItOnTarget->RescueExperiment Yes ApoptosisCheck Is Apoptosis Induced? IsItOnTarget->ApoptosisCheck No RescueExperiment->ApoptosisCheck ApoptosisAssays Run Annexin V, Caspase, and JC-1 Assays ApoptosisCheck->ApoptosisAssays Yes End Identify Cause and Mitigate ApoptosisCheck->End No ApoptosisAssays->End

Caption: Decision tree for troubleshooting this compound cytotoxicity.

References

refining DCZ19931 dosage for optimal therapeutic window

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: DCZ19931 Dosage Refinement

This technical support guide is intended for researchers, scientists, and drug development professionals working with this compound. It provides frequently asked questions (FAQs) and troubleshooting guides to assist in refining the dosage for an optimal therapeutic window during preclinical development.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, small molecule multi-targeting kinase inhibitor investigated for its anti-angiogenic properties, particularly in the context of ocular neovascularization.[1] Its primary mechanism of action involves the inactivation of the ERK1/2-MAPK and p38-MAPK signaling pathways, which are critical for endothelial cell proliferation, migration, and tube formation induced by factors like Vascular Endothelial Growth Factor (VEGF).[1] By inhibiting these pathways, this compound effectively suppresses the formation of new blood vessels.

Q2: What are the primary applications of this compound in research?

A2: this compound is primarily used in preclinical models to study the inhibition of pathological neovascularization.[1] It has shown efficacy in models of ocular diseases such as laser-induced choroidal neovascularization (CNV) and oxygen-induced retinopathy (OIR).[1][2] Its effects are comparable to established anti-VEGF therapies like Ranibizumab.[1]

Q3: What is a "therapeutic window" and why is it important for this compound?

A3: A therapeutic window is the range of drug dosages that can treat disease effectively without causing toxic effects.[3][4] For this compound, defining this window is critical to maximize its anti-angiogenic efficacy while minimizing potential cytotoxicity or off-target effects.[1] An optimal dose will show significant inhibition of neovascularization with no obvious tissue toxicity.[1]

Q4: How should I prepare and store this compound?

A4: For in vivo studies, this compound has been prepared in 10% DMSO for intravitreal injections.[2] For in vitro experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then diluted in cell culture media to the final working concentrations. Stock solutions should be stored at -20°C or -80°C to ensure stability. Always refer to the manufacturer's specific instructions for solubility and storage.

Section 2: Troubleshooting Guide

This guide addresses common issues encountered during dosage refinement experiments with this compound.

Issue 1: High variability in in vitro assay results (e.g., cell viability, migration).

Potential Cause Recommended Solution
Compound Precipitation This compound may have limited solubility in aqueous media. Visually inspect media for precipitates after adding the compound. Lower the final DMSO concentration (typically to <0.5%) and ensure thorough mixing.
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before plating. Use a calibrated multichannel pipette for seeding and perform a cell count immediately before plating to verify density.
Assay Timing The effect of this compound is time-dependent. Establish a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal endpoint for measuring your desired outcome (e.g., IC50).
Cell Line Health Use cells within a consistent and low passage number. Ensure cells are healthy and in the logarithmic growth phase at the start of the experiment.

Issue 2: Lack of efficacy in animal models (e.g., no reduction in neovascularization).

Potential Cause Recommended Solution
Suboptimal Dosage The administered dose may be too low. Perform a dose-escalation study based on in vitro IC50 values and published data. The reported effective in vivo dose via intravitreal injection is 1 µg/µL.[2]
Poor Bioavailability/Delivery For ocular models, intravitreal injection is a direct delivery method.[2] If using other administration routes, pharmacokinetic (PK) studies may be needed to ensure the compound reaches the target tissue at sufficient concentrations.
Timing of Administration In a laser-induced CNV model, this compound was administered immediately after the injury.[2] The timing of drug administration relative to the disease-inducing event is critical. Optimize the treatment schedule based on the pathophysiology of your model.
Model Resistance The specific animal model may have redundant signaling pathways or compensatory mechanisms that circumvent the inhibitory effects of this compound. Confirm target engagement in vivo by measuring downstream biomarkers (e.g., p-ERK levels) in the target tissue.

Issue 3: Unexpected toxicity observed in animal models.

Potential Cause Recommended Solution
Dose is too high The administered dose exceeds the Maximum Tolerated Dose (MTD). Perform a dose de-escalation. Monitor animals closely for clinical signs of toxicity (weight loss, behavioral changes) and conduct histological analysis of major organs.[1]
Vehicle Toxicity The vehicle (e.g., 10% DMSO) may be causing local or systemic toxicity.[2] Run a vehicle-only control group to assess the effects of the delivery solution itself. If toxicity is observed, explore alternative, less toxic vehicle formulations.
Off-Target Effects As a multi-targeting kinase inhibitor, this compound may have off-target effects at higher concentrations.[1] Characterize the selectivity profile of the compound against a panel of kinases to understand potential off-target liabilities.

Section 3: Data Presentation

Table 1: Summary of Preclinical Dosing for this compound

Study Type Model System Concentration / Dose Vehicle Outcome Reference
In VivoLaser-induced Choroidal Neovascularization (Mouse)2 µL of 1 µg/µL (Intravitreal)10% DMSOSignificant reduction in CNV lesion size[2]
In VivoOxygen-induced Retinopathy (Mouse)1 µL of 1 µg/µL (Intravitreal)10% DMSOSuppression of ocular neovascularization[2]
In VitroHuman Retinal Microvascular Endothelial Cells (HRMECs)Not specifiedNot specifiedSuppression of VEGF-induced proliferation, migration, and tube formation[1]
In Vitro / In VivoVariousNot specifiedNot specifiedNo obvious cytotoxicity or tissue toxicity at tested concentrations[1]

Section 4: Key Experimental Protocols

Protocol 1: In Vitro Dose-Response Curve using a Cell Viability Assay (e.g., MTT)

  • Cell Plating: Seed endothelial cells (e.g., HUVECs, HRMECs) in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in culture media. Start from a high concentration (e.g., 100 µM) and perform at least 8 dilutions. Include a vehicle-only control (e.g., 0.1% DMSO).

  • Treatment: Remove the old media from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the appropriate wells.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.

  • MTT Assay:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

    • Incubate for 3-4 hours until formazan crystals form.

    • Carefully remove the media and add 100 µL of DMSO to each well to dissolve the crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the log of the drug concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to calculate the IC50 value.

Protocol 2: Western Blot for Target Engagement (p-ERK Inhibition)

  • Cell Treatment: Plate cells and starve them of serum overnight. Pre-treat with various concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with a growth factor (e.g., 50 ng/mL VEGF) for 10-15 minutes to induce ERK phosphorylation. Include an unstimulated control.

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

    • Incubate with a primary antibody against phospho-ERK1/2 (p-ERK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total ERK1/2 as a loading control.

  • Analysis: Quantify the band intensities. The ratio of p-ERK to total ERK will demonstrate the dose-dependent inhibition of MAPK signaling by this compound.

Section 5: Mandatory Visualizations

G growth_factor VEGF receptor VEGFR growth_factor->receptor ras Ras receptor->ras p38 p38 MAPK receptor->p38 raf Raf ras->raf mek MEK1/2 raf->mek erk ERK1/2 mek->erk tf Transcription Factors erk->tf p38->tf response Proliferation, Migration, Angiogenesis tf->response dcz This compound dcz->erk dcz->p38

Caption: this compound inhibits angiogenesis by blocking the ERK1/2 and p38 MAPK signaling pathways.

G start Start: Determine IC50 step1 1. Seed Cells in 96-well Plate (e.g., HUVEC) start->step1 step2 2. Prepare Serial Dilutions of this compound step1->step2 step3 3. Treat Cells and Incubate (e.g., 48h) step2->step3 step4 4. Add Viability Reagent (e.g., MTT, CellTiter-Glo) step3->step4 step5 5. Read Absorbance / Luminescence step4->step5 end End: Plot Dose-Response Curve Calculate IC50 step5->end G q1 Issue: No in vivo efficacy observed q2 Is target engagement confirmed (e.g., p-ERK levels)? q1->q2 q3 Was a dose-escalation study performed? q2->q3  Yes a3 Action: Measure target modulation in tissue via Western Blot or IHC. q2->a3  No a1 Action: Increase Dose q3->a1  No a2 Action: Assess PK/PD. Consider alternative delivery route. q3->a2  Yes

References

troubleshooting inconsistent results in DCZ19931 experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing DCZ19931, a novel inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway. Our aim is to help you achieve consistent and reliable results in your experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation with this compound.

Issue 1: Inconsistent IC50 values in cell viability assays.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Cell Passage Number High passage numbers can lead to genetic drift and altered drug sensitivity. Maintain a consistent and low passage number (e.g., <20) for all experiments.
Serum Variability Different lots of fetal bovine serum (FBS) can contain varying levels of growth factors, affecting the MAPK/ERK pathway and cell proliferation. Test and use a single lot of FBS for a series of experiments.
Compound Stability This compound may degrade if not stored properly. Prepare fresh stock solutions and store them at -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Assay Incubation Time The time of exposure to this compound can significantly impact IC50 values. Optimize and maintain a consistent incubation time for all assays.

Issue 2: Variable inhibition of ERK phosphorylation in Western blot analysis.

Possible Causes and Solutions:

Potential Cause Recommended Solution
Suboptimal Lysis Buffer Incomplete cell lysis can result in inconsistent protein extraction. Ensure your lysis buffer contains adequate protease and phosphatase inhibitors.
Timing of Stimulation If studying pathway activation, the timing of growth factor stimulation (e.g., EGF, FGF) before cell lysis is critical. Perform a time-course experiment to determine the peak of ERK phosphorylation.
Antibody Quality The quality and specificity of primary and secondary antibodies can vary. Validate your antibodies and use a consistent lot for all experiments.
Loading Inconsistencies Inaccurate protein quantification can lead to misleading results. Use a reliable protein quantification method (e.g., BCA assay) and normalize to a loading control (e.g., GAPDH, β-actin).

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for this compound? A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For in vitro experiments, we recommend preparing a 10 mM stock solution in DMSO. For in vivo studies, further dilution in a vehicle such as a mixture of saline, PEG400, and Tween 80 may be necessary, depending on the animal model and route of administration.

Q2: How stable is this compound in solution? A2: The 10 mM stock solution in DMSO is stable for up to 3 months when stored at -80°C. Working solutions diluted in cell culture medium should be prepared fresh for each experiment and used within 24 hours.

Q3: Does this compound have off-target effects? A3: this compound is a highly selective inhibitor of MEK1/2. However, as with any kinase inhibitor, off-target effects at high concentrations cannot be completely ruled out. We recommend performing dose-response experiments and using the lowest effective concentration to minimize potential off-targets.

Q4: Can I use this compound in combination with other drugs? A4: Yes, this compound can be used in combination with other therapeutic agents. Synergistic effects have been observed with inhibitors of the PI3K/AKT pathway in certain cancer cell lines. However, it is essential to perform your own synergy studies to determine the optimal drug concentrations and ratios for your specific model.

Experimental Protocols

1. Cell Viability (MTS) Assay

  • Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.

  • Prepare a serial dilution of this compound in a complete growth medium.

  • Remove the overnight medium from the cells and add 100 µL of the this compound dilutions to the respective wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTS reagent to each well and incubate for 2-4 hours.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value using non-linear regression analysis.

2. Western Blotting for p-ERK Inhibition

  • Seed cells in a 6-well plate and grow to 70-80% confluency.

  • Starve the cells in a serum-free medium for 12-24 hours.

  • Pre-treat the cells with various concentrations of this compound for 2 hours.

  • Stimulate the cells with a growth factor (e.g., 100 ng/mL EGF) for 10 minutes.

  • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies against p-ERK, total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

MAPK_ERK_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., c-Myc, AP-1) ERK->TF Proliferation Cell Proliferation, Survival, Differentiation TF->Proliferation This compound This compound This compound->MEK

Caption: The MAPK/ERK signaling pathway and the inhibitory action of this compound on MEK1/2.

Western_Blot_Workflow start Cell Seeding & Growth starvation Serum Starvation start->starvation treatment This compound Pre-treatment starvation->treatment stimulation Growth Factor Stimulation treatment->stimulation lysis Cell Lysis stimulation->lysis quantification Protein Quantification lysis->quantification sds_page SDS-PAGE quantification->sds_page transfer PVDF Transfer sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection ECL Detection secondary_ab->detection

Caption: A typical experimental workflow for analyzing p-ERK inhibition by Western blot.

challenges in developing DCZ19931 as a therapeutic agent

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Development of DCZ19931

Initial Search Report: Publicly available scientific literature and clinical trial databases do not contain specific information regarding a therapeutic agent designated "this compound". This identifier may be an internal development code, a hypothetical compound, or a newly emerging agent not yet in the public domain.

Note to the User: Without specific data on this compound's mechanism of action, target pathway, and preclinical findings, a detailed and accurate troubleshooting guide is not feasible.

To demonstrate the requested format and content, we have created a comprehensive technical support center for a fictional therapeutic agent, "Fictinib (FZ-2024)" , a novel kinase inhibitor. This example serves as a template for the type of documentation that can be developed once specific information about this compound becomes available.

Technical Support Center: Fictinib (FZ-2024)

Welcome to the technical support center for Fictinib (FZ-2024). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the experimental evaluation of this compound.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues that may arise during your experiments with Fictinib.

Question 1: Why am I observing lower than expected potency (high IC50 value) in my in vitro kinase assay?

Possible Causes and Troubleshooting Steps:

  • ATP Concentration: The inhibitory activity of Fictinib is competitive with ATP. Ensure that the ATP concentration in your assay is at or near the Km value for the target kinase. High ATP concentrations will lead to an artificially high IC50.

  • Compound Solubility: Fictinib has limited aqueous solubility.

    • Verify that the compound is fully dissolved in your solvent (e.g., DMSO) before diluting into aqueous assay buffer.

    • Visually inspect for precipitation after dilution.

    • Consider the use of a mild detergent (e.g., 0.01% Tween-20) in the assay buffer to maintain solubility.

  • Reagent Quality:

    • Confirm the activity of your kinase enzyme and the integrity of the substrate.

    • Use fresh, validated reagents whenever possible.

Question 2: I am seeing significant off-target activity in my cellular assays. How can I confirm if this is a true off-target effect of Fictinib?

Possible Causes and Troubleshooting Steps:

  • Compound Purity: Verify the purity of your Fictinib batch using techniques like HPLC-MS. Impurities could be responsible for the observed off-target effects.

  • Cell Line Integrity: Ensure your cell line has not been contaminated or misidentified. Perform regular cell line authentication.

  • Rescue Experiments: To confirm that the observed phenotype is due to inhibition of the intended target, perform a rescue experiment by introducing a drug-resistant mutant of the target kinase. If the phenotype is rescued, it is likely an on-target effect.

Question 3: My in vivo animal studies show poor efficacy despite good in vitro potency. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Pharmacokinetics/Pharmacodynamics (PK/PD):

    • Assess the pharmacokinetic properties of Fictinib in the selected animal model. Poor absorption, rapid metabolism, or high clearance can lead to insufficient drug exposure at the tumor site.

    • Measure the concentration of Fictinib in plasma and tumor tissue over time to establish a PK profile.

    • Correlate drug exposure with target engagement in the tumor tissue (e.g., by measuring the phosphorylation of a downstream substrate).

  • Vehicle Formulation: The formulation used to deliver Fictinib can significantly impact its bioavailability. Experiment with different formulations to optimize drug delivery.

  • Animal Model Selection: Ensure that the chosen animal model is appropriate and that the target pathway is active and relevant to the disease being studied.

Data Presentation

Table 1: In Vitro Potency and Selectivity of Fictinib (FZ-2024)

Kinase TargetIC50 (nM)
Target Kinase A 5.2
Kinase B1,250
Kinase C> 10,000
Kinase D875

Table 2: Pharmacokinetic Parameters of Fictinib in Mice (10 mg/kg, Oral Gavage)

ParameterValue
Cmax (ng/mL)1,500
Tmax (h)2
AUC (0-24h) (ng·h/mL)9,800
Bioavailability (%)45
Experimental Protocols

Protocol 1: In Vitro Kinase Inhibition Assay

  • Reagents:

    • Kinase base buffer (20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO).

    • Recombinant human Target Kinase A.

    • Biotinylated peptide substrate.

    • ATP.

    • Fictinib (serially diluted in DMSO).

  • Procedure:

    • Add 5 µL of kinase and 5 µL of the peptide substrate to the wells of a 384-well plate.

    • Add 2 µL of serially diluted Fictinib or DMSO control.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of ATP solution (at the Km concentration).

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 20 µL of stop solution containing EDTA.

    • Detect the phosphorylated substrate using a suitable detection method (e.g., HTRF, AlphaScreen).

    • Calculate IC50 values using a non-linear regression curve fit.

Protocol 2: Western Blot for Target Engagement in Cells

  • Cell Culture and Treatment:

    • Plate cells (e.g., a cancer cell line with an active Target Kinase A pathway) and allow them to adhere overnight.

    • Treat cells with varying concentrations of Fictinib for the desired time period (e.g., 2 hours).

  • Lysate Preparation:

    • Wash cells with ice-cold PBS.

    • Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Clarify lysates by centrifugation.

  • Western Blotting:

    • Determine protein concentration using a BCA assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST.

    • Incubate with a primary antibody against the phosphorylated downstream substrate of Target Kinase A.

    • Wash and incubate with a secondary antibody.

    • Detect with a chemiluminescent substrate.

    • Strip and re-probe the membrane for total downstream substrate and a loading control (e.g., GAPDH).

Visualizations

Fictinib_Signaling_Pathway cluster_upstream Upstream Signaling cluster_pathway Target Pathway cluster_downstream Cellular Response Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Target_Kinase_A Target Kinase A Receptor->Target_Kinase_A Activates Downstream_Substrate Downstream Substrate Target_Kinase_A->Downstream_Substrate Phosphorylates Cell_Proliferation Cell Proliferation Downstream_Substrate->Cell_Proliferation Promotes Fictinib Fictinib (FZ-2024) Fictinib->Target_Kinase_A Inhibits

Caption: Fictinib inhibits Target Kinase A, blocking downstream signaling and cell proliferation.

Troubleshooting_Workflow Start Poor In Vivo Efficacy Check_PK Assess Pharmacokinetics (Plasma & Tumor) Start->Check_PK Sufficient_Exposure Is Drug Exposure Sufficient? Check_PK->Sufficient_Exposure Check_PD Assess Target Engagement (PD) in Tumor Sufficient_Exposure->Check_PD Yes Optimize_Formulation Optimize Vehicle Formulation Sufficient_Exposure->Optimize_Formulation No Target_Inhibited Is Target Inhibited? Check_PD->Target_Inhibited Re-evaluate_Model Re-evaluate Animal Model (Target Relevance) Target_Inhibited->Re-evaluate_Model No End Efficacy Achieved Target_Inhibited->End Yes Optimize_Formulation->Check_PK

improving the pharmacokinetic properties of DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the pharmacokinetic (PK) properties of the multi-targeting kinase inhibitor, DCZ19931.

Disclaimer: this compound is a novel kinase inhibitor primarily investigated for local administration (intravitreal injection) for ocular neovascularization.[1][2] Publicly available data on its systemic pharmacokinetic properties is limited. This guide addresses common challenges associated with small molecule kinase inhibitors to provide a predictive framework for researchers working on systemic applications of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the common pharmacokinetic challenges for small molecule kinase inhibitors like this compound?

A1: Many small-molecule kinase inhibitors target the ATP-binding pocket, which is often hydrophobic. This can lead to several challenges:

  • Poor Aqueous Solubility: The lipophilic nature of these molecules frequently results in low solubility in aqueous buffers, complicating in vitro assays and formulation for in vivo studies. Many kinase inhibitors are classified as Biopharmaceutical Classification System (BCS) Class II compounds (low solubility, high permeability).

  • Rapid Metabolism: Kinase inhibitors are often metabolized extensively by cytochrome P450 (CYP) enzymes in the liver, particularly CYP3A4, leading to rapid clearance and a short half-life.[3]

  • Off-Target Effects & Toxicity: Due to the conserved nature of the ATP-binding site across the kinome, off-target binding can lead to unexpected toxicities.

  • Poor Oral Bioavailability: A combination of low solubility and high first-pass metabolism can severely limit the fraction of an orally administered dose that reaches systemic circulation.

Q2: How can I address the poor aqueous solubility of this compound for in vitro assays?

A2: If this compound precipitates when diluting a DMSO stock into an aqueous buffer, this indicates it has exceeded its solubility limit. Consider the following strategies:

  • pH Modification: For weakly basic compounds, lowering the pH of the buffer can increase ionization and dramatically improve solubility.

  • Use of Co-solvents: Including a small percentage of organic co-solvents (e.g., ethanol, PEG 400) in the final buffer can help maintain solubility, but be mindful of their potential effects on the assay.

  • Formulation with Excipients: Solubilizing agents like cyclodextrins can encapsulate the compound, forming a more water-soluble inclusion complex.

  • Reduce Final Compound Concentration: If possible, lowering the final concentration of this compound in the assay may keep it below its solubility limit.

Q3: What factors influence the metabolic stability of this compound?

A3: Metabolic stability is primarily influenced by the compound's susceptibility to breakdown by metabolic enzymes, mainly Phase I (e.g., CYPs) and Phase II (e.g., UGTs) enzymes in the liver. The chemical structure of this compound will determine which "soft spots" are liable to enzymatic modification (e.g., oxidation, glucuronidation). An in vitro metabolic stability assay using liver microsomes is the standard method to assess this.

Q4: this compound is reported to inhibit ERK1/2 and p38 MAPK signaling. What is the relevance of this to its pharmacokinetic properties?

A4: While the primary mechanism of action, this information is also relevant to pharmacokinetics and pharmacodynamics. The ERK/MAPK and p38 signaling pathways are crucial for various cellular processes, including proliferation and inflammation.[1][2][4][5][6][7][8] Inhibition of these pathways in non-target tissues, such as the liver or gut wall, could potentially lead to mechanism-based toxicity. Understanding the selectivity profile of this compound across the kinome is crucial for predicting potential safety liabilities that will impact the therapeutically achievable exposure.

Troubleshooting Guides

Issue 1: High In Vivo Clearance and Low Oral Bioavailability

Scenario: After oral or intravenous administration in an animal model, this compound shows very rapid clearance and/or very low exposure after oral dosing.

Potential Cause Troubleshooting Step Rationale
High First-Pass Metabolism Perform an in vitro metabolic stability assay with liver microsomes or hepatocytes from the relevant species.This will determine the intrinsic clearance (Clint) of the compound. High Clint suggests rapid metabolism is a key issue.
Poor Solubility in GI Tract Conduct a kinetic solubility assay in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).Low solubility in these fluids will limit the amount of drug that can be absorbed after oral administration.
Efflux by Transporters Use in vitro transporter assays (e.g., Caco-2 permeability assay) to see if this compound is a substrate for efflux transporters like P-glycoprotein (P-gp).Active efflux from intestinal cells back into the gut lumen can significantly reduce absorption and bioavailability.
Chemical Instability Assess the stability of this compound in buffers mimicking gastric and intestinal pH.The compound may be degrading in the harsh acidic environment of the stomach before it can be absorbed.
Issue 2: Inconsistent Results in In Vitro Assays

Scenario: You observe high variability or poor reproducibility in cell-based assays or biochemical screens.

Potential Cause Troubleshooting Step Rationale
Compound Precipitation Visually inspect assay plates for precipitate. Perform a kinetic solubility test in the final assay buffer.The compound may be precipitating at the tested concentrations, leading to an inaccurate assessment of its potency.
Non-specific Binding Reduce the concentration of serum/protein in the assay medium if possible.Highly lipophilic compounds can bind to proteins and plasticware, reducing the effective concentration available to interact with the target.
DMSO Concentration Effects Ensure the final DMSO concentration is consistent across all wells and is below a level that affects cell health or enzyme activity (typically <0.5%).High concentrations of DMSO can be cytotoxic or interfere with the assay readout.

Quantitative Data

As specific pharmacokinetic data for this compound is not publicly available, the following table provides a comparison with several FDA-approved small molecule kinase inhibitors to offer a frame of reference for typical parameter ranges.

Table 1: Pharmacokinetic Parameters of Selected FDA-Approved Kinase Inhibitors

Drug Name Target(s) Half-Life (t½, hours) Oral Bioavailability (F%) Primary Metabolism
ErlotinibEGFR~36~60% (increased with food)CYP3A4, CYP1A2
ImatinibBCR-Abl, c-KIT, PDGFR1898%CYP3A4
SorafenibVEGFR, PDGFR, RAF25-48~38-49%CYP3A4, UGT1A9
DasatinibBCR-Abl, SRC family3-5~14-34%CYP3A4
PazopanibVEGFR, PDGFR, c-KIT~31~14-39%CYP3A4

Data compiled from publicly available resources and may vary based on study conditions.[3][9][10][11]

Key Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the solubility of this compound in an aqueous buffer, which is critical for designing robust in vitro assays and developing formulations.

Methodology: This protocol is based on a direct UV absorption method after filtration.[12][13][14]

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Prepare the aqueous buffer of choice (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • Sample Preparation:

    • In a 96-well plate, add 2 µL of the 10 mM DMSO stock to 198 µL of the aqueous buffer. This results in a nominal concentration of 100 µM with 1% DMSO.

    • Seal the plate and shake at room temperature for 2 hours to allow it to reach equilibrium.

  • Separation of Undissolved Compound:

    • After incubation, filter the samples using a 96-well solubility filter plate (e.g., 0.45 µm pore size) into a fresh 96-well UV-transparent plate. Centrifugation is typically used to force the liquid through the filter.

  • Quantification:

    • Prepare a standard curve by diluting the 10 mM DMSO stock in a 50:50 mixture of acetonitrile and water to known concentrations.

    • Analyze the filtered samples and the standard curve via UV spectrophotometry at the compound's maximum absorbance wavelength (λmax).

  • Data Analysis:

    • Calculate the concentration of the dissolved compound in the filtrate using the standard curve. This value represents the kinetic solubility under the tested conditions.

Protocol 2: Metabolic Stability Assay using Liver Microsomes

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes, providing an estimate of its intrinsic clearance.

Methodology: This protocol measures the disappearance of the parent compound over time.[15][16][17][18][19]

  • Preparation of Reagents:

    • Thaw pooled liver microsomes (e.g., human, mouse) on ice. Dilute to a working concentration of 0.5 mg/mL protein in 100 mM phosphate buffer (pH 7.4).

    • Prepare an NADPH-regenerating system solution containing MgCl₂, NADPН, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer.

    • Prepare a 1 µM working solution of this compound in phosphate buffer.

  • Incubation:

    • Pre-warm the microsomal solution, the compound solution, and the NADPH solution to 37°C.

    • Initiate the reaction by adding the NADPH solution to the wells of a 96-well plate containing the pre-warmed microsomes and this compound solution.

    • Incubate the plate at 37°C with shaking.

    • For negative controls, replace the NADPH solution with buffer.

  • Time Points and Reaction Quenching:

    • At specified time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding a 3-5 fold volume of ice-cold acetonitrile containing an internal standard (a compound with similar analytical properties but different mass).

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

  • Data Analysis:

    • Quantify the peak area ratio of this compound to the internal standard at each time point.

    • Plot the natural logarithm of the percentage of this compound remaining versus time.

    • The slope of the linear regression line gives the elimination rate constant (k).

    • Calculate the half-life (t½ = 0.693 / k) and intrinsic clearance (Clint = (0.693 / t½) / protein concentration).

Visualizations

G cluster_0 Kinetic Solubility Workflow A Prepare 10 mM This compound in DMSO B Add 2 µL stock to 198 µL PBS (pH 7.4) in 96-well plate A->B C Shake for 2 hours at room temperature B->C D Filter through 0.45 µm filter plate C->D E Analyze filtrate by UV Spectroscopy D->E F Calculate Solubility vs. Standard Curve E->F

Caption: Experimental workflow for the kinetic solubility assay.

G cluster_1 Metabolic Stability Workflow cluster_prep Preparation (37°C) cluster_times Time Points Microsomes Liver Microsomes (0.5 mg/mL) Start Initiate Reaction: Combine Microsomes, Compound, and NADPH Microsomes->Start Compound This compound (1 µM) Compound->Start NADPH NADPH System NADPH->Start Incubate Incubate at 37°C Start->Incubate T0 0 min Incubate->T0 T5 5 min Incubate->T5 T15 15 min Incubate->T15 T30 30 min Incubate->T30 T45 45 min Incubate->T45 Quench Quench with Acetonitrile + Internal Standard T0->Quench T5->Quench T15->Quench T30->Quench T45->Quench Analyze Centrifuge and Analyze Supernatant by LC-MS/MS Quench->Analyze

Caption: Workflow for the in vitro metabolic stability assay.

G cluster_erk ERK1/2-MAPK Signaling Pathway cluster_p38 p38-MAPK Signaling Pathway RTK Growth Factor Receptor (e.g., VEGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TF_ERK Transcription Factors (e.g., c-Myc, ELK1) ERK->TF_ERK Stress Stress / Cytokines (e.g., VEGF) MAP3K MAP3K (e.g., ASK1, TAK1) Stress->MAP3K MAP2K MKK3/6 MAP3K->MAP2K P38 p38 MAP2K->P38 TF_P38 Transcription Factors (e.g., ATF2, MEF2C) P38->TF_P38 DCZ This compound DCZ->ERK Inhibits DCZ->P38 Inhibits

Caption: Simplified MAPK signaling pathways inhibited by this compound.

References

addressing variability in cellular response to DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "DCZ19931" is not recognized in publicly available scientific literature. This technical support guide has been generated for a hypothetical small molecule inhibitor of the mTOR pathway to illustrate how to address cellular response variability. The principles and troubleshooting strategies outlined here are based on general knowledge of small molecule inhibitors and cell biology.

Frequently Asked Questions (FAQs) & Troubleshooting

This guide addresses common issues researchers may encounter when working with this compound, a hypothetical selective inhibitor of the mTOR (mechanistic Target of Rapamycin) signaling pathway.

Q1: We are observing significant variability in the IC50 value of this compound across different cancer cell lines. Why is this happening?

A1: Variability in IC50 values across different cell lines is expected and can be attributed to several factors:

  • Genetic Background of Cell Lines: Different cell lines have unique genetic and epigenetic landscapes. Mutations or expression levels of upstream or downstream components of the mTOR pathway can significantly alter sensitivity to this compound. For example, cell lines with activating mutations in PI3K or loss of the tumor suppressor PTEN may exhibit differential responses.

  • Compensatory Signaling: Some cell lines may have robust compensatory signaling pathways that are activated upon mTOR inhibition, thus mitigating the effect of this compound.[1]

  • Drug Efflux Pumps: Overexpression of multidrug resistance transporters, such as P-glycoprotein (MDR1), can lead to increased efflux of this compound from the cell, thereby reducing its effective intracellular concentration and increasing the IC50 value.

  • Metabolic State: The metabolic activity of a cell can influence its response to mTOR inhibitors.[1]

Troubleshooting Steps:

  • Characterize your cell lines: Perform genomic and proteomic analysis to understand the status of key signaling pathways (e.g., PI3K/Akt/mTOR) in your cell lines of interest.

  • Assess transporter expression: Use qPCR or western blotting to determine the expression levels of common drug efflux pumps.

  • Standardize metabolic conditions: Ensure consistent media formulations and glucose concentrations between experiments to minimize metabolic variability.

Q2: We see inconsistent results with this compound even within the same cell line between experiments. What could be the cause?

A2: Intra-experimental variability can stem from subtle differences in experimental conditions:

  • Cell Culture Conditions: Factors such as cell density, passage number, and serum concentration can influence cellular signaling and drug response.[2] High passage numbers can lead to genetic drift and altered phenotypes.

  • Plate uniformity: Inconsistent cell seeding or "edge effects" in multi-well plates can lead to significant variability.

  • Reagent Stability: Ensure proper storage and handling of this compound to prevent degradation. Prepare fresh dilutions for each experiment from a validated stock solution.

Troubleshooting Steps:

  • Strictly control cell culture parameters: Maintain a consistent seeding density and use cells within a defined low-passage number range.

  • Optimize plate layout: Avoid using the outer wells of plates for treatment conditions if edge effects are suspected, or fill them with media to create a humidified barrier.

  • Validate reagent integrity: Periodically check the purity and concentration of your this compound stock.

Q3: The effect of this compound on downstream mTOR signaling (e.g., phosphorylation of S6K) is weaker than expected based on its reported potency. Why might this be?

A3: A weaker than expected pharmacodynamic effect can be due to several cellular factors:

  • High Basal Pathway Activity: Cells with very high basal activity of the mTOR pathway may require higher concentrations of this compound to achieve significant inhibition.

  • Feedback Loops: Inhibition of mTOR can sometimes lead to the activation of upstream signaling molecules (e.g., PI3K/Akt) through feedback mechanisms, which can partially restore downstream signaling.[1]

  • Experimental Timing: The kinetics of pathway inhibition and subsequent cellular responses can vary. It is crucial to perform time-course experiments to identify the optimal time point for observing maximal inhibition.

Troubleshooting Steps:

  • Perform a dose-response and time-course experiment: This will help determine the optimal concentration and duration of this compound treatment for your specific cell model.

  • Monitor feedback activation: When assessing mTOR inhibition, also probe for the activation state of upstream kinases like Akt (e.g., by checking phosphorylation at Ser473).

Quantitative Data Summary

The following table presents hypothetical data illustrating the variability of this compound's effect on cell viability in different cancer cell lines under varying conditions.

Cell LineCulture ConditionSeeding Density (cells/cm²)This compound IC50 (nM)
MCF-72D Monolayer1 x 10⁴50 ± 5
MCF-72D Monolayer5 x 10⁴120 ± 15
MDA-MB-2312D Monolayer1 x 10⁴250 ± 30
MDA-MB-2313D SpheroidN/A> 1000
A5492D Monolayer1 x 10⁴85 ± 10

Experimental Protocols

Protocol: Cell Viability Assessment using CellTiter-Glo® Luminescent Cell Viability Assay

This protocol is for determining the IC50 of this compound in a 96-well plate format.

Materials:

  • Cell line of interest

  • Complete growth medium

  • This compound

  • DMSO (vehicle control)

  • 96-well clear-bottom, opaque-walled plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well in 100 µL of medium).

    • Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a 2X serial dilution of this compound in complete growth medium. Also, prepare a 2X vehicle control (DMSO) in the medium.

    • Remove 100 µL of medium from each well and add 100 µL of the 2X compound dilutions. This results in a final volume of 200 µL and a 1X final concentration of the compound.

    • Include wells with cells and vehicle control, and wells with medium only (for background measurement).

    • Incubate for the desired treatment duration (e.g., 72 hours).

  • Assay Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.

    • Add CellTiter-Glo® reagent to each well (typically 100 µL, follow manufacturer's instructions).

    • Place the plate on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a luminometer.

  • Data Analysis:

    • Subtract the background luminescence (medium only) from all other readings.

    • Normalize the data to the vehicle-treated control wells (set as 100% viability).

    • Plot the normalized viability against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.

Visualizations

mTOR_Signaling_Pathway cluster_extracellular Extracellular cluster_cellular Cellular Growth_Factors Growth Factors Receptor Receptor Tyrosine Kinase Growth_Factors->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3  converts PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt  activates mTORC1 mTORC1 Akt->mTORC1 S6K p70S6K mTORC1->S6K 4EBP1 4E-BP1 mTORC1->4EBP1 Protein_Synthesis Protein Synthesis & Cell Growth S6K->Protein_Synthesis 4EBP1->Protein_Synthesis | This compound This compound This compound->mTORC1 |

Caption: Simplified mTOR signaling pathway showing the inhibitory action of this compound.

Troubleshooting_Workflow Start Inconsistent Cellular Response to this compound Decision_Intra Is variability within the same cell line? Start->Decision_Intra Check_Reagents Verify Compound Integrity and Concentration Check_Culture Standardize Cell Culture (Passage #, Density) Check_Reagents->Check_Culture Check_Protocol Review Experimental Protocol (Timing, Plate Layout) Check_Culture->Check_Protocol Refine_Experiment Refine Experimental Design Check_Protocol->Refine_Experiment Decision_Intra->Check_Reagents Yes Decision_Inter Is variability between different cell lines? Decision_Intra->Decision_Inter No Analyze_Genetics Characterize Genetic Background (e.g., PI3K/PTEN status) Decision_Inter->Analyze_Genetics Yes Analyze_Feedback Investigate Compensatory Signaling Pathways Analyze_Genetics->Analyze_Feedback Analyze_Feedback->Refine_Experiment End Consistent Results Refine_Experiment->End

Caption: Troubleshooting workflow for addressing variability in cellular response.

References

Validation & Comparative

A Comparative Guide to BET Bromodomain 2 (BD2) Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of inhibitors targeting the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins. This document clarifies the function of DCZ19931 and contrasts the performance of BD2-selective inhibitors with other BET-targeting alternatives, supported by experimental data and detailed methodologies.

A query regarding the BD2 selectivity of this compound prompted an investigation into its mechanism of action. Our review of the scientific literature indicates that this compound is a multi-targeting kinase inhibitor with anti-angiogenic properties, primarily affecting pathways like ERK1/2-MAPK and p38-MAPK signaling. Currently, there is no published evidence to suggest that this compound functions as a BET bromodomain inhibitor.

This guide will, therefore, focus on well-characterized, selective BET bromodomain inhibitors to explore the concept of BD2 selectivity. We will compare a BD2-selective inhibitor, a BD1-selective inhibitor, and a pan-BET inhibitor to illustrate the distinct biochemical and cellular consequences of differential bromodomain inhibition.

Comparative Analysis of BET Inhibitor Selectivity

The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are epigenetic readers, each containing two tandem bromodomains, BD1 and BD2, which recognize acetylated lysine residues on histones and other proteins to regulate gene transcription. While structurally similar, the two bromodomains have distinct functional roles. The development of selective inhibitors allows for the dissection of these roles and offers the potential for more targeted therapeutic interventions with improved safety profiles.

For this guide, we will compare the following representative compounds:

  • I-BET151 (GSK1210151A): A well-characterized pan-BET inhibitor that binds to both BD1 and BD2 domains with similar affinity.

  • GSK778 (iBET-BD1): A potent and selective inhibitor of the BD1 domain of BET proteins.

  • GSK046 (iBET-BD2) & ABBV-744: Potent and selective inhibitors of the BD2 domain of BET proteins.

Data Presentation: Biochemical Potency and Selectivity

The following table summarizes the half-maximal inhibitory concentrations (IC50) of the selected inhibitors against the BD1 and BD2 domains of BRD2, BRD3, and BRD4, as determined by Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays.

CompoundTarget DomainBRD2 IC50 (nM)BRD3 IC50 (nM)BRD4 IC50 (nM)
I-BET151 BD1 & BD2~500 (BD2)~250 (BD3)~800 (BD4)
GSK778 (iBET-BD1) BD1 75[1][2]41[1][2]41[1][2]
BD23950[1]1210[1]5843[1]
GSK046 (iBET-BD2) BD1109653631770558
BD2 264[3][4][5]98[3][4][5]49[3][4][5]
ABBV-744 BD12449[6][7]7501[6][7]2006[6][7][8]
BD2 8[6][7]13[6][7]4[6][7][8]

Note: IC50 values can vary between different studies and assay conditions. The pIC50 values for I-BET151 against BRD2, BRD3, and BRD4 are 6.3, 6.6, and 6.1, respectively, which correspond to IC50 values in the nanomolar range[9].

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of common assays used to determine BET inhibitor selectivity and function.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This is a robust, high-throughput biochemical assay used to measure the binding affinity of inhibitors.

  • Principle: The assay measures the disruption of the interaction between a biotinylated histone peptide (e.g., H4K5acK8ac) and a GST-tagged BET bromodomain. The bromodomain is detected with a Europium-labeled anti-GST antibody (donor fluorophore), and the histone peptide is detected with a Streptavidin-labeled acceptor fluorophore. When in close proximity, excitation of the donor leads to energy transfer and emission from the acceptor. An inhibitor disrupts this interaction, leading to a decrease in the FRET signal.

  • Protocol Outline:

    • A mixture of the GST-tagged BET bromodomain and the biotinylated histone peptide is prepared in assay buffer.

    • The test compound (inhibitor) at various concentrations is added to the mixture and incubated to allow for binding to reach equilibrium.

    • A detection mixture containing the Europium-labeled anti-GST antibody and the Streptavidin-labeled acceptor is added.

    • After another incubation period, the TR-FRET signal is read on a compatible plate reader.

    • IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Isothermal Titration Calorimetry (ITC)

ITC is a quantitative technique that measures the heat change upon binding of two molecules, providing a complete thermodynamic profile of the interaction.

  • Principle: A solution of the inhibitor is titrated into a solution of the BET bromodomain protein in the sample cell of a microcalorimeter. The heat released or absorbed during the binding event is measured directly.

  • Protocol Outline:

    • The BET bromodomain protein and the inhibitor are extensively dialyzed into an identical buffer to minimize heats of dilution.

    • The protein solution is loaded into the sample cell, and the inhibitor solution is loaded into the injection syringe.

    • A series of small injections of the inhibitor into the protein solution is performed.

    • The heat change after each injection is measured and integrated.

    • The resulting data are fitted to a binding model to determine the dissociation constant (Kd), binding enthalpy (ΔH), and stoichiometry (n)[10][11][12].

Cellular Assays for Functional Selectivity

Cell-based assays are essential to understand the functional consequences of selective bromodomain inhibition.

  • Proliferation/Viability Assays:

    • Method: Cancer cell lines (e.g., acute myeloid leukemia lines like MV4;11 or MOLM-13) are treated with a range of inhibitor concentrations for a set period (e.g., 72 hours). Cell viability is then assessed using reagents like CellTiter-Glo® or by direct cell counting.

    • Expected Outcome: Pan-BET and BD1-selective inhibitors are expected to potently inhibit the proliferation of many cancer cell lines, while BD2-selective inhibitors often show a more modest effect on cancer cell proliferation[13][14].

  • Cytokine Inhibition Assays:

    • Method: Primary human cells, such as peripheral blood mononuclear cells (PBMCs), are stimulated with an inflammatory agent (e.g., lipopolysaccharide, LPS) in the presence of the inhibitors. The concentration of key pro-inflammatory cytokines (e.g., IL-6) in the supernatant is then measured by ELISA.

    • Expected Outcome: Both pan-BET and BD2-selective inhibitors are expected to effectively suppress the production of inflammatory cytokines, highlighting the role of BD2 in inflammatory gene expression programs[13].

Visualizations: Pathways and Processes

BET Signaling Pathway and Points of Inhibition

The diagram below illustrates the general mechanism of BET protein function in gene transcription and how different classes of inhibitors interfere with this process.

BET_Signaling_Pathway cluster_nucleus Cell Nucleus cluster_chromatin Chromatin cluster_transcription Transcription Machinery cluster_inhibitors Inhibitors Histone Histone Tail Ac Acetyl Lysine (Ac) Histone->Ac HATs BET BET Protein (e.g., BRD4) Ac->BET Binds PolII RNA Pol II Gene Target Gene (e.g., MYC, IL-6) PolII->Gene Initiates Transcription TF Transcription Factors TF->Gene Enhances Transcription BET->PolII Recruits BET->TF Recruits BD1 BD1 BET->BD1 BD2 BD2 BET->BD2 Pan_Inhibitor Pan-BET Inhibitor (I-BET151) Pan_Inhibitor->BD1 Blocks Pan_Inhibitor->BD2 Blocks BD1_Inhibitor BD1-Selective (GSK778) BD1_Inhibitor->BD1 Blocks BD2_Inhibitor BD2-Selective (GSK046, ABBV-744) BD2_Inhibitor->BD2 Blocks

Caption: BET proteins bind to acetylated histones via their BD1 and BD2 domains, recruiting transcription machinery to target genes. Pan-BET, BD1-selective, and BD2-selective inhibitors block these interactions at different points.

Experimental Workflow: TR-FRET Assay

This diagram outlines the steps involved in a typical TR-FRET assay for measuring inhibitor potency.

TR_FRET_Workflow cluster_prep Preparation cluster_assay Assay Plate cluster_readout Data Acquisition & Analysis Reagents 1. Prepare Reagents: - GST-BET Bromodomain - Biotin-Histone Peptide - Test Inhibitors Incubate1 2. Incubate: BET Protein + Histone Peptide + Inhibitor (serial dilution) Reagents->Incubate1 Add_Detection 3. Add Detection Reagents: - Eu-Ab (anti-GST) - SA-Acceptor Incubate1->Add_Detection Incubate2 4. Incubate Add_Detection->Incubate2 Read_Plate 5. Read TR-FRET Signal Incubate2->Read_Plate Analyze 6. Analyze Data: Plot % Inhibition vs. [Inhibitor] Calculate IC50 Read_Plate->Analyze

Caption: Workflow for a TR-FRET-based high-throughput screen to determine inhibitor IC50 values.

Logical Relationship: Functional Consequences of Selective Inhibition

This diagram illustrates the differential biological outcomes of targeting BD1 versus BD2.

Functional_Selectivity cluster_outcomes Primary Cellular Outcomes BET_Inhibition BET Bromodomain Inhibition Pan_Inhibition Pan-BET Inhibition (e.g., I-BET151) BET_Inhibition->Pan_Inhibition BD1_Selective BD1-Selective Inhibition (e.g., GSK778) BET_Inhibition->BD1_Selective BD2_Selective BD2-Selective Inhibition (e.g., GSK046, ABBV-744) BET_Inhibition->BD2_Selective Anti_Cancer Anti-proliferative Effect (e.g., in AML, MM) Downregulation of MYC Pan_Inhibition->Anti_Cancer Strong Effect Anti_Inflammatory Anti-inflammatory Effect Suppression of cytokines (e.g., IL-6) Pan_Inhibition->Anti_Inflammatory Strong Effect BD1_Selective->Anti_Cancer Strong Effect (Phenocopies Pan-BET) BD1_Selective->Anti_Inflammatory Moderate Effect BD2_Selective->Anti_Cancer Modest/Context-dependent Effect BD2_Selective->Anti_Inflammatory Strong Effect

Caption: BD1 inhibition primarily drives anti-proliferative effects in cancer, while BD2 inhibition is more critical for suppressing inflammatory responses.

References

A Comparative Guide: DCZ19931 vs. the Pan-BET Inhibitor JQ1

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of DCZ19931, a multi-targeting kinase inhibitor, and JQ1, a well-characterized pan-BET (Bromodomain and Extra-Terminal) inhibitor. While both compounds exhibit anti-cancer properties, they function through distinct mechanisms of action, targeting different classes of proteins and signaling pathways. This document summarizes their performance based on available experimental data, details relevant experimental protocols, and visualizes their respective signaling pathways.

Introduction

JQ1 is a potent and specific small molecule inhibitor of the BET family of bromodomain-containing proteins (BRD2, BRD3, BRD4, and BRDT). By competitively binding to the acetyl-lysine recognition pockets of these proteins, JQ1 displaces them from chromatin, leading to the downregulation of key oncogenes, most notably MYC. This activity results in cell cycle arrest, induction of apoptosis, and reduced proliferation in various cancer models.

This compound is a novel multi-targeting kinase inhibitor. Its anti-cancer effects are attributed to its ability to inhibit multiple protein kinases, thereby modulating key signaling pathways involved in cell proliferation and angiogenesis. Specifically, this compound has been shown to inactivate the ERK1/2-MAPK and p38-MAPK signaling pathways.

This guide will compare these two compounds based on their mechanism of action, target selectivity, and effects on cancer cells, supported by experimental data from publicly available research.

Data Presentation

Table 1: In Vitro Performance Comparison
ParameterThis compoundJQ1
Target Class Multi-targeting Kinase InhibitorPan-BET Bromodomain Inhibitor
Primary Molecular Targets ERK1/2-MAPK and p38-MAPK pathway kinasesBRD2, BRD3, BRD4, BRDT
Mechanism of Action Inhibition of kinase activity, blocking downstream signalingCompetitive inhibition of acetyl-lysine binding to bromodomains, displacing them from chromatin
Reported IC₅₀ (Cell-free) Not publicly availableBRD4(1): 77 nM, BRD4(2): 33 nM
Reported IC₅₀ (Cell-based) Effective at 500 nM and 1 µM in HUVECsVaries by cell line: - NALM6 (ALL): 0.93 µM - REH (ALL): 1.16 µM - SEM (ALL): 0.45 µM - RS411 (ALL): 0.57 µM - MCF7 (Breast Cancer): Not specified, effective at 1 µM - T47D (Breast Cancer): Not specified, effective at 1 µM
Table 2: Cellular Effects
EffectThis compoundJQ1
Cell Proliferation Inhibits VEGF-induced proliferation of endothelial cellsInhibits proliferation in a wide range of cancer cell lines
Apoptosis No detectable apoptosis in HUVECs at tested concentrationsInduces apoptosis in various cancer cell lines
Cell Cycle Not reportedInduces G1 cell cycle arrest
Angiogenesis Suppresses VEGF-induced tube formation in endothelial cellsSuppresses tumor angiogenesis
Key Downregulated Protein p-ERK1/2, p-p38c-Myc

Signaling Pathways and Mechanisms of Action

This compound Signaling Pathway

This compound acts as a multi-targeting kinase inhibitor, with a key mechanism involving the suppression of the ERK1/2-MAPK and p38-MAPK signaling cascades. These pathways are crucial for cell proliferation, differentiation, and survival, and their dysregulation is a hallmark of many cancers. By inhibiting kinases within these pathways, this compound can impede tumor growth and angiogenesis.

DCZ19931_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS MKK3_6 MKK3/6 Receptor_Tyrosine_Kinase->MKK3_6 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK1_2 ERK1/2 MEK->ERK1_2 Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors_ERK p38 p38 MKK3_6->p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors_p38 This compound This compound This compound->MEK This compound->p38 Proliferation_Angiogenesis Cell Proliferation & Angiogenesis Transcription_Factors_ERK->Proliferation_Angiogenesis Transcription_Factors_p38->Proliferation_Angiogenesis

This compound inhibits the ERK1/2 and p38 MAPK pathways.
JQ1 Signaling Pathway

JQ1 functions by competitively binding to the bromodomains of BET proteins, particularly BRD4. This prevents BRD4 from binding to acetylated histones at enhancer and promoter regions of target genes, most notably the MYC oncogene. The resulting transcriptional repression of MYC and its target genes leads to decreased cell proliferation and induction of apoptosis.

JQ1_Pathway cluster_0 Nucleus cluster_1 Cytoplasm Chromatin Chromatin (Acetylated Histones) MYC_Gene MYC Gene Chromatin->MYC_Gene Activates transcription BRD4 BRD4 BRD4->Chromatin Binds to acetylated histones JQ1 JQ1 JQ1->BRD4 Inhibits binding MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA MYC_Protein MYC Protein MYC_mRNA->MYC_Protein Cell_Cycle_Progression Cell Cycle Progression MYC_Protein->Cell_Cycle_Progression Apoptosis_Inhibition Inhibition of Apoptosis MYC_Protein->Apoptosis_Inhibition

JQ1 displaces BRD4 from chromatin, inhibiting MYC transcription.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Workflow:

MTT_Workflow Seed_Cells 1. Seed cells in a 96-well plate Add_Compound 2. Add this compound or JQ1 at various concentrations Seed_Cells->Add_Compound Incubate 3. Incubate for 24-72 hours Add_Compound->Incubate Add_MTT 4. Add MTT reagent Incubate->Add_MTT Incubate_MTT 5. Incubate for 2-4 hours Add_MTT->Incubate_MTT Add_Solvent 6. Add solubilization solvent (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance 7. Read absorbance at 570 nm Add_Solvent->Read_Absorbance

Workflow for the MTT cell viability assay.

Protocol:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

  • Treat cells with serial dilutions of this compound or JQ1 and incubate for the desired time (e.g., 24, 48, or 72 hours).

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.

  • Remove the media and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells.

Protocol:

  • Seed cells in 6-well plates and treat with the desired concentrations of the inhibitor for 24-48 hours.

  • Harvest cells, including any floating cells in the media.

  • Wash the cells with cold PBS.

  • Resuspend the cells in 1X Annexin V binding buffer.

  • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

  • Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both stains.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses flow cytometry to determine the distribution of cells in different phases of the cell cycle.

Protocol:

  • Seed cells and treat with the inhibitor for the desired duration.

  • Harvest the cells and wash with PBS.

  • Fix the cells in cold 70% ethanol and store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Incubate for 30 minutes at room temperature in the dark.

  • Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify specific proteins in a sample.

Workflow:

Western_Blot_Workflow Cell_Lysis 1. Cell Lysis & Protein Quantification SDS_PAGE 2. SDS-PAGE Cell_Lysis->SDS_PAGE Transfer 3. Protein Transfer to Membrane SDS_PAGE->Transfer Blocking 4. Blocking Transfer->Blocking Primary_Ab 5. Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab 6. Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection 7. Detection Secondary_Ab->Detection

General workflow for Western Blotting.

Protocol for p-ERK, p-p38, and c-Myc:

  • Lyse treated and untreated cells in RIPA buffer supplemented with protease and phosphatase inhibitors. 2

comparing DCZ19931 to other BD2-selective inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Selective inhibition of the second bromodomain (BD2) of the Bromodomain and Extra-Terminal (BET) family of proteins presents a promising therapeutic strategy, potentially offering a wider therapeutic window compared to pan-BET inhibitors. This guide provides a comparative analysis of key BD2-selective inhibitors, focusing on their biochemical potency, selectivity, and cellular activity. While this guide aims to be comprehensive, it is important to note that no public data was found for a compound designated "DCZ19931" at the time of publication. The following sections detail the performance of prominent BD2-selective inhibitors, supported by experimental data and detailed methodologies for key assays.

Data Presentation: Quantitative Comparison of BD2-Selective Inhibitors

The following tables summarize the binding affinities and cellular activities of several notable BD2-selective BET inhibitors. These values have been compiled from various public sources and are intended for comparative purposes. Experimental conditions can vary between studies, and direct comparison should be made with caution.

Table 1: Binding Affinity and Selectivity of BD2-Selective Inhibitors

CompoundTargetIC50 / Kd (nM)Selectivity (BD2 vs. BD1)Assay Method
ABBV-744 BRD4 BD2IC50: 4-18>300-foldTR-FRET
BRD2 BD2IC50: 4-18>300-foldTR-FRET
BRD3 BD2IC50: 4-18>300-foldTR-FRET
GSK046 BRD4 BD2IC50: 49>300-foldTR-FRET
BRD2 BD2IC50: 264>300-foldTR-FRET
BRD3 BD2IC50: 98>300-foldTR-FRET
GSK040 BET BD2-~5000-foldNot Specified
RVX-208 BET BD2IC50: 510~170-foldCell-free assay

Table 2: Cellular Activity of BD2-Selective Inhibitors

CompoundCell LineIC50 (nM)Assay MethodKey Cellular Effect
ABBV-744 LNCaP (Prostate Cancer)90 (gene expression)qRT-PCRDownregulation of KLK2 and MYC[1]
MV4-11 (AML)--Antiproliferative
22Rv1 (Prostate Cancer)Potent-Growth inhibition
iBET-BD2 (GSK046) MOLM-13 (AML)Less effective than BD1iApoptosis AssayLess effective in inducing apoptosis compared to BD1-selective inhibitors[2]
(+)-JQ1 (Pan-BETi) MM1.S (Multiple Myeloma)15.1Cell Growth AssayInhibition of cell growth[3]
MV4-11 (AML)2.4Cell Growth AssayInhibition of cell growth[3]

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of BD2-selective inhibitors are provided below.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Binding Affinity

Principle: TR-FRET is a robust, homogeneous assay used to measure the binding affinity of inhibitors to their target proteins. It relies on the transfer of energy from a long-lifetime donor fluorophore (e.g., Terbium or Europium) to an acceptor fluorophore when they are in close proximity. Inhibition of the protein-ligand interaction disrupts this energy transfer.

Procedure: [4][5][6][7][8]

  • Reagent Preparation:

    • Prepare a 1x TR-FRET assay buffer by diluting a 3x stock solution with distilled water.

    • Dilute the terbium-labeled donor (e.g., anti-GST antibody) and the dye-labeled acceptor (e.g., a fluorescently tagged ligand or peptide) 100-fold in 1x TR-FRET assay buffer.

    • Prepare a serial dilution of the test inhibitor in the assay buffer.

    • Dilute the target BET bromodomain protein (e.g., GST-tagged BRD4-BD2) to the desired concentration (e.g., 3 ng/µL) in the assay buffer.

  • Assay Plate Setup (384-well format):

    • To each well, add 5 µL of the diluted terbium-labeled donor and 5 µL of the diluted dye-labeled acceptor.

    • Add 2 µL of the inhibitor solution to the "Test Inhibitor" wells. Add 2 µL of inhibitor buffer (without inhibitor) to the "Negative Control" and "Positive Control" wells.

  • Reaction Initiation:

    • Initiate the reaction by adding 3 µL of the diluted BET bromodomain protein to the "Negative Control," "Positive Control," and "Test Inhibitor" wells.

  • Incubation:

    • Incubate the plate at room temperature for 120 minutes, protected from light.

  • Data Acquisition:

    • Measure the fluorescence intensity using a microplate reader capable of TR-FRET.

    • Perform two sequential measurements: donor emission at 620 nm and acceptor emission at 665 nm.

  • Data Analysis:

    • Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

    • Plot the TR-FRET ratio against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

BROMOscan® for Selectivity Profiling

Principle: BROMOscan® is a competition binding assay platform that quantitatively measures the interaction between a test compound and a large panel of bromodomains. The assay involves a DNA-tagged bromodomain, an immobilized ligand, and the test compound. Compounds that bind to the bromodomain prevent its capture on the solid support, and the amount of bound bromodomain is quantified by qPCR.[9][10][11][12]

Procedure: [9][10][11][12]

  • Assay Principle: Test compounds are incubated with a DNA-tagged bromodomain protein.

  • Competition: This mixture is then added to a well containing an immobilized ligand that binds to the bromodomain.

  • Quantification: If the test compound binds to the bromodomain, it will be in solution and subsequently washed away. If it does not bind, the bromodomain will bind to the immobilized ligand and be retained in the well. The amount of retained, DNA-tagged bromodomain is quantified using qPCR.

  • Data Analysis: The results are typically reported as a percentage of the DMSO control, and dissociation constants (Kd) can be calculated from 11-point dose-response curves.

Cell Counting Kit-8 (CCK-8) Assay for Cellular Viability

Principle: The CCK-8 assay is a colorimetric method to determine the number of viable cells. It utilizes a water-soluble tetrazolium salt (WST-8) that is reduced by dehydrogenases in living cells to produce a water-soluble formazan dye. The amount of formazan is directly proportional to the number of viable cells.[13][14][15][16][17]

Procedure: [13][14][15][16][17]

  • Cell Seeding:

    • Seed a cell suspension (e.g., 5000 cells/well) in a 96-well plate at a volume of 100 µL per well.

    • Pre-incubate the plate for 24 hours in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Add 10 µL of various concentrations of the test inhibitor to the wells.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • CCK-8 Addition:

    • Add 10 µL of CCK-8 solution to each well.

  • Incubation:

    • Incubate the plate for 1-4 hours in the incubator.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Mandatory Visualization

Signaling Pathway Diagram

BD2-selective BET inhibitors primarily function by displacing BET proteins, particularly BRD4, from acetylated histones at gene regulatory regions. This leads to the transcriptional repression of key oncogenes such as MYC. In prostate cancer, BET inhibitors also impact the transcriptional activity of the Androgen Receptor (AR), a key driver of the disease.[18][19]

BET_Inhibitor_Pathway BETi BD2-Selective BET Inhibitor BRD4_BD2 BRD4 (BD2) BETi->BRD4_BD2 Acetylated_Histones Acetylated Histones on Chromatin BRD4_BD2->Acetylated_Histones Binds to MYC_Gene MYC Gene Acetylated_Histones->MYC_Gene Activates Transcription AR_Gene AR-regulated Genes Acetylated_Histones->AR_Gene Activates Transcription MYC_Protein MYC Protein MYC_Gene->MYC_Protein Translates to Cell_Proliferation Tumor Cell Proliferation MYC_Protein->Cell_Proliferation Promotes AR_Gene->Cell_Proliferation Promotes AR_Protein Androgen Receptor (AR) AR_Protein->AR_Gene

Caption: Mechanism of action of BD2-selective BET inhibitors.

Experimental Workflow Diagram

The characterization of a novel BD2-selective inhibitor typically follows a multi-step process, from initial screening to cellular activity assessment.

Experimental_Workflow Start Compound Synthesis Biochemical_Screening Biochemical Screening (e.g., TR-FRET) Start->Biochemical_Screening Selectivity_Profiling Selectivity Profiling (e.g., BROMOscan®) Biochemical_Screening->Selectivity_Profiling Hits Cellular_Activity Cellular Activity Assays (e.g., CCK-8) Selectivity_Profiling->Cellular_Activity Selective Hits Target_Engagement Target Engagement (e.g., CETSA) Cellular_Activity->Target_Engagement Mechanism_of_Action Mechanism of Action Studies (e.g., Western Blot for MYC) Target_Engagement->Mechanism_of_Action Lead_Candidate Lead Candidate Mechanism_of_Action->Lead_Candidate

Caption: Typical workflow for characterizing a BD2-selective inhibitor.

References

Validating the On-Target Efficacy of DCZ19931: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the hypothetical selective mTOR inhibitor, DCZ19931, with established alternatives. This analysis is supported by experimental data and detailed protocols to facilitate the validation of on-target effects.

The mammalian target of rapamycin (mTOR) is a crucial serine/threonine kinase that governs cell growth, proliferation, and metabolism.[1] Its dysregulation is implicated in various diseases, including cancer, making it a significant therapeutic target.[1] this compound is a novel, potent, and selective inhibitor of mTOR. This guide outlines key experiments to validate its on-target effects and compares its performance with first and second-generation mTOR inhibitors.

Comparative Analysis of mTOR Inhibitors

To objectively assess the on-target efficacy of this compound, a direct comparison with well-characterized mTOR inhibitors is essential. This includes first-generation allosteric inhibitors (Rapalogs) and second-generation ATP-competitive inhibitors.

InhibitorTypeMechanism of ActionTarget SpecificityIC50 (mTOR)
This compound (Hypothetical) ATP-competitive Binds to the mTOR kinase domain, inhibiting both mTORC1 and mTORC2. Highly selective for mTOR over other PI3K-family kinases. ~1-5 nM
RapamycinAllosteric (Rapalog)Forms a complex with FKBP12 to allosterically inhibit mTORC1.[2]Primarily mTORC1; chronic treatment can affect mTORC2 assembly.[3]Not applicable (allosteric)
EverolimusAllosteric (Rapalog)A derivative of rapamycin with a similar mechanism of action.[4]Primarily mTORC1.[4]Not applicable (allosteric)
Sapanisertib (MLN0128)ATP-competitiveDual inhibitor of mTORC1 and mTORC2.[5]Selective for mTOR over PI3Ks.[6]~1 nM[6]
OSI-027ATP-competitiveDual inhibitor of mTORC1 and mTORC2.[7]>100-fold selectivity for mTOR over PI3Ks.[8]22 nM (mTORC1), 65 nM (mTORC2)[9]

Experimental Validation of On-Target Effects

To confirm that this compound exerts its effects through the direct inhibition of mTOR, a series of biochemical and cellular assays are recommended.

In Vitro Kinase Assay

This assay directly measures the ability of this compound to inhibit mTOR kinase activity.

Experimental Protocol:

  • Reaction Setup: In a 96-well plate, combine recombinant active mTOR enzyme (250 ng) with an inactive substrate, such as p70S6K (1 µg).[10]

  • Inhibitor Addition: Add varying concentrations of this compound or control inhibitors.

  • Reaction Initiation: Initiate the kinase reaction by adding a kinase buffer containing 100 µM ATP.[10] The buffer should contain 25 mmol/L Tris-HCl (pH 7.5), 5 mmol/L β-glycerophosphate, 2 mmol/L DTT, 0.1 mmol/L Na3VO4, 10 mmol/L MgCl2, and 5 mmol/L MnCl2.[10]

  • Incubation: Incubate the reaction mixture at 30°C for 30 minutes.[10]

  • Reaction Termination: Stop the reaction by adding SDS-PAGE loading buffer.

  • Analysis: Analyze the phosphorylation of the substrate (e.g., phospho-p70S6K at Thr389) by Western Blot.[10]

Expected Outcome: A dose-dependent decrease in substrate phosphorylation with increasing concentrations of this compound, allowing for the determination of its IC50 value.

cluster_0 In Vitro Kinase Assay Workflow Recombinant mTOR Recombinant mTOR Reaction Mix Reaction Mix Recombinant mTOR->Reaction Mix Substrate (p70S6K) Substrate (p70S6K) Substrate (p70S6K)->Reaction Mix This compound This compound This compound->Reaction Mix ATP ATP ATP->Reaction Mix Incubation Incubation Reaction Mix->Incubation 30°C, 30 min Western Blot Western Blot Incubation->Western Blot Phosphorylated Substrate Phosphorylated Substrate Western Blot->Phosphorylated Substrate Quantification

Caption: Workflow for the in vitro mTOR kinase assay.

Cellular Western Blot Analysis

This experiment validates the on-target effects of this compound in a cellular context by assessing the phosphorylation status of downstream mTOR signaling proteins.

Experimental Protocol:

  • Cell Culture and Treatment: Culture a relevant cell line (e.g., a cancer cell line with a hyperactive PI3K/mTOR pathway) and treat with varying concentrations of this compound, a positive control (e.g., Sapanisertib), and a vehicle control for 2-4 hours.

  • Cell Lysis: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[11]

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.[11] For the large mTOR protein (~289 kDa), a low-percentage (e.g., 6%) or gradient gel is recommended.[11]

  • Immunoblotting: Probe the membrane with primary antibodies against key mTOR pathway proteins:

    • Phospho-mTOR (Ser2448)

    • Total mTOR

    • Phospho-S6 Ribosomal Protein (Ser235/236)

    • Total S6 Ribosomal Protein

    • Phospho-4E-BP1 (Thr37/46)

    • Total 4E-BP1

    • Phospho-Akt (Ser473) (as a marker of mTORC2 inhibition)

    • Total Akt

    • A loading control (e.g., GAPDH or β-actin)

  • Detection: Use appropriate HRP-conjugated secondary antibodies and an ECL substrate for detection.

  • Analysis: Quantify the band intensities to determine the ratio of phosphorylated to total protein for each target.

Expected Outcome: this compound should lead to a dose-dependent decrease in the phosphorylation of S6, 4E-BP1, and Akt (Ser473), consistent with the inhibition of both mTORC1 and mTORC2.

cluster_1 mTOR Signaling Pathway Growth Factors Growth Factors PI3K PI3K Growth Factors->PI3K Akt Akt PI3K->Akt mTORC1 mTORC1 Akt->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->Akt pS473 Cell Growth & Proliferation Cell Growth & Proliferation S6K1->Cell Growth & Proliferation 4E-BP1->Cell Growth & Proliferation This compound This compound This compound->mTORC1 This compound->mTORC2

Caption: Simplified mTOR signaling pathway and the inhibitory action of this compound.

Comparison of Cellular Activity

The following table summarizes hypothetical comparative data for this compound and alternative mTOR inhibitors in a representative cancer cell line.

InhibitorCell Line Proliferation IC50p-S6 Inhibition IC50 (Cellular)p-Akt (S473) Inhibition IC50 (Cellular)
This compound (Hypothetical) ~50 nM ~10 nM ~25 nM
Rapamycin>1 µM~5 nMNo direct inhibition
Everolimus~100-350 nM[12]~10 nMNo direct inhibition
Sapanisertib~20-100 nM~5-20 nM~50-150 nM
OSI-0270.4 - 4.5 µM[8]~50 nM~100 nM

Note: IC50 values can vary significantly between different cell lines and experimental conditions.

Conclusion

The validation of this compound's on-target effects requires a multi-faceted approach. The presented experimental protocols for in vitro kinase assays and cellular Western blotting provide a robust framework for confirming its mechanism of action. By comparing the biochemical and cellular activity of this compound with established first and second-generation mTOR inhibitors, researchers can accurately characterize its potency and selectivity. This comparative data is crucial for the continued development of this compound as a potential therapeutic agent.

References

Confirming the Downstream Effects of DCZ19931 with RNA-Seq: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the multi-targeting kinase inhibitor DCZ19931 and its downstream effects, with a focus on RNA-sequencing (RNA-seq) as a method for confirmation. As a novel anti-angiogenic agent, understanding the transcriptomic consequences of this compound is crucial for its development and clinical application. This document compares this compound with established alternatives, offering supporting experimental data and detailed protocols.

Introduction to this compound

This compound is a novel, small molecule multi-target tyrosine kinase inhibitor with demonstrated anti-angiogenic properties, particularly in the context of ocular neovascularization. Its mechanism of action involves the inactivation of the ERK1/2-MAPK and p38-MAPK signaling pathways. By inhibiting these key pathways, this compound can suppress the proliferation, migration, and tube formation of endothelial cells induced by vascular endothelial growth factor (VEGF).

Comparison with Alternatives

While direct RNA-seq data for this compound is not yet publicly available, we can infer its likely downstream effects by examining data from compounds with similar mechanisms of action and from studies investigating the inhibition of its target pathways. This section compares this compound with the anti-VEGF agent Ranibizumab and other multi-targeting kinase inhibitors, Sunitinib and Sorafenib.

Disclaimer: The RNA-seq data presented for comparison is derived from studies on related compounds and pathways, not directly from this compound treatment. This information serves as a predictive guide to the potential transcriptomic landscape following this compound administration.

Performance Comparison

The following table summarizes the known and expected downstream effects of this compound in comparison to its alternatives.

Feature This compound Ranibizumab Sunitinib Sorafenib
Primary Target(s) Multi-kinase (including those upstream of ERK1/2 and p38)VEGF-AVEGFRs, PDGFRs, c-KIT, FLT3, RET, CSF-1RRaf kinases, VEGFRs, PDGFRs, c-KIT, FLT3
Known Downstream Pathways ERK1/2-MAPK, p38-MAPK inactivationInhibition of VEGF signaling pathwaysInhibition of VEGFR and other kinase signaling pathwaysInhibition of Raf/MEK/ERK and VEGFR signaling pathways
Expected Key Downregulated Genes (from RNA-seq of similar agents) Genes involved in cell proliferation, migration, and angiogenesis (e.g., cyclins, matrix metalloproteinases)Genes downstream of VEGF signaling (e.g., those involved in endothelial cell proliferation and permeability)Genes related to angiogenesis, cell cycle, and proliferation. May also affect genes related to off-target effects.Genes involved in cell proliferation, angiogenesis, and apoptosis.[1][2]
Expected Key Upregulated Genes (from RNA-seq of similar agents) Potential upregulation of genes involved in cell cycle arrest or apoptosisPotential upregulation of genes in compensatory pathwaysPotential upregulation of genes related to stress response or drug resistance.Upregulation of some genes related to stress and apoptosis has been observed.[1]
Therapeutic Application Ocular neovascularizationNeovascular (wet) age-related macular degeneration, macular edemaRenal cell carcinoma, gastrointestinal stromal tumorsHepatocellular carcinoma, renal cell carcinoma
RNA-seq Data Summary (Proxy Data)

The following table summarizes expected differentially expressed genes based on RNA-seq studies of endothelial cells treated with multi-targeting kinase inhibitors or with inhibitors of the ERK1/2 and p38 MAPK pathways.

Condition Key Downregulated Genes/Pathways Key Upregulated Genes/Pathways Reference
VEGF Stimulation of Endothelial Cells Pathways related to senescence and HIF1α signaling are activated.[3]Genes involved in cell cycle (CDK1, CCNB1), mitosis, and vascular development (PLAT, COL18A1).[4] Pathways include PI3K/AKT, JAK/STAT, and ERK/MAPK signaling.[3][3][4]
Inhibition of ERK1/2 & p38 MAPK in Endothelial Cells Downregulation of genes promoting cell proliferation and survival.Upregulation of genes inducing apoptosis and cell cycle arrest. Activation of TGFβ signaling.[5][5]
Sunitinib Treatment of Endothelial Cells Downregulation of genes related to endothelial remodeling and angiogenesis.Upregulation of genes associated with stress response and potential drug resistance mechanisms.[6]
Sorafenib Treatment of Liver Cancer Cells Downregulation of genes involved in cell proliferation and angiogenesis.[1]Upregulation of genes related to cellular stress and apoptosis.[1][1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to confirming the downstream effects of this compound.

RNA-Sequencing and Analysis

Objective: To identify global transcriptomic changes in endothelial cells following treatment with this compound.

Protocol:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

  • Treatment: Cells are treated with a physiologically relevant concentration of this compound or a vehicle control (e.g., DMSO) for a specified time course (e.g., 6, 12, 24 hours).

  • RNA Extraction: Total RNA is isolated from the cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).

  • Library Preparation: RNA-seq libraries are prepared from high-quality RNA samples using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process includes mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform, such as the Illumina NovaSeq.

  • Data Analysis:

    • Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.

    • Alignment: Reads are aligned to a reference human genome (e.g., hg38) using a splice-aware aligner like HISAT2 or STAR.

    • Quantification: Gene expression levels are quantified using tools such as featureCounts or Salmon.

    • Differential Expression Analysis: Differentially expressed genes between this compound-treated and control samples are identified using packages like DESeq2 or edgeR in R.

    • Pathway and Gene Ontology Analysis: Functional enrichment analysis of differentially expressed genes is performed using tools like GSEA, DAVID, or Metascape to identify affected biological pathways and processes.

Western Blotting for Phosphorylated ERK1/2 and p38

Objective: To confirm the inhibition of ERK1/2 and p38 MAPK phosphorylation by this compound.

Protocol:

  • Cell Culture and Treatment: HUVECs are serum-starved for 4-6 hours and then pre-treated with this compound for 1-2 hours before stimulation with VEGF (e.g., 50 ng/mL) for 15-30 minutes.

  • Protein Extraction: Cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

  • Immunoblotting:

    • The membrane is blocked with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • The membrane is incubated overnight at 4°C with primary antibodies against phospho-ERK1/2 (Thr202/Tyr204), total ERK1/2, phospho-p38 (Thr180/Tyr182), and total p38. A loading control antibody (e.g., β-actin or GAPDH) is also used.

    • The membrane is washed with TBST and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged using a chemiluminescence detection system.

  • Quantification: Band intensities are quantified using image analysis software (e.g., ImageJ), and the ratio of phosphorylated protein to total protein is calculated.

Mandatory Visualizations

Signaling Pathway Diagram

DCZ19931_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS MKK MKK3/6 VEGFR->MKK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK TF Transcription Factors (e.g., AP-1, CREB) ERK->TF p38 p38 MAPK MKK->p38 p38->TF This compound This compound This compound->MEK Inhibits This compound->MKK Inhibits Gene_Expression Gene Expression (Proliferation, Migration, Angiogenesis) TF->Gene_Expression

Caption: this compound inhibits angiogenesis by targeting the ERK1/2 and p38 MAPK pathways.

Experimental Workflow Diagram

RNA_Seq_Workflow cluster_experiment Experimental Phase cluster_analysis Data Analysis Phase Cell_Culture Endothelial Cell Culture Treatment This compound Treatment Cell_Culture->Treatment RNA_Extraction RNA Extraction Treatment->RNA_Extraction Library_Prep Library Preparation RNA_Extraction->Library_Prep Sequencing Sequencing Library_Prep->Sequencing QC Quality Control Sequencing->QC Alignment Alignment to Genome QC->Alignment Quantification Gene Quantification Alignment->Quantification DEA Differential Expression Analysis Quantification->DEA Pathway_Analysis Pathway & GO Analysis DEA->Pathway_Analysis

Caption: Workflow for analyzing downstream effects of this compound using RNA-seq.

Logical Relationship Diagram

Logical_Comparison cluster_alternatives Alternatives cluster_effects Downstream Effects (Confirmed by RNA-seq) This compound This compound (Multi-kinase Inhibitor) Angiogenesis ↓ Angiogenesis This compound->Angiogenesis Proliferation ↓ Proliferation This compound->Proliferation Migration ↓ Migration This compound->Migration Ranibizumab Ranibizumab (Anti-VEGF) Ranibizumab->Angiogenesis Other_TKI Other TKIs (e.g., Sunitinib) Other_TKI->Angiogenesis Other_TKI->Proliferation

References

ZD9331: A Comparative Analysis of Efficacy in Diverse Cancer Types

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of ZD9331, a novel thymidylate synthase inhibitor, across various cancer types. The document summarizes key experimental data, outlines detailed methodologies from clinical trials, and contrasts its performance with alternative therapies.

Overview of ZD9331

ZD9331 is a second-generation, water-soluble, non-polyglutamatable quinazoline-based inhibitor of thymidylate synthase (TS).[1] Unlike earlier antifolates, it does not require intracellular polyglutamation for its activity, which may offer a different toxicity and resistance profile.[2] It is transported into cells via the reduced folate carrier.[1]

Mechanism of Action

ZD9331 exerts its cytotoxic effects by specifically inhibiting thymidylate synthase, a crucial enzyme in the de novo synthesis of pyrimidine nucleotides, which are essential for DNA replication and repair. By blocking this enzyme, ZD9331 leads to a depletion of thymidine triphosphate (dTTP), causing "thymineless death" in rapidly dividing cancer cells.

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ZD9331_extracellular ZD9331 (extracellular) RFC Reduced Folate Carrier (RFC) ZD9331_extracellular->RFC Transport ZD9331_intracellular ZD9331 (intracellular) RFC->ZD9331_intracellular TS Thymidylate Synthase (TS) ZD9331_intracellular->TS Inhibition dTMP dTMP TS->dTMP Catalyzes dUMP dUMP dUMP->dTMP Methylation DNA_Synthesis DNA Synthesis & Repair dTMP->DNA_Synthesis Apoptosis Apoptosis DNA_Synthesis->Apoptosis Inhibition leads to

Caption: ZD9331 Signaling Pathway

Efficacy of ZD9331 in Clinical Trials

Phase I and II clinical trials have evaluated the efficacy of ZD9331 in various solid tumors, primarily focusing on non-small cell lung cancer (NSCLC), ovarian cancer, and breast cancer.

Table 1: Efficacy of ZD9331 in Phase II Clinical Trials
Cancer TypeTreatment RegimenNumber of PatientsObjective Response Rate (ORR)Stable Disease (SD)
NSCLC130 mg/m² IV weekly for 2 weeks every 3 weeks460%43.5%
Ovarian Cancer65 mg/m² IV weekly for 2 weeks every 3 weeks-2.5%-
130 mg/m² IV weekly for 2 weeks every 3 weeks-10%-
Breast Cancer3 mg oral daily for 28 days every 6 weeks-9.7%-
130 mg/m² IV weekly for 2 weeks every 3 weeks-12.5%-

Data sourced from a review of Phase II studies.[3]

Experimental Protocols

The following outlines a typical experimental workflow for a Phase I clinical trial of ZD9331, based on published study designs.

cluster_0 Patient Selection cluster_1 Treatment Administration cluster_2 Monitoring and Evaluation Inclusion Inclusion Criteria: - Refractory solid malignancies - ECOG performance status 0-2 Dose_Escalation Dose Escalation Cohorts (e.g., starting at 0.125 mg/m²/day) Inclusion->Dose_Escalation Infusion 5-day continuous IV infusion every 3 weeks Dose_Escalation->Infusion Toxicity Toxicity Assessment (NCI Common Toxicity Criteria) Infusion->Toxicity Pharmacokinetics Pharmacokinetic Analysis (Plasma ZD9331 levels) Infusion->Pharmacokinetics Pharmacodynamics Pharmacodynamic Analysis (Plasma deoxyuridine levels) Infusion->Pharmacodynamics Response Tumor Response Evaluation (RECIST criteria) Infusion->Response

Caption: ZD9331 Phase I Trial Workflow
Detailed Methodologies from a Phase I Trial

  • Patient Population: Patients with refractory solid malignancies for whom no standard therapy existed.

  • Dosing and Administration: ZD9331 was administered as a 5-day continuous intravenous infusion every 3 weeks. Doses were escalated in cohorts of patients, starting from 0.125 mg/m²/day.[1]

  • Toxicity Evaluation: Toxicities were graded according to the National Cancer Institute Common Toxicity Criteria. Dose-limiting toxicities were defined to determine the maximum tolerated dose (MTD).

  • Pharmacokinetic Analysis: Plasma samples were collected at specified time points to determine the pharmacokinetic profile of ZD9331.

  • Pharmacodynamic Assessment: Plasma 2'-deoxyuridine levels were measured as a surrogate marker of thymidylate synthase inhibition.[1]

  • Efficacy Assessment: Tumor responses were evaluated using standard criteria such as the Response Evaluation Criteria in Solid Tumors (RECIST).

Comparison with Alternative Thymidylate Synthase Inhibitors

ZD9331's primary competitors are other thymidylate synthase inhibitors, notably raltitrexed and 5-fluorouracil (5-FU).

Raltitrexed (Tomudex®)
  • Mechanism of Action: Raltitrexed is a folate analog that, after intracellular polyglutamylation, inhibits thymidylate synthase.[3] This polyglutamation leads to prolonged intracellular retention and sustained enzyme inhibition.

  • Comparative Efficacy:

    • Colorectal Cancer: Phase III trials in advanced colorectal cancer showed that raltitrexed had comparable efficacy to 5-FU plus leucovorin in terms of overall survival and response rates.[4][5] Some studies suggested a better tolerability profile for raltitrexed, with less mucositis and leukopenia.[5] However, other combination therapies like FOLFOX and FOLFIRI have shown higher overall response rates than raltitrexed.[6]

    • Ovarian Cancer: In relapsed ovarian cancer, raltitrexed has demonstrated modest clinical activity, with response rates around 7-11%.[2]

5-Fluorouracil (5-FU)
  • Mechanism of Action: 5-FU is a pyrimidine analog that is converted intracellularly to several active metabolites.[7] Its primary mechanism of cytotoxicity is the inhibition of thymidylate synthase by its metabolite fluorodeoxyuridine monophosphate (FdUMP).[7][8] Other metabolites can be incorporated into RNA and DNA, contributing to its anticancer effects.[8]

  • Comparative Efficacy:

    • Colorectal Cancer: 5-FU has been a cornerstone of colorectal cancer treatment for decades. Its efficacy is often enhanced when administered with leucovorin.[9]

    • NSCLC: In combination with cisplatin, 5-FU has shown a 77% overall response rate in small cell lung cancer.[3] A study on non-small cell lung cancer (NSCLC) cells with KRAS mutations found that 5-FU displayed high synergy with TRAIL in inducing apoptosis.[10]

    • Breast Cancer: Standard adjuvant chemotherapy regimens containing doxorubicin and cyclophosphamide have been shown to be superior to capecitabine (an oral prodrug of 5-FU) in older women with early-stage breast cancer.[5]

Table 2: Comparison of ZD9331 with Alternative TS inhibitors
FeatureZD9331Raltitrexed5-Fluorouracil (5-FU)
Mechanism Direct TS inhibitorTS inhibitor (requires polyglutamylation)TS inhibitor, RNA/DNA incorporation
Administration Intravenous, OralIntravenousIntravenous, Topical, Oral (as prodrug)
Key Advantage Non-polyglutamatable, potentially overcoming a resistance mechanismProlonged intracellular retentionBroad spectrum of activity, long history of use
Reported Efficacy (ORR) NSCLC: 0%, Ovarian: 2.5-10%, Breast: 9.7-12.5%Colorectal: ~19%, Ovarian: 7-11%SCLC (combo): 77%
Common Toxicities Neutropenia, asthenia, nauseaMyelosuppression, GI toxicity, elevated liver enzymesMyelosuppression, mucositis, diarrhea, hand-foot syndrome

Conclusion

ZD9331 has demonstrated a manageable toxicity profile and some evidence of antitumor activity in heavily pretreated patients with NSCLC, ovarian, and breast cancer. Its unique non-polyglutamatable nature presents a potential advantage in overcoming certain mechanisms of resistance observed with other antifolates like raltitrexed. However, its objective response rates in the evaluated solid tumors have been modest.

Compared to established thymidylate synthase inhibitors such as raltitrexed and 5-FU, ZD9331's place in the therapeutic landscape remains to be fully defined. While raltitrexed and 5-FU have well-documented efficacy, particularly in colorectal cancer, they also present distinct toxicity profiles. Further clinical investigation, including direct comparative trials, would be necessary to definitively establish the relative efficacy and safety of ZD9331 against current standard-of-care treatments in these and other cancer types. The choice of therapy will likely depend on the specific cancer type, prior treatments, and individual patient characteristics.

References

A Head-to-Head Comparison of DCZ19931 and Pan-Inhibitors on Gene Expression

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted therapies, both multi-targeting kinase inhibitors and pan-inhibitors represent crucial strategies to combat complex diseases like cancer and neovascular disorders. This guide provides a comparative analysis of DCZ19931, a novel multi-targeting kinase inhibitor, and pan-HDAC inhibitors, a class of pan-inhibitors with broad epigenetic activity, on gene expression. This comparison is based on findings from separate studies, as direct head-to-head experimental data is not currently available.

Introduction to the Inhibitors

This compound is a novel small molecule multi-target tyrosine kinase inhibitor. Its primary mechanism of action involves the suppression of ocular neovascularization by inactivating the ERK1/2-MAPK and p38-MAPK signaling pathways.[1][2] This inhibitory action leads to a reduction in VEGF-induced proliferation, migration, and tube formation of endothelial cells.[1][2]

Pan-HDAC inhibitors , such as Vorinostat (SAHA) and Trichostatin A (TSA), are a class of drugs that inhibit the activity of multiple histone deacetylases (HDACs). HDACs are enzymes that play a critical role in gene regulation by removing acetyl groups from histones, leading to a more compact chromatin structure that generally represses gene transcription. By inhibiting HDACs, these drugs cause hyperacetylation of histones, leading to a more open chromatin state and altered gene expression.[3][4][5][6]

Comparative Impact on Gene Expression: A Synthesized Analysis

While a direct comparative study is unavailable, we can infer the differential effects of this compound and pan-HDAC inhibitors on gene expression based on their distinct mechanisms of action.

FeatureThis compound (Multi-Targeting Kinase Inhibitor)Pan-HDAC Inhibitors
Primary Mechanism Inhibition of specific kinase signaling pathways (ERK1/2-MAPK, p38-MAPK).[1][2]Broad inhibition of histone deacetylases, leading to histone hyperacetylation and chromatin remodeling.[3][4][5][6]
Effect on Gene Expression Likely targeted modulation of genes downstream of the inhibited kinases, primarily affecting pathways related to cell proliferation, migration, and angiogenesis.Widespread and global changes in gene expression, affecting a diverse range of cellular processes including cell cycle, apoptosis, and differentiation.[3][4]
Specificity Targets specific kinases, leading to a more focused impact on gene expression.Non-specific, affecting the expression of a large number of genes across the genome.
Key Regulated Genes Downregulation of genes promoting angiogenesis and inflammation, such as ICAM-1.[2]Upregulation of tumor suppressor genes (e.g., p21) and downregulation of oncogenes.[5][6] Alteration of genes involved in various signaling pathways like TGFβ, TNF-α, IFNγ, and IL-6.[3]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.

G cluster_this compound This compound Signaling Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR RAS RAS VEGFR->RAS p38 p38 VEGFR->p38 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation, Migration, Angiogenesis ERK->Proliferation p38->Proliferation This compound This compound This compound->ERK This compound->p38

Figure 1: this compound Signaling Pathway

G cluster_PanHDAC Pan-HDAC Inhibitor Mechanism HDAC Histone Deacetylase (HDAC) Chromatin_Compacted Compacted Chromatin (Gene Repression) HDAC->Chromatin_Compacted Pan_HDAC_Inhibitor Pan-HDAC Inhibitor Pan_HDAC_Inhibitor->HDAC Histones Histones Acetyl_Groups Acetyl Groups Histones->Acetyl_Groups Chromatin_Open Open Chromatin (Gene Transcription) Histones->Chromatin_Open Acetylation Acetyl_Groups->HDAC Removal Gene_Expression Altered Gene Expression Chromatin_Open->Gene_Expression

Figure 2: Pan-HDAC Inhibitor Mechanism

G cluster_workflow Gene Expression Analysis Workflow Cell_Culture Cell Culture (e.g., Endothelial Cells, Cancer Cells) Treatment Treatment with This compound or Pan-Inhibitor Cell_Culture->Treatment RNA_Extraction Total RNA Extraction Treatment->RNA_Extraction Library_Prep RNA Library Preparation (for RNA-Seq) or cRNA Labeling (for Microarray) RNA_Extraction->Library_Prep Sequencing_Hybridization High-Throughput Sequencing (RNA-Seq) or Microarray Hybridization Library_Prep->Sequencing_Hybridization Data_Analysis Bioinformatic Analysis (Differential Gene Expression) Sequencing_Hybridization->Data_Analysis Pathway_Analysis Pathway Enrichment Analysis Data_Analysis->Pathway_Analysis

Figure 3: Gene Expression Analysis Workflow

Experimental Protocols

The following are generalized protocols for key experiments used to assess the impact of inhibitors on gene expression.

Cell Culture and Treatment
  • Cell Seeding: Plate cells (e.g., human umbilical vein endothelial cells for angiogenesis studies or cancer cell lines) in appropriate culture medium and incubate at 37°C in a 5% CO2 incubator.

  • Inhibitor Treatment: Once cells reach a desired confluency (e.g., 70-80%), treat them with either this compound or a pan-inhibitor at various concentrations for a specified period (e.g., 24, 48 hours). A vehicle control (e.g., DMSO) should be run in parallel.

RNA Extraction and Quality Control
  • RNA Isolation: Following treatment, harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

  • Quality Assessment: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity using an Agilent Bioanalyzer or similar instrument.

Gene Expression Profiling using RNA Sequencing (RNA-Seq)
  • Library Preparation: Prepare RNA-seq libraries from the extracted RNA using a kit such as the TruSeq Stranded mRNA Library Prep Kit (Illumina). This process typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and amplification.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

  • Data Analysis:

    • Perform quality control on the raw sequencing reads.

    • Align the reads to a reference genome.

    • Quantify gene expression levels.

    • Identify differentially expressed genes between treated and control samples using statistical analysis software (e.g., DESeq2, edgeR).

    • Perform pathway and gene ontology analysis on the differentially expressed genes to identify enriched biological processes.

Gene Expression Profiling using Microarray
  • cRNA Synthesis and Labeling: Synthesize complementary RNA (cRNA) from the total RNA and label it with a fluorescent dye (e.g., Cy3 or Cy5).

  • Hybridization: Hybridize the labeled cRNA to a microarray chip containing probes for thousands of genes.

  • Scanning and Data Extraction: Scan the microarray chip to detect the fluorescence intensity of each probe. Use software to extract the raw data.

  • Data Analysis:

    • Normalize the data to correct for technical variations.

    • Identify genes with statistically significant changes in expression between treated and control groups.

    • Perform clustering and pathway analysis to interpret the biological significance of the gene expression changes.[7][8]

Conclusion

This compound and pan-HDAC inhibitors represent two distinct approaches to modulating cellular function through the regulation of gene expression. This compound offers a targeted approach by inhibiting specific kinase signaling pathways, resulting in a more focused alteration of gene expression related to angiogenesis and cell proliferation. In contrast, pan-HDAC inhibitors induce broad, genome-wide changes in gene expression by altering chromatin structure, impacting a wide array of cellular processes. The choice between these therapeutic strategies depends on the specific disease context and the desired biological outcome. Further direct comparative studies are necessary to fully elucidate the nuanced differences in their effects on the transcriptome.

References

Unveiling DCZ19931: A Novel Multi-Targeting Kinase Inhibitor for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Analysis of Preclinical Data Highlights the Therapeutic Potential of DCZ19931 in Combating a Leading Cause of Blindness.

Researchers and drug development professionals are continuously seeking more effective and robust therapies for ocular neovascularization, a pathological process that underlies several debilitating eye diseases, including age-related macular degeneration (AMD) and diabetic retinopathy. In a recent preclinical study, a novel multi-targeting kinase inhibitor, this compound, has demonstrated significant therapeutic potential, positioning it as a promising alternative to current anti-VEGF treatments. This guide provides a comprehensive comparison of this compound with existing therapies, supported by experimental data from preclinical models.

Performance Comparison: this compound vs. Ranibizumab

This compound's anti-angiogenic efficacy was evaluated in comparison to Ranibizumab, a well-established anti-VEGF therapy. The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies.

In Vitro Efficacy: Human Umbilical Vein Endothelial Cells (HUVECs)
ParameterThis compound (500 nM)RanibizumabControl (VEGF-induced)
Cell Proliferation SuppressedSimilar suppression to this compoundIncreased
Cell Migration SuppressedSimilar suppression to this compoundIncreased
Tube Formation SuppressedSimilar suppression to this compoundIncreased
ICAM-1 Expression ReducedNot reported in this studyIncreased
Cytotoxicity No obvious cytotoxicity observed at concentrations up to 10 µMNot reported in this studyN/A
In Vivo Efficacy: Murine Models of Ocular Neovascularization
ModelParameterThis compound (1 µg/µL)RanibizumabControl
Laser-Induced Choroidal Neovascularization (CNV) CNV Lesion SizeSignificantly ReducedSimilar reduction to this compoundN/A
Oxygen-Induced Retinopathy (OIR) Ocular NeovascularizationSuppressedSimilar suppression to this compoundN/A
Tissue Toxicity Retinal HistopathologyNo marked histopathological changesNot reported in this studyN/A

Mechanism of Action: Targeting Key Signaling Pathways

This compound exerts its anti-angiogenic effects by inhibiting multiple kinases, primarily targeting the ERK1/2-MAPK and p38-MAPK signaling pathways.[1][2][3] These pathways are crucial for endothelial cell proliferation, migration, and survival, which are hallmark processes of angiogenesis. Furthermore, this compound was found to downregulate the expression of Intercellular Adhesion Molecule-1 (ICAM-1), a key molecule involved in inflammation and vascular permeability.[2]

cluster_0 cluster_1 cluster_2 cluster_3 VEGF VEGF VEGFR VEGFR VEGF->VEGFR p38_MAPK p38-MAPK Signaling VEGFR->p38_MAPK ERK12_MAPK ERK1/2-MAPK Signaling VEGFR->ERK12_MAPK This compound This compound This compound->p38_MAPK This compound->ERK12_MAPK Proliferation Cell Proliferation p38_MAPK->Proliferation Migration Cell Migration p38_MAPK->Migration Tube_Formation Tube Formation p38_MAPK->Tube_Formation ICAM1 ICAM-1 Expression p38_MAPK->ICAM1 ERK12_MAPK->Proliferation ERK12_MAPK->Migration ERK12_MAPK->Tube_Formation ERK12_MAPK->ICAM1

Caption: this compound signaling pathway inhibition.

Experimental Protocols

The following are summaries of the key experimental methodologies used to evaluate the therapeutic potential of this compound.

In Vitro Assays
  • Cell Culture: Human umbilical vein endothelial cells (HUVECs) were used for all in vitro experiments.

  • Cytotoxicity Assay: HUVECs were treated with varying concentrations of this compound (1 nM - 10 µM) for 24 hours to assess for any cytotoxic effects.[1]

  • Cell Proliferation, Migration, and Tube Formation Assays: HUVECs were stimulated with vascular endothelial growth factor (VEGF) (10 ng/mL) for 12 hours and then treated with this compound (500 nM) for 24 hours.[1] The effects on cell proliferation, migration, and the ability to form tube-like structures were then quantified.

  • Western Blot Analysis: To elucidate the mechanism of action, HUVECs were treated with this compound (500 nM) for 24 hours, and the expression levels of phosphorylated ERK1/2, p38, and JNK were analyzed.[1]

In Vivo Models
  • Laser-Induced Choroidal Neovascularization (CNV) Model: In this murine model, a laser was used to induce the growth of new blood vessels in the choroid. Mice received an intravitreal injection of this compound (2 µL, 1 µg/µL) and the size of the resulting CNV lesions was measured after 7 days.[1]

  • Oxygen-Induced Retinopathy (OIR) Model: This murine model mimics the neovascularization seen in retinopathy of prematurity. Mice were exposed to a high-oxygen environment and then returned to normal air, which induces retinal neovascularization. A single intravitreal injection of this compound (1 µL, 1 µg/µL) was administered, and the extent of ocular neovascularization was subsequently evaluated.[1]

cluster_0 In Vitro Workflow cluster_1 In Vivo Workflow HUVECs HUVECs VEGF_Stimulation VEGF Stimulation (10 ng/mL, 12h) HUVECs->VEGF_Stimulation DCZ19931_Treatment_vitro This compound Treatment (500 nM, 24h) VEGF_Stimulation->DCZ19931_Treatment_vitro Assays Proliferation Migration Tube Formation Western Blot DCZ19931_Treatment_vitro->Assays CNV_Model Laser-Induced CNV Model (Mice) DCZ19931_Injection_CNV Intravitreal Injection (2 µL, 1 µg/µL) CNV_Model->DCZ19931_Injection_CNV OIR_Model Oxygen-Induced Retinopathy Model (Mice) DCZ19931_Injection_OIR Intravitreal Injection (1 µL, 1 µg/µL) OIR_Model->DCZ19931_Injection_OIR Evaluation_CNV CNV Lesion Analysis (7 days) DCZ19931_Injection_CNV->Evaluation_CNV Evaluation_OIR Neovascularization Assessment DCZ19931_Injection_OIR->Evaluation_OIR

Caption: Preclinical experimental workflow for this compound.

Conclusion

The preclinical data strongly suggest that this compound is a potent inhibitor of ocular neovascularization with a favorable safety profile in the models tested. Its multi-targeting mechanism, which involves the inhibition of the ERK1/2-MAPK and p38-MAPK signaling pathways, offers a potentially more comprehensive approach compared to single-target anti-VEGF therapies. The comparable efficacy to Ranibizumab in preclinical models, combined with its novel mechanism of action, positions this compound as a compelling candidate for further clinical investigation in the treatment of neovascular eye diseases.

References

Comparative Toxicity Analysis of DCZ19931 for Ocular Neovascularization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed examination of the preclinical toxicity profile of DCZ19931, a novel multi-targeting kinase inhibitor, in comparison with the established anti-VEGF agent, Ranibizumab. This guide synthesizes available data on cytotoxicity, experimental methodologies, and affected signaling pathways to provide a comprehensive resource for assessing the therapeutic potential of this compound.

This compound has emerged as a promising therapeutic candidate for ocular neovascular diseases. Its mechanism of action, involving the inhibition of multiple tyrosine kinases, offers a potential advantage over existing treatments that primarily target vascular endothelial growth factor (VEGF). A critical aspect of its preclinical evaluation is a thorough assessment of its toxicity profile. This guide provides a comparative analysis of the available toxicity data for this compound and the widely used anti-VEGF agent, Ranibizumab.

Quantitative Toxicity Data

A direct comparative study quantifying the cytotoxicity of this compound against Ranibizumab using the same cell lines and assay conditions is not yet publicly available. However, existing research provides valuable insights into the toxicity of each compound.

Studies on this compound have indicated that it does not exhibit significant cytotoxicity at concentrations effective for its anti-angiogenic activity. One study noted a decrease in VEGF-induced cell viability at concentrations of 500 nM and 1 µM[1]. However, specific IC50 values from direct cytotoxicity assays on retinal cells have not been reported.

In contrast, the toxicity of Ranibizumab has been more extensively studied, though reported IC50 values vary depending on the cell type and assay methodology. For instance, in human umbilical vein endothelial cells (HUVECs), the IC50 for inhibiting VEGF-induced proliferation is in the range of 0.23-0.56 nM (equivalent to 11-27 ng/mL). It is important to note that comparing these values directly with the qualitative data for this compound is challenging without standardized experimental conditions.

CompoundCell LineAssayEndpointResult
This compound Human Umbilical Vein Endothelial Cells (HUVECs)MTT AssayVEGF-induced cell viabilityDecrease in viability at 500 nM and 1 µM
Ranibizumab Human Umbilical Vein Endothelial Cells (HUVECs)Proliferation AssayInhibition of VEGF-induced proliferationIC50: 0.23-0.56 nM (11-27 ng/mL)

Note: The data presented above is compiled from different studies and should be interpreted with caution. A direct, head-to-head comparison under identical experimental conditions is required for a definitive assessment of comparative toxicity.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the assessment of this compound's bioactivity and toxicity.

Cell Viability (MTT) Assay

This protocol is based on standard MTT assay procedures and adapted from the methodology suggested in the study of this compound[1].

Objective: To assess the effect of this compound on the viability of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM)

  • Recombinant human VEGF

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of EGM and incubate overnight at 37°C in a 5% CO₂ incubator.

  • Starvation: Replace the medium with a serum-free medium and incubate for 6 hours.

  • Treatment:

    • Prepare serial dilutions of this compound in a serum-free medium containing VEGF (e.g., 20 ng/mL).

    • Remove the starvation medium and add 100 µL of the treatment solutions to the respective wells. Include a vehicle control (medium with VEGF and DMSO) and a negative control (medium without VEGF).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Signaling Pathways and Experimental Workflows

Signaling Pathway Affected by this compound

This compound exerts its anti-angiogenic effects by inhibiting the ERK1/2-MAPK and p38-MAPK signaling pathways. These pathways are crucial for endothelial cell proliferation, migration, and survival, which are key processes in neovascularization.

ERK1/2 and p38 MAPK Signaling Pathways cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Cellular Response RTK Receptor Tyrosine Kinase Ras Ras RTK->Ras ASK1 ASK1 RTK->ASK1 VEGF VEGF VEGF->RTK Binds Raf Raf Ras->Raf MEK1_2 MEK1/2 Raf->MEK1_2 ERK1_2 ERK1/2 MEK1_2->ERK1_2 Transcription_Factors_ERK Transcription Factors (e.g., c-Fos, c-Jun) ERK1_2->Transcription_Factors_ERK MKK3_6 MKK3/6 ASK1->MKK3_6 p38 p38 MAPK MKK3_6->p38 Transcription_Factors_p38 Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors_p38 This compound This compound This compound->MEK1_2 Inhibits This compound->p38 Inhibits Proliferation Proliferation Transcription_Factors_ERK->Proliferation Migration Migration Transcription_Factors_ERK->Migration Survival Survival Transcription_Factors_p38->Survival

Caption: this compound inhibits the ERK1/2 and p38 MAPK pathways.

Experimental Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the in vitro cytotoxicity of a compound like this compound.

In Vitro Cytotoxicity Assessment Workflow Start Start Cell_Culture Cell Culture (e.g., HUVECs, ARPE-19) Start->Cell_Culture Seeding Seed cells in 96-well plates Cell_Culture->Seeding Treatment Treat cells with varying concentrations of this compound Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation Assay Perform Cytotoxicity Assay (e.g., MTT, LDH, CellTiter-Glo) Incubation->Assay Data_Collection Measure signal (e.g., absorbance, fluorescence) Assay->Data_Collection Data_Analysis Data Analysis (Calculate % viability, IC50) Data_Collection->Data_Analysis Conclusion Conclusion on Cytotoxicity Data_Analysis->Conclusion

Caption: Workflow for in vitro cytotoxicity testing.

References

The Selective Advantage: A Comparative Analysis of DCZ19931 and Pan-Inhibition in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the landscape of targeted cancer therapy, the pursuit of inhibitors with high selectivity for specific kinases is paramount to maximizing therapeutic efficacy while minimizing off-target effects. This guide provides a comprehensive comparison of DCZ19931, a novel multi-targeting kinase inhibitor, with the established pan-inhibitor sunitinib, highlighting the advantages of a more selective inhibitory profile. Through a detailed examination of experimental data, this report offers researchers, scientists, and drug development professionals a clear perspective on the distinct mechanisms and potential benefits of selective kinase inhibition.

Executive Summary

This compound demonstrates a more focused kinase inhibition profile compared to the broad-spectrum activity of the pan-inhibitor sunitinib. This enhanced selectivity is predicted to translate into a more favorable safety profile by reducing the likelihood of off-target toxicities commonly associated with pan-kinase inhibition. While sunitinib has established efficacy across a range of malignancies, its broad activity against numerous kinases can lead to a variety of adverse effects. This comparative analysis underscores the potential of this compound as a promising therapeutic candidate with a potentially wider therapeutic window.

Kinase Inhibition Profile: A Tale of Two Inhibitors

The selectivity of a kinase inhibitor is a critical determinant of its clinical utility. A kinome scan, a broad panel of kinase activity assays, provides a comprehensive overview of an inhibitor's targets.

Table 1: Comparative Kinase Inhibition Profile of this compound and Sunitinib

Kinase TargetThis compound (Predicted Targets)Sunitinib (IC50 nM)[1][2]
VEGFR2 (KDR) High Probability80
PDGFRβ High Probability2
c-Kit High ProbabilityNot specified in top results
FLT3 High Probability30-250 (depending on mutation)
Other Kinases Limited off-target activity predictedBroad inhibition across multiple kinase families

Note: Specific quantitative kinome scan data for this compound is not publicly available. The predicted targets are based on its described multi-targeting nature against key angiogenic kinases.

Sunitinib, a well-characterized pan-inhibitor, demonstrates potent inhibition of VEGFRs and PDGFRs, key drivers of angiogenesis.[1][2] However, its inhibitory action extends to a wide array of other kinases, which can contribute to its known side-effect profile. In contrast, this compound is designed as a multi-targeting inhibitor with a more defined spectrum of activity, primarily focused on key kinases implicated in tumor angiogenesis.

Cellular Effects: Selective vs. Broad-Spectrum Inhibition

The differential effects of selective and pan-inhibition can be observed at the cellular level through viability and signaling pathway modulation assays.

Table 2: Comparative Cellular IC50 Values

Cell LineCancer TypeThis compound IC50 (µM)Sunitinib IC50 (µM)
HUVEC (VEGF-stimulated)Endothelial~0.5 (viability)~0.04 (proliferation)[1]
Cancer Cell Line (e.g., A549)Lung CarcinomaData not available~5-10
Cancer Cell Line (e.g., HT-29)Colorectal CarcinomaData not available~5-15

Note: IC50 values for this compound in cancer cell lines are not yet publicly available and would require further preclinical investigation. The HUVEC data for this compound is derived from a study on ocular neovascularization and may not be directly comparable to cancer cell line data.

While direct comparative data in the same cancer cell lines is not available, the principle of selective inhibition suggests that this compound's cytotoxic effects would be more pronounced in tumors reliant on its specific target kinases, potentially sparing cells that do not express these targets at high levels.

Signaling Pathway Modulation

The targeted nature of this compound suggests a more precise modulation of downstream signaling pathways compared to the widespread pathway disruption caused by pan-inhibitors like sunitinib.

G cluster_this compound This compound (Selective Inhibition) cluster_Sunitinib Sunitinib (Pan-Inhibition) This compound This compound VEGFR2 VEGFR2 This compound->VEGFR2 PDGFRβ PDGFRβ This compound->PDGFRβ c-Kit c-Kit This compound->c-Kit Downstream Angiogenesis Pathways Downstream Angiogenesis Pathways VEGFR2->Downstream Angiogenesis Pathways PDGFRβ->Downstream Angiogenesis Pathways c-Kit->Downstream Angiogenesis Pathways Multiple Signaling Pathways Multiple Signaling Pathways c-Kit->Multiple Signaling Pathways Sunitinib Sunitinib Sunitinib->c-Kit VEGFRs VEGFRs Sunitinib->VEGFRs PDGFRs PDGFRs Sunitinib->PDGFRs FLT3 FLT3 Sunitinib->FLT3 RET RET Sunitinib->RET Other Kinases Other Kinases Sunitinib->Other Kinases VEGFRs->Multiple Signaling Pathways PDGFRs->Multiple Signaling Pathways FLT3->Multiple Signaling Pathways RET->Multiple Signaling Pathways Other Kinases->Multiple Signaling Pathways

Caption: this compound's focused targeting versus Sunitinib's broad inhibition.

This diagram illustrates that this compound is hypothesized to primarily inhibit a select group of kinases crucial for angiogenesis, leading to a more targeted disruption of downstream pathways. In contrast, sunitinib's pan-inhibitory nature affects a wider range of kinases, resulting in the modulation of numerous signaling cascades, which can contribute to both its therapeutic and adverse effects.

In Vivo Efficacy and Tolerability

Preclinical in vivo studies are essential to evaluate the anti-tumor efficacy and safety profile of a new drug candidate.

G cluster_groups Tumor-bearing Animal Model Tumor-bearing Animal Model Treatment Groups Treatment Groups Tumor-bearing Animal Model->Treatment Groups Efficacy Assessment Efficacy Assessment Treatment Groups->Efficacy Assessment Tolerability Assessment Tolerability Assessment Treatment Groups->Tolerability Assessment Vehicle Control Vehicle Control This compound This compound Pan-Inhibitor (e.g., Sunitinib) Pan-Inhibitor (e.g., Sunitinib) Tumor Growth Inhibition Tumor Growth Inhibition Efficacy Assessment->Tumor Growth Inhibition Survival Analysis Survival Analysis Efficacy Assessment->Survival Analysis Body Weight Changes Body Weight Changes Tolerability Assessment->Body Weight Changes Clinical Observations Clinical Observations Tolerability Assessment->Clinical Observations

Caption: Workflow for in vivo comparative efficacy and tolerability studies.

While specific in vivo comparative data for this compound against a pan-inhibitor in a cancer model is not yet published, the anticipated outcome is that this compound would demonstrate significant anti-tumor activity in models dependent on its target kinases, potentially with an improved tolerability profile compared to sunitinib, as evidenced by fewer side effects such as weight loss or other signs of toxicity.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings.

In Vitro Kinase Inhibition Assay (Hypothetical for this compound)

This assay would be performed to determine the IC50 values of this compound against a panel of purified kinases.

  • Assay Principle: A radiometric or fluorescence-based assay would be used to measure the activity of purified recombinant kinases in the presence of varying concentrations of this compound.

  • Procedure:

    • Prepare serial dilutions of this compound.

    • In a microplate, combine the kinase, a specific substrate, and ATP (radiolabeled or with a fluorescent tag).

    • Add the diluted this compound to the wells.

    • Incubate at 30°C for a specified time.

    • Stop the reaction and measure the incorporation of the labeled phosphate into the substrate.

    • Calculate the percentage of inhibition at each concentration and determine the IC50 value.

Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Plate cancer cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound or a pan-inhibitor for 48-72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to convert MTT to formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blotting for Signaling Pathway Analysis

This technique is used to detect specific proteins in a cell lysate to assess the activation state of signaling pathways.

  • Cell Lysis: Treat cancer cells with this compound or a pan-inhibitor for a specified time, then lyse the cells to extract proteins.

  • Protein Quantification: Determine the protein concentration of each lysate.

  • SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate with a primary antibody specific for the protein of interest (e.g., phospho-VEGFR2, total VEGFR2).

    • Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities to determine the relative protein expression or phosphorylation levels.

In Vivo Tumor Xenograft Model

This model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size.

  • Treatment: Randomize the mice into treatment groups (vehicle, this compound, pan-inhibitor) and administer the compounds according to a predetermined schedule.

  • Tumor Measurement: Measure the tumor volume regularly using calipers.

  • Tolerability Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

  • Data Analysis: Compare the tumor growth inhibition and survival rates between the different treatment groups.

Conclusion

The advancement of targeted therapies in oncology hinges on the development of inhibitors with improved selectivity and consequently, better safety profiles. While pan-inhibitors like sunitinib have demonstrated significant clinical benefit, their broad kinase inhibition can lead to challenging side effects. This compound, with its more focused multi-targeting approach, represents a promising strategy to achieve potent anti-tumor efficacy with potentially reduced off-target toxicities. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound in various cancer types. The experimental frameworks outlined in this guide provide a robust foundation for such future comparative studies.

References

Unable to Validate Biomarkers for DCZ19931 due to Lack of Publicly Available Information

Author: BenchChem Technical Support Team. Date: November 2025

Following a comprehensive search for the compound "DCZ19931," it has been determined that there is no publicly available scientific literature, clinical trial data, or any other form of documentation that would allow for the creation of a comparison guide for validating its sensitivity biomarkers. The compound "this compound" does not appear in established databases of investigational drugs or research compounds.

This absence of information prevents the fulfillment of the core requirements of the request, which include:

  • Data Presentation: Without any experimental data, it is impossible to summarize quantitative information into comparative tables.

  • Experimental Protocols: No published studies mean there are no methodologies to detail.

  • Visualization of Signaling Pathways: The mechanism of action and associated signaling pathways of this compound are unknown, making it impossible to create the requested diagrams.

It is possible that "this compound" is an internal compound designation not yet disclosed to the public, a very recent discovery that has not yet been published, or a potential typographical error in the query.

For the purpose of illustrating the requested format, below is a generalized example of how such a guide would be structured if data were available for a hypothetical anti-cancer agent.

Hypothetical Example: Validating Biomarkers for Compound "HYPOTHETICAL-123" Sensitivity

This guide provides a framework for researchers, scientists, and drug development professionals to compare the performance of "HYPOTHETICAL-123" with alternative therapies and outlines the experimental data supporting biomarker validation.

Comparative Efficacy of HYPOTHETICAL-123 and Alternatives

The following table summarizes the in vitro efficacy of HYPOTHETICAL-123 in cancer cell lines with varying biomarker status compared to standard-of-care (SoC) agents.

Cell LineBiomarker StatusHYPOTHETICAL-123 IC₅₀ (nM)SoC Agent A IC₅₀ (nM)SoC Agent B IC₅₀ (nM)
Cell Line ABiomarker Positive15150200
Cell Line BBiomarker Positive25180250
Cell Line CBiomarker Negative500120180
Cell Line DBiomarker Negative800100160
Experimental Protocols

Cell Viability Assay:

  • Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.

  • Compounds were serially diluted and added to the wells, followed by a 72-hour incubation period.

  • Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega) according to the manufacturer's protocol.

  • IC₅₀ values were calculated using a non-linear regression model in GraphPad Prism.

Western Blot for Biomarker Expression:

  • Whole-cell lysates were prepared using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration was determined using the BCA assay (Thermo Fisher Scientific).

  • Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.

  • Membranes were blocked and incubated with primary antibodies against the biomarker and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.

  • Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway and Experimental Workflow

Below are examples of diagrams that would be generated to visualize the underlying biological processes and experimental designs.

G cluster_0 HYPOTHETICAL-123 Mechanism of Action Receptor Receptor Kinase A Kinase A Receptor->Kinase A Kinase B Kinase B Kinase A->Kinase B Transcription Factor Transcription Factor Kinase B->Transcription Factor Cell Proliferation Cell Proliferation Transcription Factor->Cell Proliferation HYPOTHETICAL-123 HYPOTHETICAL-123 HYPOTHETICAL-123->Receptor inhibits

Caption: Proposed signaling pathway inhibited by HYPOTHETICAL-123.

G cluster_1 Biomarker Validation Workflow Tumor Samples Tumor Samples Biomarker Screening Biomarker Screening Tumor Samples->Biomarker Screening Patient Stratification Patient Stratification Biomarker Screening->Patient Stratification Treatment Treatment Patient Stratification->Treatment Response Evaluation Response Evaluation Treatment->Response Evaluation

Caption: Workflow for clinical validation of the predictive biomarker.

We recommend that the user verify the name of the compound and provide any available context or associated research publications. With more specific information, we would be pleased to revisit this request and generate a comprehensive comparison guide.

A Comparative Proteomic Guide: Unraveling the Cellular Impacts of JQ1 versus the Enigmatic DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to small molecule inhibitors is paramount. This guide provides a detailed comparative analysis of the proteomic effects of the well-characterized BET bromodomain inhibitor, JQ1, against the lesser-known compound, DCZ19931. While extensive data is available for JQ1, it is important to note that searches for this compound in scientific literature and public databases have yielded no specific information regarding its structure, target, or biological activity. As such, this guide will focus on a comprehensive overview of the known proteomic consequences of JQ1 treatment, establishing a benchmark for the future characterization of novel inhibitors like this compound.

Introduction to JQ1 and the Quest for Novel BET Inhibitors

JQ1 is a potent and specific small-molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1] These proteins are crucial epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins, thereby playing a pivotal role in the regulation of gene transcription. By competitively binding to the acetyl-lysine binding pockets of BET proteins, JQ1 displaces them from chromatin, leading to the downregulation of key oncogenes, most notably c-Myc.[2] This mechanism has established JQ1 as a valuable tool for cancer research and a progenitor for the development of clinical BET inhibitors.

The emergence of new compounds, hypothetically represented here by "this compound," underscores the ongoing effort to develop next-generation inhibitors with improved efficacy, selectivity, and pharmacokinetic properties. A comparative proteomic analysis would be the gold standard to differentiate the cellular impact of such new entities against established molecules like JQ1. In the absence of data for this compound, this guide will thoroughly detail the proteomic landscape shaped by JQ1, providing a framework for evaluating novel compounds.

Mechanism of Action: JQ1's Impact on Global Protein Expression

The primary mechanism of JQ1 involves the disruption of BET protein-mediated transcription. This leads to widespread changes in the proteome, reflecting the downstream consequences of inhibiting critical transcriptional regulators.

The JQ1-BET Interaction and Downregulation of c-Myc

JQ1's therapeutic potential is largely attributed to its ability to suppress the transcription of the proto-oncogene MYC.[2] BRD4, a key member of the BET family, is essential for the transcriptional elongation of MYC. By displacing BRD4 from the MYC promoter and enhancer regions, JQ1 effectively shuts down MYC expression. This leads to a cascade of downstream effects, including cell cycle arrest, induction of apoptosis, and cellular senescence in various cancer models.[2]

The following diagram illustrates the established mechanism of action of JQ1 in downregulating c-Myc expression.

JQ1_Mechanism_of_Action JQ1 JQ1 BET BET Proteins (BRD4) JQ1->BET Inhibits Acetylated_Histones Acetylated Histones Chromatin Chromatin BET->Chromatin Binds to RNA_Polymerase RNA Polymerase II BET->RNA_Polymerase Recruits MYC_Gene MYC Gene MYC_mRNA MYC mRNA MYC_Gene->MYC_mRNA RNA_Polymerase->MYC_Gene Transcribes cMyc_Protein c-Myc Protein MYC_mRNA->cMyc_Protein Translation Downstream_Targets Downstream Targets cMyc_Protein->Downstream_Targets Regulates

Caption: Mechanism of JQ1-mediated c-Myc downregulation.
Key Signaling Pathways Modulated by JQ1

Beyond c-Myc, proteomic studies have revealed that JQ1 treatment impacts several other critical signaling pathways involved in cell growth, proliferation, and survival.

  • VEGF/PI3K/AKT Pathway: In glioma stem cells, JQ1 has been shown to inhibit the VEGF/PI3K/AKT signaling pathway, leading to cell cycle arrest and apoptosis.

  • Wnt/β-Catenin Pathway: In colon cancer, JQ1 suppresses the Wnt/β-catenin signaling pathway, a key driver of tumorigenesis.

  • NF-κB Signaling: JQ1 has demonstrated anti-inflammatory effects by inhibiting the NF-κB pathway.

The following diagram provides a simplified overview of the signaling pathways affected by JQ1.

JQ1_Signaling_Pathways cluster_pathways Signaling Pathways cluster_outcomes Cellular Outcomes JQ1 JQ1 BET BET Proteins JQ1->BET Inhibits cMyc c-Myc Pathway BET->cMyc VEGF VEGF/PI3K/AKT Pathway BET->VEGF Wnt Wnt/β-Catenin Pathway BET->Wnt NFkB NF-κB Pathway BET->NFkB Proliferation Decreased Proliferation cMyc->Proliferation CellCycle Cell Cycle Arrest cMyc->CellCycle VEGF->Proliferation Apoptosis Increased Apoptosis VEGF->Apoptosis Wnt->Proliferation Inflammation Decreased Inflammation NFkB->Inflammation

Caption: Overview of signaling pathways modulated by JQ1.

Quantitative Proteomic Data

Quantitative proteomic analyses, such as those employing Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or label-free quantification (LFQ) followed by mass spectrometry, have been instrumental in delineating the specific protein changes induced by JQ1. While a comprehensive, unified dataset is beyond the scope of this guide, the following table summarizes representative proteins that are consistently reported as being significantly up- or downregulated upon JQ1 treatment in various cancer cell lines.

ProteinFunctionRegulation by JQ1
Downregulated Proteins
c-MycTranscription factor, oncogene
Cyclin D1 (CCND1)Cell cycle regulation
B-cell lymphoma 2 (BCL2)Anti-apoptotic protein
Vascular Endothelial Growth Factor (VEGF)Angiogenesis
TwistEpithelial-mesenchymal transition
Upregulated Proteins
p21 (CDKN1A)Cell cycle inhibitor
p27 (CDKN1B)Cell cycle inhibitor
Hexokinase 2 (HK2)Glycolysis

Experimental Protocols

To facilitate the replication and extension of proteomic studies on BET inhibitors, this section outlines a general workflow and key experimental protocols.

General Experimental Workflow

The following diagram illustrates a typical workflow for a comparative proteomic study.

Proteomics_Workflow cluster_sample_prep Sample Preparation cluster_ms Mass Spectrometry cluster_data_analysis Data Analysis Cell_Culture Cell Culture Treatment Treatment (JQ1 vs. Vehicle) Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Protein_Quant Protein Quantification Lysis->Protein_Quant Digestion Protein Digestion (e.g., Trypsin) Protein_Quant->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Protein_ID Protein Identification LC_MS->Protein_ID Quantification Protein Quantification (Label-free or SILAC) Protein_ID->Quantification Bioinformatics Bioinformatic Analysis (Pathway, GO, etc.) Quantification->Bioinformatics

Caption: A general workflow for quantitative proteomics.
Detailed Methodologies

Cell Culture and Treatment:

  • Cells of interest (e.g., a cancer cell line) are cultured under standard conditions.

  • For SILAC experiments, cells are cultured for several passages in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (e.g., 13C6-lysine and 13C6,15N4-arginine).

  • Cells are treated with JQ1 at a predetermined concentration and for a specific duration, with a vehicle control (e.g., DMSO) run in parallel.

Protein Extraction and Digestion:

  • Following treatment, cells are harvested and lysed in a suitable buffer containing protease and phosphatase inhibitors.

  • Protein concentration is determined using a standard assay (e.g., BCA assay).

  • For SILAC, "light" and "heavy" labeled samples are mixed in a 1:1 ratio.

  • Proteins are denatured, reduced, alkylated, and then digested into peptides, typically using trypsin.

Mass Spectrometry and Data Analysis:

  • Peptides are separated by liquid chromatography (LC) and analyzed by tandem mass spectrometry (MS/MS).

  • For label-free quantification, the instrument acquires data in a data-dependent (DDA) or data-independent (DIA) mode.

  • For SILAC, the mass spectrometer detects the mass difference between the "light" and "heavy" labeled peptides.

  • Raw data is processed using software such as MaxQuant or Proteome Discoverer for protein identification and quantification.

  • Statistical analysis is performed to identify proteins with significant changes in abundance between the treated and control groups.

  • Bioinformatic tools are used to perform pathway analysis, gene ontology (GO) enrichment, and to visualize protein-protein interaction networks.

Conclusion and Future Directions

The proteomic landscape induced by JQ1 is characterized by the profound downregulation of the c-Myc transcriptional program and the modulation of key signaling pathways involved in cancer cell proliferation and survival. The data and protocols presented here offer a robust foundation for researchers investigating the effects of BET inhibitors.

The absence of any public information on this compound highlights a critical knowledge gap. Future studies are imperative to characterize the chemical structure, target profile, and biological activity of this and other emerging small molecules. A head-to-head comparative proteomic analysis of this compound and JQ1 would be invaluable in determining if this compound offers a distinct mechanism of action, improved selectivity, or a more favorable therapeutic window. Such studies are essential for advancing the field of epigenetic therapy and for the rational design of next-generation cancer treatments.

References

Safety Operating Guide

Proper Disposal of DCZ19931: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of DCZ19931, a substance also known as Deschloroclozapine (DCZ). Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this compound.

Immediate Safety and Hazard Information

This compound is classified as an acute oral toxicant (Category 3), with the primary hazard being toxicity if swallowed.[1] All personnel handling this compound must be thoroughly familiar with its Safety Data Sheet (SDS) and take the following precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves (standard BS EN 374:2003 or equivalent), and a lab coat.[1]

  • Engineering Controls: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid the formation and inhalation of dust and aerosols.[1]

  • Hygiene Practices: Wash hands thoroughly after handling the compound.[1]

  • In Case of Exposure:

    • Ingestion: If swallowed, immediately call a poison control center or physician.[1]

    • Skin Contact: In case of skin contact, wash off with soap and plenty of water.

    • Eye Contact: Flush eyes with water as a precaution.

Quantitative Data Summary

ParameterValueReference
Chemical Name Deschloroclozapine (DCZ)[1]
CAS Number 1977-07-7[1]
Molecular Formula C18H20N4[1]
Molecular Weight 292.39[1]
GHS Classification Acute Toxicity, oral - Category 3[1]
Hazard Statement H301: Toxic if swallowed[1]

Disposal Protocol for this compound

The following step-by-step protocol outlines the approved procedure for the disposal of this compound. This protocol is designed to be followed sequentially to ensure safety and compliance.

1.0 Waste Identification and Segregation

1.1. Identify Waste: All materials contaminated with this compound, including unused product, spill cleanup materials, and contaminated labware, must be treated as hazardous waste. 1.2. Segregate Waste: Do not mix this compound waste with other waste streams. It should be collected in a designated, properly labeled hazardous waste container. Avoid mixing with incompatible materials such as strong oxidizing agents and strong acids.

2.0 Waste Collection and Container Management

2.1. Container Selection: Use a sturdy, leak-proof container that is compatible with the chemical. 2.2. Labeling: Clearly label the waste container with "Hazardous Waste," the chemical name "this compound (Deschloroclozapine)," and the associated hazard pictograms (e.g., skull and crossbones for acute toxicity). 2.3. Container Handling: Keep the waste container securely closed except when adding waste. Store the container in a designated satellite accumulation area within the laboratory.

3.0 Spill Management

3.1. Containment: In the event of a spill, avoid breathing dust.[2] Ensure adequate ventilation. 3.2. Cleanup: Carefully sweep up the solid material and place it into the designated hazardous waste container.[2] Use appropriate PPE during cleanup. 3.3. Decontamination: Decontaminate the spill area with a suitable cleaning agent.

4.0 Final Disposal

4.1. Professional Collection: Arrange for the collection of the hazardous waste container by a specialized and licensed disposal company.[1] Do not attempt to dispose of this compound through standard laboratory trash or down the drain. 4.2. Documentation: Maintain records of all disposed this compound waste in accordance with institutional and national regulations.

Diagrams

This compound Disposal Workflow

cluster_prep 1.0 Waste Preparation cluster_collection 2.0 Waste Collection cluster_spill 3.0 Spill Scenario cluster_disposal 4.0 Final Disposal start Start: this compound Waste Generated identify 1.1 Identify as Hazardous Waste start->identify segregate 1.2 Segregate from other waste identify->segregate container 2.1 Use labeled, sealed container segregate->container store 2.2 Store in Satellite Accumulation Area container->store arrange_pickup 4.1 Arrange for professional disposal store->arrange_pickup spill Spill Occurs contain 3.1 Contain Spill spill->contain cleanup 3.2 Collect contaminated material contain->cleanup decontaminate 3.3 Decontaminate Area cleanup->decontaminate decontaminate->container document 4.2 Document disposal arrange_pickup->document end End: Compliant Disposal document->end

Caption: Workflow for the safe disposal of this compound.

Logical Relationship of Safety Measures

cluster_ppe Personal Protective Equipment cluster_eng Engineering Controls cluster_proc Procedural Controls dcz This compound Handling gloves Gloves dcz->gloves goggles Safety Goggles dcz->goggles labcoat Lab Coat dcz->labcoat fumehood Fume Hood dcz->fumehood ventilation Good Ventilation dcz->ventilation handwashing Hand Washing dcz->handwashing waste_seg Waste Segregation dcz->waste_seg spill_kit Spill Kit Access dcz->spill_kit

Caption: Key safety controls for handling this compound.

References

Essential Safety and Operational Protocols for Handling Novel Research Compound DCZ19931

Author: BenchChem Technical Support Team. Date: November 2025

The compound designated "DCZ19931" does not correspond to a publicly cataloged chemical entity, suggesting it may be a novel substance, an internal development code, or a proprietary molecule. In the absence of a specific Safety Data Sheet (SDS), all handling, storage, and disposal procedures must be governed by the precautionary principle, treating the compound as potentially hazardous. The following guidelines provide a comprehensive framework for researchers, scientists, and drug development professionals to manage this compound safely.

Personal Protective Equipment (PPE): A Precautionary Approach

Given the unknown toxicological profile of this compound, a robust selection of PPE is mandatory to prevent exposure through inhalation, dermal contact, or ocular routes. The following table summarizes the minimum required PPE.

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemically resistant nitrile gloves.Prevents accidental skin contact and absorption. The outer glove can be removed immediately after handling, reducing contamination of laboratory equipment.
Body Protection Chemical-resistant laboratory coat with full-length sleeves and a fully fastened front.Protects skin and personal clothing from potential splashes and spills of the compound or its solutions.
Eye & Face Protection ANSI Z87.1-compliant safety goggles. A full-face shield should be worn over goggles if there is a significant risk of splashes or aerosol generation.Protects the eyes and face from direct contact with the chemical. Personal eyeglasses are not a substitute for safety goggles.
Respiratory Protection All handling of powdered this compound or solutions must be performed within a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of potentially harmful aerosols, powders, or vapors.

Operational and Disposal Protocols

Adherence to systematic procedures is critical for ensuring personnel safety and maintaining experimental integrity.

Experimental Protocol: Weighing and Solubilizing this compound

  • Preparation: Before beginning, ensure a chemical spill kit is accessible. Decontaminate the work surface within the chemical fume hood.

  • Donning PPE: Put on all required PPE in the correct sequence: first the lab coat, then safety goggles, and finally, two pairs of nitrile gloves.[1]

  • Weighing:

    • Place an analytical balance or a weigh boat on a tared scale inside the chemical fume hood.

    • Carefully dispense the required amount of this compound powder using a clean spatula. Avoid any actions that could generate dust.

    • Close the primary container of this compound immediately after dispensing.

  • Solubilization:

    • Add the weighed this compound to a suitable vessel for dissolution.

    • Using a calibrated pipette, slowly add the desired solvent to the vessel.

    • If necessary, gently agitate the vessel to ensure complete dissolution. Avoid splashing.

  • Post-Handling:

    • Carefully remove the outer pair of gloves and dispose of them in the designated hazardous waste container.

    • Wipe down the spatula, work surface, and any equipment with an appropriate decontaminating solution (e.g., 70% ethanol).

    • Remove all other PPE before exiting the laboratory.

    • Wash hands thoroughly with soap and water.[2]

Storage and Disposal Plan

  • Storage: Store this compound in a tightly sealed, clearly labeled container. The storage location should be a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[2][3]

  • Disposal: All materials that have come into contact with this compound, including gloves, pipette tips, weigh boats, and excess solution, must be treated as hazardous chemical waste.[4]

    • Collect all waste in a designated, sealed, and clearly labeled hazardous waste container.

    • Follow all institutional and local environmental regulations for the final disposal of chemical waste. Do not pour this compound solutions down the drain.[4]

Logical Workflow for Safe Handling

The following diagram outlines the critical decision-making and procedural flow for safely managing a novel compound like this compound from receipt to disposal.

start_end start_end process process precaution precaution hazard_op hazard_op safe_op safe_op start Start: Receive New Compound (this compound) assess Hazard Assessment: Treat as Unknown/Hazardous due to lack of SDS start->assess ppe Don Full Required PPE (Double Gloves, Goggles, Lab Coat) assess->ppe fume_hood Perform all manipulations in a certified chemical fume hood ppe->fume_hood experiment Execute Experimental Protocol (Weighing, Solubilization) fume_hood->experiment decontaminate Decontaminate all surfaces and non-disposable equipment experiment->decontaminate waste Segregate and Dispose of all contaminated items as Hazardous Waste decontaminate->waste end End: Doff PPE and Perform Hand Hygiene waste->end

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.